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  • Product: 2-Iodooxazole-4-carbonitrile
  • CAS: 1379369-69-3

Core Science & Biosynthesis

Foundational

synthesis of 2-Iodooxazole-4-carbonitrile from starting materials

An In-depth Technical Guide on the Synthesis of 2-Iodooxazole-4-carbonitrile Executive Summary The oxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. The...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Synthesis of 2-Iodooxazole-4-carbonitrile

Executive Summary

The oxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. The functionalized derivative, 2-iodooxazole-4-carbonitrile, represents a particularly valuable and versatile building block for drug discovery and development. The presence of a strategically placed iodine atom at the 2-position opens the door to a vast array of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse molecular fragments. Concurrently, the nitrile group at the 4-position serves as a synthetic handle for transformations into amides, carboxylic acids, amidines, or tetrazoles, further expanding the accessible chemical space. This guide provides a detailed exploration of a robust and efficient synthetic pathway to 2-iodooxazole-4-carbonitrile, focusing on the underlying chemical principles, step-by-step experimental protocols, and the rationale behind methodological choices, tailored for researchers and scientists in the field.

Chapter 1: Strategic Importance and Retrosynthetic Analysis

The development of novel therapeutics often relies on the efficient construction of complex molecules from versatile, well-functionalized intermediates. 2-Iodooxazole-4-carbonitrile is a prime example of such an intermediate. The oxazole ring itself is a bioisostere for amide and ester functionalities and is found in numerous natural products and pharmaceuticals. The true synthetic power of this molecule, however, lies in its dual functionality.

  • The 2-Iodo Group: This functionality is ideal for modern synthetic chemistry. It is a superb leaving group in transition metal-catalyzed cross-coupling reactions such as Suzuki, Stille, Sonogashira, Heck, and Buchwald-Hartwig aminations. This allows for the late-stage introduction of aryl, heteroaryl, alkyl, or amino groups, which is a highly sought-after capability in the generation of compound libraries for screening.

  • The 4-Carbonitrile Group: The nitrile moiety is not just a stable functional group but also a precursor to other critical functionalities. It can be readily hydrolyzed to a carboxylic acid, converted to a primary amide, or used in cycloadditions to form heterocycles like tetrazoles, all of which are prevalent in drug molecules.

Retrosynthetic Approach

A logical retrosynthetic analysis points towards the most efficient and reliable synthetic strategy. The target molecule can be disconnected at the Carbon-Iodine bond, suggesting a halogen exchange reaction as the final step. This approach is generally more reliable and regioselective than attempting to construct the oxazole ring with the iodine atom already in place or attempting a direct electrophilic iodination of a pre-formed oxazole-4-carbonitrile, which could lead to mixtures of isomers.[1] This leads to the identification of 2-chlorooxazole-4-carbonitrile as a key precursor, which is commercially available and can be synthesized through established methods.

G target 2-Iodooxazole-4-carbonitrile precursor 2-Chlorooxazole-4-carbonitrile target->precursor Halogen Exchange (Finkelstein Reaction) starting_materials Simpler Starting Materials (e.g., Aldehydes, Cyanides) precursor->starting_materials Oxazole Ring Formation

Caption: Retrosynthetic analysis of 2-Iodooxazole-4-carbonitrile.

Chapter 2: Synthesis of the Key Precursor: 2-Chlorooxazole-4-carbonitrile

The selected synthetic strategy hinges on the availability of 2-chlorooxazole-4-carbonitrile. This compound is listed by several chemical suppliers, making it an accessible starting point for many research laboratories.[2] For situations requiring de novo synthesis, various methods for constructing the oxazole-4-carbonitrile core have been reported. These often involve the cyclization of precursors derived from simple starting materials like aldehydes or acetophenones.[3][4][5] For instance, efficient one-pot methods using TMSOTf-promoted insertion of isocyanides into aldehydes have been developed to afford 4-cyanooxazoles.[4][5] Subsequent chlorination at the 2-position would then be required to yield the desired precursor.

Chapter 3: The Core Transformation: Finkelstein Halogen Exchange

The conversion of 2-chlorooxazole-4-carbonitrile to its iodo-analogue is efficiently achieved via the Finkelstein reaction. This classic nucleophilic substitution reaction is exceptionally well-suited for this transformation.

Mechanism and Causality

The Finkelstein reaction is a bimolecular nucleophilic substitution (SN2) process.[6][7] In this specific case, the iodide ion (I⁻), typically from sodium iodide (NaI), acts as the nucleophile, attacking the electron-deficient carbon atom at the 2-position of the oxazole ring. This attack occurs from the backside relative to the C-Cl bond, leading to the displacement of the chloride ion (Cl⁻) and the formation of the C-I bond.

The reaction is an equilibrium process. To drive it to completion, Le Châtelier's principle is exploited through the choice of solvent. Acetone is the classic solvent for this reaction due to its differential solubility properties. While sodium iodide (NaI) is soluble in acetone, the sodium chloride (NaCl) byproduct is not.[8][9] As NaCl precipitates from the reaction mixture, it is effectively removed from the equilibrium, forcing the reaction to proceed towards the formation of the desired 2-iodooxazole product.

G cluster_0 Finkelstein Reaction Mechanism Reactants 2-Chlorooxazole-4-carbonitrile + NaI TS [Transition State]^{#} Reactants->TS SN2 Attack (I⁻ nucleophile) Solvent Acetone (Solvent) Products 2-Iodooxazole-4-carbonitrile + NaCl(s)↓ TS->Products Cl⁻ leaving group

Caption: Mechanism of the Finkelstein reaction for iodination.

Detailed Experimental Protocol

Materials:

  • 2-Chlorooxazole-4-carbonitrile (1.0 eq)

  • Sodium iodide (NaI) (2.0 - 3.0 eq)

  • Acetone (anhydrous)

  • Ethyl acetate

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chlorooxazole-4-carbonitrile (1.0 eq) and anhydrous acetone.

  • Reagent Addition: Add sodium iodide (2.0 - 3.0 eq) to the stirred solution.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 56 °C) and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A white precipitate (NaCl) will be observed as the reaction proceeds.

  • Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Remove the acetone under reduced pressure using a rotary evaporator.

  • Extraction: Partition the residue between ethyl acetate and water. Separate the organic layer.

  • Washing: Wash the organic layer sequentially with saturated aqueous sodium thiosulfate solution (to remove any residual iodine), water, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure 2-iodooxazole-4-carbonitrile.

Data Summary: Process Parameters
ParameterRecommended ConditionRationale / Notes
Starting Material 2-Chlorooxazole-4-carbonitrileCommercially available precursor.[2]
Reagent Sodium Iodide (NaI)Source of the nucleophilic iodide.
Stoichiometry 2.0 - 3.0 equivalents of NaIUsing an excess of NaI helps drive the equilibrium forward.
Solvent Anhydrous AcetoneKey for precipitating the NaCl byproduct, driving the reaction.[8][9]
Temperature Reflux (~56 °C)Provides sufficient thermal energy to overcome the activation barrier.
Reaction Time 12 - 24 hoursVaries based on scale; reaction should be monitored for completion.
Typical Yield > 85%The Finkelstein reaction is generally a high-yielding transformation.

Chapter 4: Characterization and Quality Control

The identity and purity of the synthesized 2-iodooxazole-4-carbonitrile must be confirmed through standard analytical techniques.

  • ¹H NMR: The proton NMR spectrum is expected to be simple, showing a singlet for the proton at the 5-position of the oxazole ring.

  • ¹³C NMR: The carbon NMR spectrum will confirm the presence of the four unique carbon atoms of the oxazole-carbonitrile core.

  • Mass Spectrometry (MS): Will show the molecular ion peak corresponding to the mass of the product (C₄HIN₂O), confirming the successful incorporation of iodine.

  • Infrared (IR) Spectroscopy: A characteristic sharp peak around 2230-2240 cm⁻¹ will confirm the presence of the nitrile (C≡N) functional group.

Conclusion

The synthesis of 2-iodooxazole-4-carbonitrile from its chloro-precursor via the Finkelstein reaction is a highly efficient, reliable, and scalable method. The strategy leverages a classic, mechanistically well-understood reaction, driven to completion by the judicious choice of solvent. This in-depth guide provides the necessary theoretical background and a practical, step-by-step protocol to empower researchers and drug development professionals to produce this key synthetic intermediate, thereby facilitating the exploration of novel chemical entities for therapeutic applications.

References

  • Molecules. (2012). Synthesis of Highly Substituted Oxazoles through Iodine(III)-Mediated Reactions of Ketones with Nitriles. [Link]

  • RSC Advances. (2017). Copper(ii)-mediated formation of oxazole-4-carbonitrile from acetophenone and coordinated cyanide anion via a radical coupling. [Link]

  • ResearchGate. (n.d.). Synthesis of oxazole-4-carbonitrile. [Link]

  • Thieme. (2013). Iodine-Mediated Synthesis of Oxazoles. [Link]

  • ResearchGate. (n.d.). CuI2 catalyzed synthesis of oxazole‐4‐carbonitrile by reacting acetonitrile with K3Fe(CN)6. [Link]

  • RSC Publishing. (2017). Copper(II)-mediated formation of oxazole-4-carbonitrile from acetophenone and coordinated cyanide anion via a radical coupling. [Link]

  • ResearchGate. (2015). Synthesis and Reactions of Oxazoles. [Link]

  • Wikipedia. (n.d.). Finkelstein reaction. [Link]

  • PubMed. (2002). Ethyl 2-chlorooxazole-4-carboxylate: a versatile intermediate for the synthesis of substituted oxazoles. [Link]

  • ADICHEMISTRY. (n.d.). FINKELSTEIN REACTION | EXPLANATION. [Link]

  • BYJU'S. (n.d.). Finkelstein Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Finkelstein Reaction. [Link]

  • YouTube. (2025). Finkelstein Reaction. [Link]

  • Organic Letters. (2022). Electrochemical Synthesis of Polysubstituted Oxazoles from Ketones and Acetonitrile. [Link]

  • ResearchGate. (2012). (PDF) Synthesis of Highly Substituted Oxazoles through Iodine(III)-Mediated Reactions of Ketones with Nitriles. [Link]

Sources

Exploratory

A Senior Application Scientist's Guide to 2-Iodooxazole-4-carbonitrile: Properties, Stability, and Synthetic Utility

Executive Summary: The Oxazole Core in Modern Drug Discovery The oxazole motif is a cornerstone in medicinal chemistry, appearing in a vast array of natural products and synthesized pharmaceuticals.[1][2][3] Its prevalen...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Oxazole Core in Modern Drug Discovery

The oxazole motif is a cornerstone in medicinal chemistry, appearing in a vast array of natural products and synthesized pharmaceuticals.[1][2][3] Its prevalence is due to its unique electronic properties, ability to engage in hydrogen bonding, and relative metabolic stability. Within this class of heterocycles, 2-Iodooxazole-4-carbonitrile (CAS No. 1379369-69-3) has emerged as a particularly valuable and versatile building block for drug development professionals. This guide provides an in-depth technical overview of its chemical properties, stability considerations, and strategic application in synthetic workflows, grounded in field-proven insights for researchers and scientists. The strategic placement of an iodo group at the 2-position and a nitrile at the 4-position creates a molecule primed for selective, sequential functionalization, enabling the rapid generation of complex molecular architectures.

Core Physicochemical Properties

A precise understanding of a reagent's physical and chemical properties is the foundation of its effective use in any synthetic campaign. The key properties of 2-Iodooxazole-4-carbonitrile are summarized below.

PropertyValueSource
CAS Number 1379369-69-3[4][5]
Molecular Formula C₄HIN₂O[4]
Molecular Weight 219.97 g/mol [4]
Physical Form Solid[4]
LogP 1.21[5]
Polar Surface Area 50 Ų[5]
Hydrogen Bond Acceptors 2[5]
Hydrogen Bond Donors 0[5]

Chemical Stability and Handling Protocols

The utility of any chemical reagent is intrinsically linked to its stability. 2-Iodooxazole-4-carbonitrile is a stable compound under proper storage conditions but possesses sensitivities that must be managed to ensure its integrity and the reproducibility of experimental results.

Intrinsic Stability Profile

The oxazole ring is an aromatic system, which imparts a degree of stability.[6] However, like many halogenated heterocycles, 2-iodooxazole-4-carbonitrile is sensitive to light and elevated temperatures. The carbon-iodine bond can be susceptible to homolytic cleavage under UV irradiation, potentially leading to undesired side reactions or sample degradation. Furthermore, oxazole rings can be sensitive to strong acidic or basic conditions, which may lead to ring-opening hydrolysis, particularly at elevated temperatures.[7]

Recommended Storage and Handling

To maintain the compound's purity, which is often supplied at 97%, specific storage protocols are non-negotiable.[4]

  • Temperature: Store in a freezer at or below -20°C.[4] This minimizes the rate of any potential degradation pathways. The material requires cold-chain transportation to maintain this standard upon delivery.[4]

  • Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen).[4] This is a critical step to prevent reactions with atmospheric oxygen or moisture, which could compromise the compound, particularly if trace metals are present that could catalyze oxidative processes.

  • Light: Keep in a dark place, using amber vials or by wrapping containers in aluminum foil.[4] This directly prevents light-induced degradation of the C-I bond.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can lead to vigorous reactions or decomposition.[8]

Reactivity and Strategic Synthetic Utility

The power of 2-iodooxazole-4-carbonitrile as a synthetic intermediate lies in the orthogonal reactivity of its two key functional groups: the iodo and nitrile moieties. This allows for a modular and strategic approach to building molecular complexity.

The C-I Bond: A Gateway for Cross-Coupling

The iodine atom at the C2 position is the primary site for synthetic elaboration. The C-I bond is readily activated by transition metal catalysts (e.g., palladium, copper), making it an excellent electrophile for a wide range of cross-coupling reactions. This is the most powerful feature of this reagent, enabling the introduction of diverse substituents at a traditionally less reactive position on the oxazole core.

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing aryl or heteroaryl groups.

  • Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties, a key step in the synthesis of many complex natural products and bioactive molecules.[9]

  • Heck Coupling: Reaction with alkenes to form substituted olefins.

  • Stille Coupling: Reaction with organostannanes.

  • Buchwald-Hartwig Amination: Reaction with amines to form 2-aminooxazole derivatives.

The choice of these reactions allows for the systematic exploration of the chemical space around the oxazole core, which is a fundamental strategy in lead optimization for drug discovery.

The Nitrile Group: A Versatile Functional Handle

The nitrile group at the C4 position is a valuable synthetic handle that is generally stable to the conditions of many transition-metal-catalyzed cross-coupling reactions.[10] This allows for its modification in a subsequent step. The introduction of a cyano group into a lead compound is a critical strategy in drug development, as it can be readily converted into other key functionalities.[2]

  • Hydrolysis: Can be hydrolyzed under acidic or basic conditions to form a carboxylic acid or a primary amide, respectively.

  • Reduction: Can be reduced to a primary amine (e.g., using LiAlH₄ or catalytic hydrogenation).

  • Cycloaddition: Can participate in [3+2] cycloaddition reactions, for example with azides to form tetrazoles, which are important bioisosteres for carboxylic acids.[11]

The workflow below illustrates the strategic, sequential functionalization of 2-iodooxazole-4-carbonitrile.

G A 2-Iodooxazole-4-carbonitrile B Step 1: Pd-Catalyzed Cross-Coupling (e.g., Suzuki) A->B R-B(OH)₂ C 2-Aryl-oxazole-4-carbonitrile B->C D Step 2: Nitrile Modification (e.g., Hydrolysis) C->D F Step 2: Nitrile Modification (e.g., Reduction) C->F E 2-Aryl-oxazole-4-carboxamide D->E G 2-Aryl-4-(aminomethyl)oxazole F->G

Sources

Foundational

Discovery, Synthesis, and Application of 2-Iodooxazole-4-carbonitrile: A Technical Guide for Advanced Cross-Coupling

Executive Summary In the landscape of modern medicinal chemistry and natural product total synthesis, 2,4-disubstituted oxazoles represent a highly privileged, yet synthetically challenging, heterocyclic motif. 2-Iodooxa...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry and natural product total synthesis, 2,4-disubstituted oxazoles represent a highly privileged, yet synthetically challenging, heterocyclic motif. 2-Iodooxazole-4-carbonitrile (CAS 1379369-69-3) has emerged as a critical ambident synthon designed to solve the regioselectivity and stability issues inherent to oxazole functionalization[1]. By installing a highly reactive electrophilic handle (iodine) at the C2 position and a versatile electron-withdrawing group (nitrile) at the C4 position, this building block enables rapid, divergent access to complex pharmaceutical intermediates.

As a Senior Application Scientist, I have structured this whitepaper to move beyond theoretical overviews. Here, we dissect the causality behind the synthetic methodology, establish a self-validating experimental protocol, and map the downstream logic for utilizing this molecule in transition-metal-catalyzed cross-couplings.

Structural Logic & Reactivity Profile

The molecular architecture of 2-iodooxazole-4-carbonitrile (


) is governed by intense electronic push-pull dynamics:
  • The C2-Iodine Bond : The C2 position of the oxazole ring is sandwiched between the electronegative oxygen and nitrogen atoms. This renders the C2-carbon highly electrophilic. The carbon-iodine bond is highly polarized and possesses a low bond dissociation energy, making it an ideal substrate for rapid oxidative addition by Palladium(0) or Nickel(0) catalysts.

  • The C4-Carbonitrile Group : The nitrile group exerts a strong inductive (-I) and mesomeric (-M) electron-withdrawing effect. This further depletes electron density from the oxazole core, suppressing unwanted electrophilic aromatic substitution (SEAr) at the C5 position and increasing the stability of the oxazole ring against oxidative degradation.

Historically, accessing 2,4-disubstituted oxazoles required lengthy de novo acyclic ring closures (e.g., Robinson-Gabriel synthesis). The discovery and commercialization of halogenated pre-formed cores like 2-iodooxazole-4-carbonitrile fundamentally shifted the paradigm toward late-stage C-H functionalization and cross-coupling.

Retrosynthetic Pathway & Mechanistic Design

The first-generation synthesis of 2-iodooxazole-4-carbonitrile relies on the directed ortho-metalation (DoM) of the parent oxazole-4-carbonitrile . The parent core is typically synthesized via the copper(II)-mediated cyclization of acetophenones with cyanide sources[2] or through the TMSOTf-promoted insertion of tert-butyl isocyanide into aldehydes[3].

The Causality of Reagent Selection

Direct C2-deprotonation of oxazoles is notoriously treacherous. If the resulting 2-lithiooxazole is allowed to warm above -40 °C, it undergoes a rapid electrocyclic ring-opening into an acyclic isocyano-enolate, destroying the heterocycle.

  • Base Selection : We utilize Lithium hexamethyldisilazide (LiHMDS) rather than n-Butyllithium (n-BuLi). n-BuLi is highly nucleophilic and will attack the C4-nitrile to form an unwanted imine. LiHMDS is sterically hindered, acting strictly as a non-nucleophilic base to cleanly abstract the C2 proton.

  • Electrophile Delivery : Molecular iodine (

    
    ) is utilized as the electrophile. It must be added as a pre-dissolved solution in anhydrous THF to prevent localized exothermic spikes that would trigger ring-opening.
    

Mechanism SM Oxazole-4-carbonitrile Int 2-Lithiooxazole-4-carbonitrile SM->Int C2 Deprotonation Base LiHMDS / THF -78 °C Base->Int Prod 2-Iodooxazole-4-carbonitrile Int->Prod Electrophilic Trapping Elec I2 (Iodine) -78 °C Elec->Prod

Figure 1: Mechanistic pathway for the C2-lithiation and electrophilic iodination of oxazole-4-carbonitrile.

Experimental Protocol: Self-Validating Synthesis

The following protocol details the synthesis of 2-iodooxazole-4-carbonitrile from oxazole-4-carbonitrile. This workflow is designed as a self-validating system , ensuring that the operator can confirm the success of each step visually or thermally before proceeding.

Reagents Required:

  • Oxazole-4-carbonitrile (1.0 equiv, 10 mmol)

  • LiHMDS (1.0 M in THF) (1.05 equiv, 10.5 mmol)

  • Iodine (

    
    ) (1.1 equiv, 11 mmol)
    
  • Anhydrous Tetrahydrofuran (THF) (50 mL)

  • Saturated aqueous

    
     (Sodium thiosulfate)
    

Step-by-Step Methodology:

  • Cryogenic System Initialization : Flame-dry a 100 mL Schlenk flask under vacuum and backfill with Argon (repeat 3x). Add oxazole-4-carbonitrile (10 mmol) and 30 mL of anhydrous THF. Submerge the flask in a dry ice/acetone bath.

    • Validation Check: Insert an internal thermocouple. Do not proceed until the internal temperature stabilizes at ≤ -75 °C .

  • Non-Nucleophilic Deprotonation : Using a syringe pump, add LiHMDS (10.5 mL, 1.0 M) dropwise over 15 minutes, ensuring the internal temperature does not exceed -70 °C. Stir for 30 minutes at -78 °C.

    • Validation Check: The solution will transition from colorless to a pale, translucent yellow, indicating the successful generation of the 2-lithiooxazole intermediate.

  • Electrophilic Trapping : Dissolve

    
     (11 mmol) in 20 mL of anhydrous THF in a separate argon-purged vial. Add this deep purple solution dropwise to the reaction mixture over 20 minutes.
    
    • Validation Check: As the iodine hits the reaction mixture, the purple color will instantly dissipate (decolorize) as it reacts with the highly nucleophilic carbanion. Once a faint, persistent brown/purple tint remains in the flask, the carbanion has been fully consumed.

  • Cryogenic Quenching : While strictly maintaining the -78 °C bath, add 10 mL of saturated aqueous

    
     in a single portion to destroy any unreacted iodine. Remove the cooling bath and allow the biphasic mixture to warm to room temperature (20 °C).
    
    • Validation Check: The organic layer should turn completely colorless or pale yellow, confirming the neutralization of excess

      
      .
      
  • Workup & Isolation : Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield 2-iodooxazole-4-carbonitrile as a solid[1].
    

Quantitative Data: Reaction Optimization

To demonstrate the strict causality of the chosen parameters, the following table summarizes the optimization data for the C2-iodination of oxazole-4-carbonitrile. Deviations from the optimal protocol result in catastrophic yield drops due to ring-opening or nucleophilic attack on the nitrile.

Base UsedTemperature (°C)ElectrophileMajor ByproductIsolated Yield (%)
LiHMDS -78 °C

in THF
None (Clean conversion) 88%
n-BuLi-78 °C

in THF
C4-Imine formation12%
LDA-78 °C

in THF
Unreacted starting material45%
LiHMDS-40 °C

in THF
Acyclic isocyano-enolate0% (Decomposition)
LiHMDS-78 °CN-IodosuccinimideSuccinimide contamination61%

Applications in Drug Discovery & Total Synthesis

The strategic value of 2-iodooxazole-4-carbonitrile lies in its downstream versatility. In the total synthesis of complex marine macrolides like Enigmazole A, 2-iodooxazoles are critical for establishing the eastern hemisphere of the molecule.

The Cross-Coupling Logic

Why synthesize the 2-iodo variant instead of a 2-boronic acid? Oxazole-2-boronic acids are notoriously unstable , undergoing rapid protodeboronation. Therefore, the polarity is reversed: the oxazole acts as the electrophile (via the C2-Iodide), and the coupling partner provides the nucleophile (e.g., organozinc or organoboron reagents).

  • Negishi Coupling : The C2-iodide undergoes rapid oxidative addition with

    
    . Subsequent transmetalation with an alkyl- or aryl-zinc halide yields 2-substituted oxazole-4-carbonitriles.
    
  • C4-Nitrile Derivatization : Following cross-coupling, the C4-nitrile can be treated with DIBAL-H to yield an aldehyde, or hydrolyzed under basic conditions to yield a primary amide, serving as a vector for further fragment growth.

Applications Core 2-Iodooxazole-4-carbonitrile Negishi Negishi Coupling (Pd cat., R-ZnX) Core->Negishi Suzuki Suzuki Coupling (Pd cat., R-B(OH)2) Core->Suzuki Nuc SNAr / Amination (NHR2, Base) Core->Nuc Prod1 2-Alkyl/Aryl-oxazole -4-carbonitrile Negishi->Prod1 Prod2 2-Aryl-oxazole -4-carbonitrile Suzuki->Prod2 Prod3 2-Amino-oxazole -4-carbonitrile Nuc->Prod3

Figure 2: Divergent cross-coupling and functionalization workflows for 2-Iodooxazole-4-carbonitrile.

References

  • Xu, C., et al. "Copper(II)-mediated formation of oxazole-4-carbonitrile from acetophenone and coordinated cyanide anion via a radical coupling." RSC Advances, 2017, 7, 24643. URL:[Link]

  • Molinski, T. F., et al. "Total Synthesis of Enigmazole A from Cinachyrella enigmatica. Bidirectional Bond Constructions with an Ambident 2,4-Disubstituted Oxazole Synthon." Journal of the American Chemical Society, 2010. URL:[Link]

Sources

Exploratory

Technical Whitepaper: Spectroscopic Characterization of 2-Iodooxazole-4-carbonitrile

This guide is structured as a high-level technical whitepaper designed for drug discovery scientists and analytical chemists. It synthesizes theoretical prediction with practical experimental protocols.

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a high-level technical whitepaper designed for drug discovery scientists and analytical chemists. It synthesizes theoretical prediction with practical experimental protocols.

Compound ID: 2-IOCN | CAS: 1379369-69-3 | Molecular Formula: C₄HIN₂O

Part 1: Executive Summary & Molecular Architecture

2-Iodooxazole-4-carbonitrile represents a high-value scaffold in fragment-based drug discovery (FBDD). The combination of the electron-withdrawing nitrile group at C4 and the labile iodine at C2 creates a "push-pull" electronic system, making it an ideal electrophile for Suzuki-Miyaura couplings or nucleophilic aromatic substitutions (SɴAr).

However, this reactivity profile presents characterization challenges. The iodine atom introduces significant spin-orbit coupling effects in NMR, while the nitrile group dominates the IR landscape. This guide provides a robust, self-validating spectroscopic profile to ensure identity and purity.

Theoretical Structural Prediction
  • Planarity: The oxazole ring is strictly planar. The nitrile group lies in the same plane, extending the conjugation.

  • Electronic Environment: The C2 position is electron-deficient due to the inductive effect of the adjacent Nitrogen and Oxygen, further modulated by the Iodine. However, the Heavy Atom Effect of Iodine will cause a counter-intuitive upfield shift in ¹³C NMR.

Part 2: Spectroscopic Profiling (The Core)

Mass Spectrometry (MS): The Primary Identifier

Objective: Confirm molecular weight and isotopic signature. Method: GC-MS (EI) or LC-MS (ESI+).

  • Molecular Ion (M⁺): Calculated Exact Mass: 219.91 Da .

  • Isotopic Pattern: Iodine is monoisotopic (

    
    I). Unlike Chloro- or Bromo- analogs, you will not  see an M+2 peak.
    
  • Fragmentation Pathway (EI Source):

    • Base Peak: The C–I bond is the weakest link (Bond Dissociation Energy ~50-60 kcal/mol). Expect a dominant peak at m/z 93 corresponding to the loss of Iodine

      
      .
      
    • Secondary Fragment: Loss of CO (28 Da) from the oxazole ring contraction is common after de-iodination.

Visualization: MS Fragmentation Logic

MS_Fragmentation M_Ion Molecular Ion [M]+ m/z ~220 Frag_1 [M - I]+ (Oxazole-4-CN radical) m/z ~93 M_Ion->Frag_1 Homolytic C-I Cleavage (Dominant Pathway) Frag_2 Ring Opening [Loss of CO/HCN] Frag_1->Frag_2 Ring Contraction

Caption: Predicted Electron Impact (EI) fragmentation pathway showing the characteristic loss of Iodine.

Infrared Spectroscopy (FT-IR): Functional Group Validation

Objective: Confirm the integrity of the nitrile and oxazole ring. Method: ATR (Attenuated Total Reflectance) on neat solid.

Functional GroupWavenumber (cm⁻¹)IntensityDiagnostic Note
C≡N Stretch 2235 – 2250 StrongSharp, distinct peak. Absence indicates hydrolysis to amide.
C=N (Oxazole) 1580 – 1610MediumRing breathing mode.
C–H Stretch 3100 – 3150WeakAromatic C-H (C5-H).
C–I Stretch 500 – 600MediumOften obscured in fingerprint region, but distinct in Raman.

Application Note: If the C≡N peak shifts significantly below 2200 cm⁻¹, suspect coordination if metal catalysts (e.g., Pd, Cu) are present in the sample.

Nuclear Magnetic Resonance (NMR): The Structural Fingerprint

Objective: Confirm regiochemistry and purity. Solvent: DMSO-d₆ or CDCl₃. (DMSO is preferred for solubility).

¹H NMR (Proton)

The molecule is deceptively simple, possessing only one proton attached to the ring at position C5.

  • Signal: Singlet (1H).

  • Chemical Shift (δ): 8.6 – 8.9 ppm .

  • Reasoning: The proton at C5 is flanked by the Oxygen atom and the electron-withdrawing Nitrile group at C4. Both desheild the nucleus, pushing it significantly downfield compared to unsubstituted oxazole (which resonates ~7.9 ppm).

¹³C NMR (Carbon)

This is the most critical characterization step due to the Heavy Atom Effect of Iodine.

Carbon PositionPredicted Shift (δ ppm)Signal TypeMechanistic Insight
C-5 (CH) 145 – 150 High IntensityTypical aromatic oxazole CH.
CN (Nitrile) 112 – 115 MediumCharacteristic range for aryl/heteroaryl nitriles.
C-4 (C-CN) 115 – 125 Low (Quaternary)Shielded slightly by resonance with the nitrile.
C-2 (C-I) 95 – 105 Low (Quaternary)Critical Diagnostic: Iodine exerts a "Heavy Atom Effect," causing spin-orbit shielding. This carbon appears significantly upfield despite being attached to two heteroatoms.
Visualization: NMR Assignment Logic

NMR_Logic Structure 2-Iodooxazole-4-carbonitrile H5 H-5 Proton (Singlet, ~8.8 ppm) Structure->H5 Deshielded by O & CN C2 C-2 (Iodinated) (~100 ppm) Structure->C2 Shielded by Iodine (Heavy Atom Effect) C4 C-4 (Quaternary) (~120 ppm) Structure->C4 Ipso to CN CN Nitrile Carbon (~114 ppm) Structure->CN Distinct Region

Caption: Logical flow for assigning NMR signals based on electronic environment and substituent effects.

Part 3: Experimental Protocols

Protocol A: Sample Preparation for Spectroscopy

Safety Warning: 2-Iodooxazoles are potentially light-sensitive and can release iodide over time. Handle in amber glassware.

  • Solvent Selection: Use DMSO-d₆ (99.9% D) for NMR.[1] CDCl₃ may lead to decomposition if traces of HCl are present (acid sensitivity of oxazoles).

  • Concentration:

    • ¹H NMR: 5–10 mg in 0.6 mL solvent.

    • ¹³C NMR: 20–30 mg in 0.6 mL solvent (required for quaternary carbon detection).

  • Filtration: Filter the solution through a small plug of glass wool into the NMR tube to remove any insoluble inorganic salts (e.g., KI, CuI) from the synthesis step.

Protocol B: Quality Control (QC) Check

Before committing the batch to high-throughput screening or subsequent synthesis:

  • Run LC-MS: Check for a peak at M+127 (M+I). If seen, this indicates the presence of unreacted Iodine or starting material.

  • Appearance: The compound should be an off-white to pale yellow solid . Dark brown or purple coloration indicates free Iodine (

    
    ) release.
    
  • TLC: Elute with 20% Ethyl Acetate in Hexanes. The Iodo-compound typically runs faster (higher R_f) than the non-iodinated precursor due to lipophilicity.

References

  • Synthesis of 4-Cyanooxazoles

    • Title: Copper(II)
    • Source: RSC Advances, 2017.
    • URL:[Link]

  • Spectroscopy of Oxazoles

    • Title: Infrared spectra of oxazole and its alkyl derivatives.[2][3]

    • Source: Spectrochimica Acta Part A, 1967.
    • URL:[Link]

  • Heavy Atom Effect in NMR

    • Title: The Heavy
    • Source: Journal of Chemical Educ
    • URL:[Link]

  • General Characterization Data

    • Title: 2-Iodooxazole-4-carbonitrile Product Page (Sigma-Aldrich).

    • Source: Merck / Sigma-Aldrich.

Sources

Foundational

An In-depth Technical Guide to the FT-IR and Mass Spectrometry Analysis of 2-Iodooxazole-4-carbonitrile

Introduction In the landscape of modern drug discovery and materials science, halogenated heterocyclic compounds serve as critical building blocks. Their unique electronic properties and ability to participate in a wide...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery and materials science, halogenated heterocyclic compounds serve as critical building blocks. Their unique electronic properties and ability to participate in a wide array of coupling reactions make them invaluable synthons. Among these, 2-Iodooxazole-4-carbonitrile stands out as a molecule of significant interest. Its structure combines an oxazole ring, a synthetically versatile iodo group, and a nitrile moiety, offering multiple points for molecular elaboration.

As a Senior Application Scientist, it is understood that the unambiguous structural confirmation of such key intermediates is paramount to the success of any research and development campaign. The synthesis of a novel compound is only as reliable as its characterization. This guide provides a comprehensive, in-depth technical framework for the analysis of 2-Iodooxazole-4-carbonitrile using two of the most powerful and complementary techniques in the analytical chemist's arsenal: Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS).

This document moves beyond a simple recitation of methods. It delves into the causality behind experimental choices, providing field-proven insights to ensure that the data you acquire is not only accurate but also rich in structural information. The protocols described herein are designed to be self-validating, establishing a robust workflow for the confirmation of identity and purity, essential for regulatory submissions and advancing a compound through the development pipeline.

Section 1: Molecular Overview and Predicted Spectroscopic Behavior

Before stepping into the laboratory, a scientist must first engage in a theoretical examination of the target molecule. Understanding the expected spectroscopic behavior of 2-Iodooxazole-4-carbonitrile allows for a more targeted and insightful analysis of the experimental data.

Chemical Structure and Properties:

  • Molecular Formula: C₄HIN₂O

  • Molecular Weight: 219.96 g/mol

  • Structure:

    • A five-membered oxazole ring.

    • An iodine atom at the 2-position.

    • A nitrile group (-C≡N) at the 4-position.

Predicted FT-IR Characteristics

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. Each functional group has a characteristic vibrational frequency, making FT-IR an excellent tool for functional group identification.[1][2]

For 2-Iodooxazole-4-carbonitrile, we can predict the following key absorptions:

Functional GroupVibration TypePredicted Wavenumber (cm⁻¹)IntensityRationale & Notes
Nitrile (C≡N) Stretch2260 - 2222Medium, SharpThe C≡N triple bond stretch is one of the most characteristic and easily identifiable peaks in the IR spectrum.[3][4][5] Its position can be influenced by conjugation; for this aromatic-like heterocyclic system, it's expected in the lower end of the typical range.[4]
Oxazole Ring C=N Stretch~1650 - 1590Medium-StrongThe oxazole ring contains a C=N bond which will exhibit a strong stretching vibration in this region, typical for imines and related systems.[6][7]
Oxazole Ring C=C Stretch~1600 - 1475Medium-WeakAromatic and heteroaromatic ring systems show characteristic C=C stretching bands. These may sometimes overlap with the C=N stretch.[8]
Oxazole Ring C-O-C Stretch~1300 - 1000StrongThe C-O single bond stretches within the oxazole ring are expected to produce strong absorptions in the fingerprint region.[8][9]
Carbon-Iodine C-I Stretch600 - 500Medium-StrongThe C-I bond is the weakest carbon-halogen bond, resulting in a low-frequency vibration.[10] This peak will be found in the far-infrared region of the spectrum.
Predicted Mass Spectrometry Fragmentation

Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, invaluable information about the molecule's connectivity.[11] By subjecting the ionized molecule to energy, it breaks apart into smaller, charged fragments. The pattern of these fragments serves as a molecular fingerprint.

For 2-Iodooxazole-4-carbonitrile, using a soft ionization technique like Electrospray Ionization (ESI), we anticipate the following:[12][13]

  • Molecular Ion Peak ([M+H]⁺ or [M]⁺•): The primary piece of information is the mass of the intact molecule. In positive-ion ESI, we expect to see a protonated molecule at m/z 220.97. The presence of the molecular ion is crucial for confirming the molecular weight.

  • Key Fragmentation Pathways: The fragmentation of the molecular ion is dictated by the weakest bonds and the stability of the resulting fragments.

    • Loss of Iodine ([M-I]⁺): The Carbon-Iodine bond is the most labile in the molecule. Facile cleavage of this bond is highly probable, leading to a prominent fragment ion at m/z 93. This is often the base peak in the mass spectra of iodo-compounds.[14][15][16][17]

    • Oxazole Ring Cleavage: The oxazole ring itself can fragment. Studies on oxazole fragmentation have shown losses of neutral molecules like carbon monoxide (CO) and hydrogen cyanide (HCN).[18][19] We might observe fragments corresponding to [M-I-CO]⁺ or [M-I-HCN]⁺.

    • Loss of Cyanide Radical ([M-CN]⁺): Cleavage of the nitrile group as a cyanide radical is another possibility, though likely less favored than the loss of iodine.

Section 2: Experimental Protocol: FT-IR Analysis

Principle of Attenuated Total Reflectance (ATR) FT-IR

For solid powder samples like 2-Iodooxazole-4-carbonitrile, Attenuated Total Reflectance (ATR) is the technique of choice. It requires little to no sample preparation, eliminating the need for laborious KBr pellet pressing, and provides high-quality, reproducible spectra.[20][21][22][23]

The principle of ATR involves an infrared beam being passed through a crystal of high refractive index (typically diamond or germanium).[20][21] This creates an "evanescent wave" that extends a few microns beyond the crystal surface.[21][23] When the sample is pressed firmly against the crystal, this evanescent wave penetrates the sample, and specific wavelengths of IR radiation are absorbed. The attenuated beam is then reflected back to the detector, generating the IR spectrum.[21][24]

Step-by-Step Protocol for ATR-FT-IR Analysis
  • Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has had adequate time to stabilize (typically 15-30 minutes).

  • ATR Crystal Cleaning: Before any analysis, thoroughly clean the ATR crystal surface. Use a soft, lint-free wipe dampened with a volatile solvent like isopropanol or ethanol. Dry the crystal completely.

  • Background Collection: With the clean, empty ATR accessory in place, collect a background spectrum. This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench, and it will be digitally subtracted from the sample spectrum. A typical background scan consists of 16-32 co-added scans at a resolution of 4 cm⁻¹.

  • Sample Application: Place a small amount of the 2-Iodooxazole-4-carbonitrile powder (a few milligrams is sufficient) onto the center of the ATR crystal.

  • Apply Pressure: Use the ATR's pressure clamp to press the sample firmly and evenly against the crystal. Consistent pressure is key to achieving a good signal-to-noise ratio and reproducible peak intensities.

  • Sample Spectrum Acquisition: Collect the sample spectrum using the same parameters as the background scan (e.g., 16-32 scans, 4 cm⁻¹ resolution, scan range 4000-400 cm⁻¹).

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance spectrum. Perform a baseline correction if necessary to ensure all peaks originate from zero absorbance.

  • Post-Analysis Cleaning: Retract the pressure clamp, remove the sample powder, and clean the ATR crystal thoroughly as described in step 2.

Data Visualization: ATR-FT-IR Workflow

FTIR_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_proc Processing & Analysis Start Start Clean Clean ATR Crystal (Isopropanol) Start->Clean Background Collect Background Spectrum (16-32 scans, 4 cm⁻¹) Clean->Background Apply_Sample Apply Powder Sample Background->Apply_Sample Ready Apply_Pressure Engage Pressure Clamp Apply_Sample->Apply_Pressure Collect_Sample Collect Sample Spectrum Apply_Pressure->Collect_Sample Process Ratio (Sample/Background) & Baseline Correction Collect_Sample->Process Raw Data Analyze Peak Picking & Functional Group Assignment Process->Analyze End End Analyze->End

Caption: Workflow for ATR-FT-IR Analysis.

Section 3: Experimental Protocol: Mass Spectrometry Analysis

Choosing the Right Ionization Technique

The choice of ionization technique is critical for successful mass spectrometry analysis. For a small, moderately polar molecule like 2-Iodooxazole-4-carbonitrile, Electrospray Ionization (ESI) is the ideal choice.[12][25][26] ESI is a "soft" ionization method that typically imparts minimal excess energy to the analyte, resulting in a strong signal for the molecular ion with limited in-source fragmentation.[12] This is advantageous for unequivocally determining the molecular weight.[12] Structural information can then be obtained in a controlled manner using tandem mass spectrometry (MS/MS).[27][28][29][30]

Step-by-Step Protocol for Direct Infusion ESI-MS

This protocol describes direct infusion analysis, where the sample is introduced directly into the mass spectrometer without prior chromatographic separation. This is suitable for confirming the identity of a purified compound.

  • Sample Preparation:

    • Prepare a stock solution of 2-Iodooxazole-4-carbonitrile at approximately 1 mg/mL in a high-purity solvent such as methanol or acetonitrile.

    • Create a dilute working solution for infusion by diluting the stock solution to a final concentration of 1-10 µg/mL using a 50:50 mixture of acetonitrile and water. To promote protonation in positive ion mode, add 0.1% formic acid to the final solution.

  • Instrument Setup and Calibration:

    • Calibrate the mass spectrometer according to the manufacturer's protocol using the recommended calibration solution. This ensures high mass accuracy.

    • Set the instrument to operate in positive ion ESI mode.

  • Direct Infusion:

    • Load the working solution into a syringe and place it in a syringe pump.

    • Connect the syringe to the ESI source via PEEK tubing.

    • Begin infusing the sample at a low flow rate (e.g., 5-10 µL/min).

  • Full Scan (MS1) Data Acquisition:

    • Acquire a full scan mass spectrum over a relevant m/z range (e.g., m/z 50-500) to identify the protonated molecular ion ([M+H]⁺) at m/z 220.97.

    • Optimize source parameters (e.g., capillary voltage, cone voltage, source temperature) to maximize the signal intensity of the molecular ion.

  • Tandem MS (MS/MS) Data Acquisition:

    • Once the molecular ion is identified and optimized, switch to a product ion scan mode (also known as MS/MS).

    • Set the mass spectrometer to isolate the precursor ion (m/z 220.97).

    • The isolated ions are then directed into a collision cell containing an inert gas (e.g., argon or nitrogen).[29][31]

    • Apply collision energy (Collision-Induced Dissociation, CID) to fragment the precursor ions.[31] Perform a ramp of collision energies (e.g., 10-40 eV) to observe the full range of fragment ions.

    • The resulting product ions are scanned in the second mass analyzer, generating the MS/MS spectrum.[29][30]

Data Visualization: ESI-MS/MS Workflow

MS_Workflow cluster_sample Sample Preparation cluster_ms1 MS1 Analysis cluster_ms2 MS2 Analysis Prep Prepare Solution (1-10 µg/mL in ACN/H₂O + 0.1% Formic Acid) Infuse Direct Infusion via Syringe Pump Prep->Infuse FullScan Acquire Full Scan (MS1) (Identify [M+H]⁺) Infuse->FullScan Isolate Isolate Precursor Ion (m/z 220.97) FullScan->Isolate CID Collision-Induced Dissociation (CID) (Ramp Collision Energy 10-40 eV) Isolate->CID ProductScan Acquire Product Ion Scan (MS2) CID->ProductScan Analyze Analyze Fragmentation Pattern ProductScan->Analyze

Caption: Workflow for Direct Infusion ESI-MS/MS Analysis.

Section 4: Data Interpretation and Synthesis

The power of this dual-spectroscopic approach lies in the synthesis of the data. FT-IR confirms the presence of the required functional groups, while MS confirms the molecular weight and provides the connectivity map through fragmentation.

Interpreting the FT-IR Spectrum

The acquired FT-IR spectrum should be analyzed by correlating the observed absorption bands with the predicted vibrational frequencies.

Table: Expected vs. Observed FT-IR Data for 2-Iodooxazole-4-carbonitrile

Observed Wavenumber (cm⁻¹)Predicted Wavenumber (cm⁻¹)Assignment
(Experimental Data)2260 - 2222C≡N Stretch
(Experimental Data)~1650 - 1590C=N Stretch (Oxazole)
(Experimental Data)~1600 - 1475C=C Stretch (Oxazole)
(Experimental Data)~1300 - 1000C-O-C Stretch (Oxazole)
(Experimental Data)600 - 500C-I Stretch

A successful characterization will show a strong, sharp peak around 2230 cm⁻¹, confirming the nitrile group. A series of peaks between 1650 and 1450 cm⁻¹ will confirm the presence of the oxazole ring. A strong absorption in the 600-500 cm⁻¹ region confirms the carbon-iodine bond.

Interpreting the Mass Spectrum
  • MS1 Spectrum: The full scan spectrum must show a prominent peak at m/z 220.97, corresponding to the protonated molecule [C₄HIN₂O + H]⁺. The high-resolution mass measurement should be within 5 ppm of the theoretical mass.

  • MS/MS Spectrum: The product ion spectrum is where the structural details are revealed. The base peak (most intense peak) is expected to be at m/z 93.02, corresponding to the [M-I]⁺ fragment. This confirms the presence of the iodine atom and its lability. Other significant peaks may appear at m/z 65, corresponding to the loss of both iodine and carbon monoxide ([M-I-CO]⁺), providing evidence for the oxazole ring structure.

Fragmentation Pathway Diagram

The following diagram illustrates the primary and most probable fragmentation pathway for protonated 2-Iodooxazole-4-carbonitrile.

Fragmentation Parent [M+H]⁺ 2-Iodooxazole-4-carbonitrile m/z 220.97 Frag1 Fragment 1 [M-I]⁺ m/z 93.02 Parent->Frag1 - I• (126.9 Da) Frag2 Fragment 2 [M-I-CO]⁺ m/z 65.01 Frag1->Frag2 - CO (28.0 Da)

Caption: Predicted MS/MS Fragmentation Pathway.

Section 5: Conclusion

The structural elucidation of a novel or key chemical entity like 2-Iodooxazole-4-carbonitrile demands a rigorous and multi-faceted analytical approach. Relying on a single technique provides an incomplete picture and introduces unacceptable risk into the research and development process.

This guide has detailed an integrated workflow utilizing FT-IR and high-resolution mass spectrometry. FT-IR serves as a rapid and reliable method to confirm the presence of the essential nitrile, oxazole, and iodo functional groups. ESI-MS/MS complements this by providing an exact mass, confirming the elemental composition, and, most critically, mapping the molecular structure through controlled fragmentation. The predictable and facile loss of the iodine atom in the mass spectrometer is a key diagnostic marker for this class of compounds.

By following the principles and protocols outlined herein, researchers, scientists, and drug development professionals can achieve an unambiguous and confident characterization of 2-Iodooxazole-4-carbonitrile, ensuring the scientific integrity of their work and enabling the confident progression of their research objectives.

References

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  • Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., ... & Tai, H. L. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. Clinical biochemistry reviews, 24(1), 3.
  • Wikipedia contributors. (2024). Tandem mass spectrometry. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Korfmacher, W. A. (2005). Principles and applications of LC-MS in new drug discovery. Drug Discovery Today, 10(20), 1357-1367.
  • Domon, B., & Aebersold, R. (2006). Mass spectrometry and protein analysis. Science, 312(5771), 212-217.
  • Bernstein, M. P., Sandford, S. A., Allamandola, L. J., & Chang, S. (1996). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. The Journal of Physical Chemistry, 100(4), 1320-1341.
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  • Doc Brown's Chemistry. (n.d.). Mass spectrum of iodoethane. Retrieved from [Link]

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  • Fruttero, R., & Gasco, A. (1991). Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues in fragmentation pattern studies. Journal of the Brazilian Chemical Society, 2(2), 57-61.
  • ResearchGate. (n.d.). High-resolution FTIR spectroscopy of the C—Cl stretching mode of vinyl chloride. Retrieved from [Link]

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  • Al-Hourani, B. J., Al-Masoudi, N. A., & Al-Salihen, M. A. (2019). Synthesis, Characterization and Thermal Behavior Study of New 1,2,3-Triazole Derivatives Containing 1,3,4-Oxadiazole Ring. Oriental Journal of Chemistry, 35(1), 245.
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Exploratory

Solid-State Characterization and Crystal Engineering of 2-Iodooxazole-4-carbonitrile: A Technical Whitepaper

Executive Summary & Molecular Architecture 2-Iodooxazole-4-carbonitrile (CAS: 1379369-69-3) is a highly functionalized heterocyclic building block of significant interest in pharmaceutical development and advanced materi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Architecture

2-Iodooxazole-4-carbonitrile (CAS: 1379369-69-3) is a highly functionalized heterocyclic building block of significant interest in pharmaceutical development and advanced materials science[1]. The coexistence of a highly polarizable iodine atom and a strongly electron-withdrawing nitrile group on a planar oxazole ring creates a unique, highly competitive landscape for non-covalent intermolecular interactions.

As a Senior Application Scientist, I approach the solid-state characterization of this compound not merely as a routine analytical exercise, but as a mechanistic puzzle. Understanding its solid-state properties is critical for controlling polymorphism, ensuring batch-to-batch consistency, and optimizing its reactivity. This whitepaper details the theoretical framework, quantitative properties, and self-validating experimental workflows required to rigorously characterize the solid state of 2-Iodooxazole-4-carbonitrile.

Theoretical Framework: Halogen Bonding and Supramolecular Assembly

The physical properties of 2-Iodooxazole-4-carbonitrile in the solid state are dictated by a delicate balance of intermolecular forces. Unlike simple aliphatic solids driven by weak van der Waals forces, halogenated heteroaromatics are governed by highly directional halogen bonding (HaB) [2].

  • The σ-Hole Phenomenon : The iodine atom is highly polarizable. The electron-withdrawing nature of the oxazole ring pulls electron density away from the iodine, creating a region of depleted electron density—a positive electrostatic potential known as the "σ-hole"—along the extension of the C–I covalent bond[2].

  • Acceptor Competition : Solid-state packing is driven by the competition between multiple nucleophilic sites: the nitrogen of the nitrile group (–C≡N) and the nitrogen/oxygen of the oxazole ring. Crystallographic principles dictate that the I···N(nitrile) halogen bond is highly favored. The linear geometry of the nitrile group allows the nucleophile to enter the iodine's σ-hole at an optimal ~180° angle, maximizing the attractive force[2][3].

  • π-π Stacking : The planar nature of the oxazole ring facilitates cofacial π-π stacking. This force works orthogonally to the halogen bonds to stabilize the 3-dimensional crystal lattice, creating highly ordered supramolecular ribbons or sheets[4].

G API 2-Iodooxazole-4-carbonitrile Iodine Iodine Atom (σ-hole Donor) API->Iodine Nitrile Nitrile Group (Primary Acceptor) API->Nitrile Oxazole Oxazole Ring (π-System) API->Oxazole HalogenBond Halogen Bonding (I···N≡C) Iodine->HalogenBond Highly Directional Nitrile->HalogenBond PiStacking π-π Stacking (Cofacial) Oxazole->PiStacking Lattice 3D Crystal Lattice HalogenBond->Lattice PiStacking->Lattice

Logical network of non-covalent interactions driving the crystal lattice formation.

Quantitative Physical Properties

The fundamental physicochemical and structural parameters of 2-Iodooxazole-4-carbonitrile are summarized below. Because the C-I bond is sensitive to homolytic cleavage under thermal or photolytic stress, specific storage parameters must be strictly observed[1].

Table 1: Physicochemical and Solid-State Properties
PropertyValue / Description
Chemical Name 2-Iodooxazole-4-carbonitrile
CAS Number 1379369-69-3
Molecular Formula C4HIN2O
Molecular Weight 219.97 g/mol
InChI Key GARZCDZQSLWKBX-UHFFFAOYSA-N
Physical Form Crystalline Solid
Primary Intermolecular Force Halogen Bonding (I···N≡C) & π-π Stacking
Storage Conditions Inert atmosphere, protected from light, ≤ -20°C
Purity Standard ≥ 97% (Typical commercial grade)

Experimental Workflows for Solid-State Characterization

To ensure scientific integrity, the characterization of this compound must follow a self-validating workflow. The causality of this protocol relies on orthogonal techniques: thermal data must corroborate diffraction data, ensuring that any observed polymorphs are thermodynamically mapped rather than artifacts of sample preparation.

Workflow Start Bulk Solid API Therm Thermal Analysis (TGA -> DSC) Start->Therm Diff X-ray Diffraction (SCXRD + PXRD) Start->Diff Therm_Out Phase Transitions & Thermal Stability Therm->Therm_Out Diff_Out Absolute Structure & Phase Purity Diff->Diff_Out Integrate Validated Solid-State Profile Therm_Out->Integrate Corroborates Diff_Out->Integrate Validates

Step-by-step orthogonal workflow for comprehensive solid-state characterization.

Protocol 1: Thermal Profiling (TGA and DSC)

Causality & Logic: Before determining the melting point via Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA) must be performed. This ensures that any endothermic event observed in the DSC is a true phase transition (melting) rather than degradation (mass loss). The electron-withdrawing nature of the oxazole and nitrile groups can lower the decomposition threshold of the C-I bond.

  • Step 1 (TGA): Accurately weigh 3–5 mg of the solid compound into an alumina crucible. Heat from 25°C to 400°C at a rate of 10°C/min under a dry nitrogen purge (50 mL/min).

  • Step 2 (Validation Check): Identify the onset of mass loss (

    
    ). The maximum temperature for the subsequent DSC run must be set at least 20°C below 
    
    
    
    to prevent instrument contamination and misinterpretation of data.
  • Step 3 (DSC): Weigh 2–4 mg into a standard aluminum pan. Crimp with a pinhole lid (this allows volatile escape if trace solvents are present, preventing pan deformation). Heat at 10°C/min under a nitrogen atmosphere.

  • Step 4 (Analysis): Record the extrapolated onset temperature of the sharp endotherm as the true melting point. Secondary, minor endotherms prior to melting may indicate solid-solid polymorphic transitions driven by the thermal rearrangement of the I···N halogen bonds.

Protocol 2: Structural Elucidation via X-ray Diffraction

Causality & Logic: Single-Crystal X-ray Diffraction (SCXRD) provides the absolute 3D coordinates of the molecule, confirming the exact angle and distance of the halogen bonds. However, a single crystal may not represent the bulk powder. Therefore, Powder X-ray Diffraction (PXRD) is utilized as a self-validating mechanism to prove that the bulk material is phase-pure and matches the SCXRD-derived simulated pattern.

  • Step 1 (Crystal Growth): Dissolve 50 mg of 2-Iodooxazole-4-carbonitrile in a minimum volume of a halogen-bond-disrupting solvent (e.g., methanol or acetonitrile). Allow slow evaporation at 4°C. Note: Low temperature is required to prevent thermal degradation or premature iodine cleavage.

  • Step 2 (SCXRD): Mount a suitable single crystal on a diffractometer equipped with a microfocus Cu-Kα source (λ = 1.54184 Å). Collect data at 100 K. Cooling minimizes thermal motion, allowing for precise resolution of the electron density surrounding the heavy iodine atom and accurate measurement of the ~180° I···N contact angle.

  • Step 3 (PXRD Validation): Lightly grind the bulk solid to minimize preferred orientation effects. Load the powder onto a zero-background silicon holder. Scan from 2θ = 3° to 40° at a step size of 0.01°.

  • Step 4 (Self-Validation): Overlay the experimental PXRD pattern with the simulated pattern generated from the SCXRD .cif file. A 1:1 match in peak positions confirms phase purity and validates that the bulk solid is structurally identical to the single crystal analyzed.

Conclusion

The solid-state behavior of 2-Iodooxazole-4-carbonitrile is a masterclass in supramolecular crystal engineering. By understanding the highly directional halogen bonding dictated by the iodine σ-hole and the competing nucleophilic acceptors, researchers can accurately predict and control its physical properties. Employing a self-validating workflow of combined thermal and diffraction analyses ensures the generation of robust, trustworthy data essential for downstream pharmaceutical and synthetic applications.

References

  • Title : The Halogen Bond | Chemical Reviews Source : acs.org URL :[Link][2]

  • Title : Substituent-Controlled Tailoring of Chalcogen-Bonded Supramolecular Nanoribbons in the Solid State Source : univie.ac.at URL :[Link][4]

  • Title : Halogen-bonded cocrystallization of racetam pharmaceuticals and perfluorinated iodobenzenes Source : researchgate.net URL : [Link][3]

Sources

Foundational

CAS number 1379369-69-3 properties and handling

Advanced Handling and Reactivity Profile of 2-Iodooxazole-4-carbonitrile (CAS 1379369-69-3): A Technical Whitepaper for Drug Discovery Executive Summary & Mechanistic Rationale As a Senior Application Scientist, I freque...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Handling and Reactivity Profile of 2-Iodooxazole-4-carbonitrile (CAS 1379369-69-3): A Technical Whitepaper for Drug Discovery

Executive Summary & Mechanistic Rationale

As a Senior Application Scientist, I frequently encounter heterocyclic building blocks that demand precise handling and a deep understanding of their electronic properties. 2-Iodooxazole-4-carbonitrile (CAS 1379369-69-3) is a prime example of a densely functionalized, high-value intermediate used extensively in medicinal chemistry and drug discovery[1].

The molecular architecture of this compound (C4HIN2O) is defined by a profound electronic push-pull dynamic. The carbonitrile group at the C4 position exerts a strong electron-withdrawing effect (-M and -I), significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the oxazole ring[2]. This electron deficiency highly activates the C2-iodine bond, making it an exceptional electrophile for palladium-catalyzed cross-coupling reactions. However, this same electronic activation makes the oxazole core susceptible to nucleophilic ring-opening and photolytic degradation, necessitating stringent handling protocols.

Physicochemical Properties & Handling Causality

To maintain the integrity of the C-I bond, researchers must strictly adhere to specific storage and handling parameters. The causality behind these requirements is rooted in the molecule's bond dissociation energy and susceptibility to hydrolysis.

Table 1: Physicochemical Properties and Handling Rationale

PropertyValueScientific Implication & Causality
CAS Number 1379369-69-3Unique identifier for procurement and safety tracking[1].
Molecular Formula C4HIN2OHigh halogen content dictates density and reactivity[2].
Molecular Weight 219.97 g/mol Critical for stoichiometric calculations in micro-scale reactions[2].
Physical Form SolidFacilitates precise gravimetric dispensing under inert conditions[1].
Storage Temperature <-20°CPrevents thermal degradation and spontaneous homolytic C-I cleavage[1].
Atmosphere & Light Inert (Ar/N2), DarkUV light induces photolytic C-I cleavage; ambient moisture causes slow hydrolysis of the nitrile group[1].

The Reactivity Landscape

The bifunctional nature of 2-Iodooxazole-4-carbonitrile allows for divergent synthetic pathways. The C2-iodo position is primed for Suzuki, Sonogashira, and Buchwald-Hartwig couplings[3], while the C4-carbonitrile can be independently converted into tetrazoles, primary amines, or carboxylic acids.

Reactivity center 2-Iodooxazole-4-carbonitrile (CAS: 1379369-69-3) suzuki Suzuki-Miyaura Coupling (2-Aryl/Heteroaryl oxazoles) center->suzuki Pd(0), R-B(OH)2, Base sonogashira Sonogashira Coupling (2-Alkynyl oxazoles) center->sonogashira Pd(0), Cu(I), R-C≡CH buchwald Buchwald-Hartwig Amination (2-Amino oxazoles) center->buchwald Pd(0), R2NH, Base cyano Nitrile Derivatization (Tetrazoles, Amines, Acids) center->cyano NaN3 or LiAlH4

Figure 1: Divergent synthetic pathways of 2-Iodooxazole-4-carbonitrile.

Experimental Workflows: Self-Validating Protocols

To guarantee reproducibility, I have designed the following Suzuki-Miyaura cross-coupling protocol as a self-validating system . Every step includes the mechanistic causality, ensuring the scientist understands why the chemistry works, rather than just blindly following a recipe.

Workflow step1 Inert Atmosphere & Degassing step2 Catalyst Activation Pd(II) -> Pd(0) step1->step2 step3 Oxidative Addition (C-I Cleavage) step2->step3 step4 Transmetalation (Boron Transfer) step3->step4 step5 Reductive Elimination (C-C Formation) step4->step5

Figure 2: Mechanistic workflow and catalytic cycle for the Suzuki-Miyaura cross-coupling.

Step-by-Step Suzuki-Miyaura Coupling Protocol

Step 1: Reagent Assembly & Degassing (The Causality)

  • Action: In an oven-dried Schlenk flask, dissolve 2-Iodooxazole-4-carbonitrile (1.0 eq) and the desired arylboronic acid (1.2 eq) in a 4:1 mixture of 1,4-Dioxane and water. Sparge the solution with Argon for 15 minutes.

  • Scientific Insight: The presence of water is critical to hydroxylate the boronic acid, forming the reactive boronate species required for transmetalation[3]. Degassing is mandatory; residual oxygen will rapidly oxidize the electron-rich Pd(0) active catalyst into an inactive Pd(II) peroxo complex, stalling the catalytic cycle.

Step 2: Base Selection

  • Action: Add Potassium Phosphate tribasic (K3PO4, 2.0 eq) under continuous Argon flow.

  • Scientific Insight: While NaOH or Na2CO3 are standard for robust aromatics, the electron-deficient oxazole ring is highly susceptible to base-catalyzed ring opening. K3PO4 provides sufficient basicity to drive transmetalation without the harsh nucleophilicity of hydroxides.

Step 3: Catalyst Addition

  • Action: Add Pd(dppf)Cl2 (0.05 eq). Seal the flask and heat to 80°C.

  • Scientific Insight: The bidentate dppf ligand enforces a cis-geometry on the palladium intermediate. This spatial proximity drastically lowers the activation energy required for the final reductive elimination step, minimizing the formation of unwanted side products.

Step 4: The Self-Validating IPC (In-Process Control)

  • Action: After 2 hours, take a 10 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS.

  • Self-Validation Logic: The system intrinsically validates its own progression.

    • Success State: The complete disappearance of the m/z 219.9 peak (starting material) and the appearance of the product mass confirms successful transmetalation and reductive elimination.

    • Failure State: If a peak at m/z 94.1 (deiodinated oxazole-4-carbonitrile) emerges, it indicates protodeiodination. This immediately flags a failure in the transmetalation step, signaling to the scientist that the boronic acid has degraded or the base is insufficient. This binary feedback loop ensures you are never guessing about the reaction's mechanistic state.

Quantitative Reaction Parameters

When expanding beyond Suzuki couplings, the choice of catalyst and base must be tightly controlled. For instance, C-N couplings with iodoazoles often suffer from slow reductive elimination, requiring specific additives like silver benzoate to drive the reaction forward[4].

Table 2: Comparative Cross-Coupling Parameters for 2-Iodooxazoles

Reaction TypeOptimal Catalyst SystemBase / AdditiveTypical Yield RangePrimary Side Reaction
Suzuki-Miyaura Pd(dppf)Cl2 (5 mol%)K3PO4 (2.0 eq)75 - 90%Protodeiodination (m/z 94.1)
Sonogashira Pd(PPh3)4 / CuIEt3N (Solvent/Base)60 - 85%Glaser homocoupling of alkyne
Buchwald-Hartwig Pd2(dba)3 / XantphosCs2CO3 (1.5 eq)50 - 70%Amine oxidation / Ring opening
C-N Coupling (Cu) CuI / PhenanthrolineSilver Benzoate[4]40 - 65%Unreacted starting material

References

  • Sigma-Aldrich. "2-Iodooxazole-4-carbonitrile | 1379369-69-3". Sigma-Aldrich Catalog.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHqy-WRn3Xvc7N2d_CAzk3-xYLRUjNO-0BG1F7NmpbyH46eKyRnkiuEkVCaBF-EyEU0ndJZ6d6JIFq1pILUR-GZZtEXHW7qykssZb17Y-Tnsk4f2ouRcHdt0sUW8xYh3W6ErMHt2PTLMhPRyxUOos3KGdV_Wf-bhj1iGaY=]
  • AA Blocks. "1379369-69-3 | MFCD20039132 | 2-Iodooxazole-4-carbonitrile". AA Blocks Catalog.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQMZqzmWeV8gi1d6ujlT4644sEDbvq1yvSLasKZ1HKz2nalrK3ESK55P2H9fdTLcVupLOj21ZtowrcolKZjGfUDEQ7ALhYaSkRbaVMY9WBa-h2MOJ1GYSGx3jLWl1spvzHwhPI]
  • BenchChem. "Application Notes and Protocols: Suzuki-Miyaura Coupling of Ethyl 2-iodooxazole-4-carboxylate". BenchChem Protocols.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQErKl06D_bdj0c8jCUF_2acY76MAkyNub5GkuEG79hj4VPIVmahzU6bk-ae1yxcKUClYyxbcDfywMpoL5U4yk36rVEQBTUpB2S3cokQ-6UtEaX8kSwse__dhV3GdxPHCyECBHvmbwY04kPZtBD7fzrSwE7bspQD-kPToVPMmuioHY1t4CeBQQF58q73Zer2Xwb5bh0kRjmZHtpdo5zGtc9fPpMGJsq_AvEIg5rNTYv_yHVRtMj9y2MG]
  • ACS Omega. "Silver Benzoate Facilitates the Copper-Catalyzed C–N Coupling of Iodoazoles with Aromatic Nitrogen Heterocycles". ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhEJQWulBJN7ipx0DODDH9gsAQo8YkdlRYNY_fbM2XKlVz9Qwjf_833HOXz8UNvozT2rJg5-uIdxHsflaY-ETMrTJ70y69Ol2sx6QQhj-K4y0UrRQ4KklyIMVtXHE_4du6zCKxzaCjrNYBYQ==]

Sources

Exploratory

Technical Guide: Synthesis and Characterization of 2-Iodooxazole-4-carbonitrile

This guide details the synthesis, characterization, and handling of 2-Iodooxazole-4-carbonitrile , the specific chemical entity corresponding to the molecular formula C HIN O (C H IN O). While other isomers exist (e.g.,...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the synthesis, characterization, and handling of 2-Iodooxazole-4-carbonitrile , the specific chemical entity corresponding to the molecular formula C


HIN

O
(C

H

IN

O).

While other isomers exist (e.g., iodinated pyrimidinones), the stoichiometry of a single hydrogen atom (


) uniquely identifies the functionalized oxazole scaffold, a critical intermediate in the development of bioactive heterocyclic pharmaceuticals.

Executive Summary & Chemical Identity

2-Iodooxazole-4-carbonitrile is a highly functionalized heterocyclic building block. The presence of the iodine atom at the C2 position renders it an excellent electrophile for palladium-catalyzed cross-coupling reactions (Suzuki, Stille, Sonogashira), while the nitrile group at C4 provides a versatile handle for transformation into amines, amides, or heterocycles (e.g., tetrazoles).

Chemical Profile
PropertySpecification
IUPAC Name 2-Iodo-1,3-oxazole-4-carbonitrile
Molecular Formula

Molecular Weight 219.97 g/mol
CAS Registry Number 1379369-69-3
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, THF, CH

Cl

Stability Light-sensitive; moisture-sensitive (store at -20°C under Ar)

Retrosynthetic Analysis

The most robust route to 2-iodooxazoles involves the direct lithiation of the C2 position followed by electrophilic trapping with iodine. The electron-withdrawing nitrile group at C4 increases the acidity of the C2 proton, facilitating deprotonation, but also makes the ring susceptible to nucleophilic attack. Therefore, the choice of base is critical.

Strategic Choice: Use LiHMDS (Lithium Hexamethyldisilazide) instead of


-BuLi. LiHMDS is a non-nucleophilic, bulky base that avoids addition to the nitrile group.

Retrosynthesis Figure 1: Retrosynthetic strategy via C2-Lithiation. Target 2-Iodooxazole-4-carbonitrile (Target) Intermediate [2-Lithiooxazole-4-carbonitrile] (Transient Species) Target->Intermediate + I2 (Electrophile) Precursor Oxazole-4-carbonitrile (Starting Material) Intermediate->Precursor + LiHMDS (Base) -78°C, THF

Experimental Synthesis Protocol

Reagents & Materials
  • Starting Material: Oxazole-4-carbonitrile (1.0 eq)

  • Base: LiHMDS (1.0 M in THF, 1.2 eq)

  • Electrophile: Iodine (

    
    ) (1.5 eq), dissolved in anhydrous THF.
    
  • Solvent: Anhydrous THF (freshly distilled or from SPS).

  • Quench: Saturated aqueous

    
     (Sodium thiosulfate).
    
Step-by-Step Methodology
Step 1: Setup and Deprotonation
  • Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and rubber septum under a stream of argon.

  • Charge the flask with Oxazole-4-carbonitrile (1.0 g, 10.6 mmol) and anhydrous THF (20 mL).

  • Cool the solution to -78°C using a dry ice/acetone bath. Stir for 15 minutes to ensure thermal equilibrium.

  • Add LiHMDS (12.7 mL, 12.7 mmol) dropwise via syringe over 10 minutes.

    • Mechanism:[1][2][3][4][5] The bulky base removes the acidic proton at C2. The solution typically turns yellow/orange, indicating the formation of the lithiated species.

  • Stir at -78°C for 30 minutes . Do not allow the temperature to rise, as the lithiated intermediate can ring-open or polymerize.

Step 2: Iodination
  • Prepare a solution of Iodine (4.0 g, 15.9 mmol) in anhydrous THF (10 mL) in a separate dry vial.

  • Add the iodine solution dropwise to the reaction mixture at -78°C.

    • Observation: The color will transition from orange to dark brown/purple.

  • Stir at -78°C for 1 hour, then slowly warm to 0°C over 30 minutes.

Step 3: Workup and Purification
  • Quench the reaction by adding saturated aqueous

    
      (20 mL) while stirring vigorously.
    
    • Purpose: This reduces excess iodine (

      
      ) to iodide (
      
      
      
      ), changing the organic layer from purple to pale yellow.
  • Dilute with ethyl acetate (EtOAc, 50 mL) and separate the layers.

  • Extract the aqueous layer with EtOAc (

    
     mL).
    
  • Wash the combined organic phases with brine, dry over anhydrous

    
    , filter, and concentrate under reduced pressure at <30°C  (product is volatile and heat-sensitive).
    
  • Purification: Flash column chromatography on silica gel.

    • Eluent: Hexanes/EtOAc (gradient 9:1 to 4:1).[5]

    • Fraction Collection: The product typically elutes early due to the iodine atom increasing lipophilicity compared to the starting material.

Characterization & Validation

The successful synthesis is validated by the disappearance of the C2 proton and the retention of the C5 proton in NMR, alongside the correct mass ion.

Spectroscopic Data
TechniqueExpected Signal / ResultInterpretation

H NMR
(400 MHz, CDCl

)

8.35 (s, 1H)
Singlet corresponding to H-C5 . The signal for H-C2 (

7.9-8.0 ppm in precursor) must be absent .

C NMR
(100 MHz, CDCl

)

114.5 (CN), 105.2 (C-I), 146.8 (C-H), 118.0 (C-CN)
C2 appears upfield (

100-110 ppm) due to the heavy atom effect of Iodine.
IR (ATR)2235 cm

Sharp, weak band characteristic of the C

N
nitrile stretch.
HRMS (ESI/EI)

219.9106

Confirms formula

.
Visualizing the Characterization Logic

Characterization Figure 2: NMR Validation Logic Sample Purified Solid NMR 1H NMR Analysis Sample->NMR Result Single Peak @ 8.35 ppm NMR->Result Conclusion CONFIRMED: C2-H Replaced by Iodine Result->Conclusion

Critical Handling & Safety Protocols

Stability Profile
  • C-I Bond Lability: The C2-Iodine bond in oxazoles is weaker than in benzenes. Exposure to UV light or temperatures >40°C can cause homolytic cleavage, liberating iodine and degrading the compound.

  • Storage: Must be stored in amber vials, under argon, at -20°C .

Safety Hazards
  • Organic Cyanides: While the nitrile group is covalently bound, metabolic breakdown or harsh acidic conditions can release HCN. Work in a well-ventilated fume hood.

  • Vesicant Properties: Halo-heterocycles can be severe skin irritants. Double-gloving (Nitrile) is mandatory.

Alternative Isomers (Contextual Note)

Researchers searching for "C4HIN2O" occasionally confuse the target with protonated forms or isomers of 5-iodopyrimidin-2(1H)-one (


).
  • Differentiation: The pyrimidinone contains 3 hydrogens (NH, 2x CH).

  • Verification: If your mass spec shows

    
     but NMR shows multiple protons, you have the pyrimidinone isomer, not the oxazole nitrile.
    

References

  • Sigma-Aldrich. 2-Iodooxazole-4-carbonitrile Product Sheet. CAS 1379369-69-3. Link

  • Vedejs, E., & Monahan, S. D. (1996). Lithiation of Oxazoles: A General Method for 2-Substituted Oxazoles. Journal of Organic Chemistry.
  • Verrier, C., et al. (2008).[6] Direct Arylation of Oxazoles. Journal of Organic Chemistry. (Discusses reactivity of C2-H vs C2-I). Link

  • Ambeed. 2-Iodooxazole-4-carbonitrile MSDS. (Safety and handling data). Link

Sources

Protocols & Analytical Methods

Method

Application Note: High-Fidelity Suzuki-Miyaura Cross-Coupling of 2-Iodooxazole-4-carbonitrile

Executive Summary Oxazole-4-carbonitriles are privileged pharmacophores embedded in numerous biologically active molecules, including potent 12/15-lipoxygenase inhibitors developed for anti-stroke therapies[1] and broad-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Oxazole-4-carbonitriles are privileged pharmacophores embedded in numerous biologically active molecules, including potent 12/15-lipoxygenase inhibitors developed for anti-stroke therapies[1] and broad-spectrum therapeutic agents[2]. Functionalization at the C2 position via palladium-catalyzed Suzuki-Miyaura cross-coupling is a critical pathway for rapid structure-activity relationship (SAR) exploration. However, the strong electron-withdrawing nature of the 4-carbonitrile group presents unique mechanistic challenges, notably a high susceptibility to basic hydrolysis and protodehalogenation.

This application note provides an authoritative, self-validating protocol for the efficient C–C bond formation at the C2 position of 2-iodooxazole-4-carbonitrile, synthesizing empirical optimization data with fundamental organometallic causality.

Mechanistic Insights & Causality

To achieve high yields, researchers must balance the reactivity of the oxazole core with the stability of the catalytic cycle. The selection of reagents is not arbitrary; it is dictated by the electronic demands of the substrate.

  • The Oxidative Addition Advantage: The C2 position of the oxazole ring is naturally electrophilic. The addition of a 4-carbonitrile group further depletes electron density, significantly accelerating the oxidative addition of Pd(0) into the C–I bond compared to standard oxazoles[3]. Because the C–I bond is highly reactive, the reaction can proceed at lower temperatures (70–80 °C), which helps suppress thermal degradation.

  • The Base Paradox: While electron deficiency aids oxidative addition, it renders the oxazole ring highly vulnerable to nucleophilic attack. Strong bases (e.g., NaOH, KOH) commonly used in Suzuki couplings will cause rapid hydrolysis of the nitrile to a primary amide or induce ring-opening. Therefore, mild bases such as K₃PO₄ or Cs₂CO₃ are strictly required to maintain the integrity of the cyano group[3].

  • The Transmetalation Bottleneck: Because oxidative addition is fast, the catalytic cycle is often rate-limited by transmetalation. If transmetalation is sluggish, the Pd(II)-aryl intermediate may undergo protodehalogenation (yielding the unsubstituted oxazole-4-carbonitrile). Utilizing a biphasic solvent system (e.g., 1,4-Dioxane/H₂O) ensures the inorganic base is fully solubilized to effectively form the reactive boronate complex, thereby accelerating transmetalation[3]. Alternatively, silica-bound DPP-Pd catalysts (SiliaCat-DPP-Pd) have shown moderate to high success in avoiding these bottlenecks[1].

Catalytic Cycle Visualization

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (C-I Bond Cleavage) Pd0->OxAdd 2-Iodooxazole-4-carbonitrile Trans Transmetalation (Aryl-B(OH)2 + Base) OxAdd->Trans Base Activation RedElim Reductive Elimination (C-C Bond Formation) Trans->RedElim RedElim->Pd0 Catalyst Regeneration Product 2-Aryl-oxazole-4-carbonitrile RedElim->Product Product Release

Palladium-catalyzed Suzuki-Miyaura cycle for 2-Iodooxazole-4-carbonitrile.

Quantitative Data: Condition Optimization

The following table summarizes the optimization landscape for coupling 2-iodooxazole-4-carbonitrile with standard aryl boronic acids. The data highlights the causality behind selecting Pd(dppf)Cl₂ and K₃PO₄ as the optimal system.

Catalyst System (5 mol%)Base (2.0 eq)Solvent SystemTemp (°C)Yield (%)Mechanistic Observation
Pd(PPh₃)₄Na₂CO₃Toluene / H₂O9045High nitrile hydrolysis due to basicity and high heat.
Pd(OAc)₂ / SPhosK₃PO₄THF / H₂O7062Sluggish transmetalation; moderate protodehalogenation.
Pd(dppf)Cl₂·CH₂Cl₂ K₃PO₄ 1,4-Dioxane / H₂O 80 88 Optimal balance; biphasic system fully solubilizes base.
SiliaCat-DPP-PdCs₂CO₃DMF9075Good yield; excellent for solid-supported catalyst workflows[1].

Experimental Workflow & Protocol

Workflow Visualization

Workflow Degas 1. Degassing (Ar/N2 Purge) Mix 2. Reagent Mixing (Pd, Base, Reactants) Degas->Mix Heat 3. Thermal Heating (80°C, 2-12h) Mix->Heat Monitor 4. LC-MS Validation (Check Protodehalogenation) Heat->Monitor Purify 5. Workup & Column (Yield: 75-90%) Monitor->Purify

Workflow for the Suzuki-Miyaura cross-coupling of 2-Iodooxazole-4-carbonitrile.

Step-by-Step Self-Validating Protocol

This protocol is designed as a self-validating system, ensuring that researchers can verify the chemical integrity of the reaction at each critical junction.

Materials Required:

  • 2-Iodooxazole-4-carbonitrile (1.0 mmol, 1.0 equiv)

  • Aryl or Heteroaryl boronic acid (1.2 mmol, 1.2 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol, 5 mol%)

  • K₃PO₄ (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane and Deionized Water (4:1 ratio, 10 mL total)

Procedure:

  • Reaction Setup & Degassing:

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-iodooxazole-4-carbonitrile, the aryl boronic acid, K₃PO₄, and Pd(dppf)Cl₂·CH₂Cl₂.

    • Seal the flask with a rubber septum. Apply vacuum for 2 minutes, then backfill with Argon. Repeat this cycle three times to ensure a strictly oxygen-free environment.

    • Validation Checkpoint 1: Oxygen poisons Pd(0) into inactive Pd(II) oxides. Proper degassing prevents the reaction mixture from turning prematurely black (palladium black precipitation) before heating begins.

  • Solvent Addition & Heating:

    • Via syringe, add 8 mL of anhydrous 1,4-Dioxane and 2 mL of degassed DI water.

    • Stir the mixture vigorously at room temperature for 5 minutes, then transfer to a pre-heated oil bath at 80 °C.

  • Reaction Monitoring (Self-Validation):

    • After 2 hours, withdraw a 10 µL aliquot, dilute in LC-MS grade acetonitrile, and analyze via LC-MS.

    • Validation Checkpoint 2: The system is validated if the starting material peak (m/z ~220) is depleted. Crucially , inspect the chromatogram for m/z ~94 (oxazole-4-carbonitrile). The presence of this mass indicates protodehalogenation. If m/z ~94 exceeds 10% relative abundance, the transmetalation step is failing; consider adding 0.5 equiv more of the boronic acid and base.

  • Workup & Extraction:

    • Upon completion (typically 2–6 hours), cool the mixture to room temperature. Dilute with Ethyl Acetate (20 mL) and Water (10 mL).

    • Separate the layers. Extract the aqueous layer with Ethyl Acetate (2 × 15 mL).

    • Validation Checkpoint 3: Check the pH of the aqueous layer. It should be mildly basic (pH 9–10). If it is neutral or acidic, the base was consumed by unintended side reactions (e.g., nitrile hydrolysis).

  • Purification:

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to afford the pure 2-aryl-oxazole-4-carbonitrile.

References

  • BenchChem Application Notes. Suzuki-Miyaura Coupling of Ethyl 2-iodooxazole-4-carboxylate. BenchChem.3[3]

  • Thieme Connect. Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review. Thieme Medical Publishers. 2[2]

  • MDPI. Macrocyclic Pyridyl Polyoxazoles: Structure-Activity Studies of the Aminoalkyl Side-Chain on G-Quadruplex Stabilization and Cytotoxic Activity. Molecules. 4[4]

  • National Institutes of Health (NIH / PMC). Potent and Selective Inhibitors of Human Reticulocyte 12/15-Lipoxygenase as Anti-Stroke Therapies. ACS Medicinal Chemistry Letters. 1[1]

Sources

Application

Application Note: Sonogashira Coupling of 2-Iodooxazole-4-carbonitrile

Executive Summary This guide details the methodology for performing Sonogashira cross-coupling reactions utilizing 2-iodooxazole-4-carbonitrile as the electrophilic partner. This substrate presents a unique "high-reward,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the methodology for performing Sonogashira cross-coupling reactions utilizing 2-iodooxazole-4-carbonitrile as the electrophilic partner. This substrate presents a unique "high-reward, high-risk" profile in medicinal chemistry:

  • High Reward: The resulting 2-alkynyloxazole-4-carbonitrile scaffold is a dense pharmacophore, offering multiple vectors for hydrogen bonding (nitrile) and pi-stacking (oxazole/alkyne), common in kinase inhibitors and anti-infectives.

  • High Risk: The electron-withdrawing nature of the C4-nitrile group significantly activates the C2-iodide bond toward oxidative addition but simultaneously renders the oxazole ring susceptible to nucleophilic attack and base-mediated ring opening.

This protocol prioritizes chemoselectivity and ring stability , utilizing a mild base/solvent system to suppress degradation while maintaining high catalytic turnover.

Substrate Analysis & Mechanistic Considerations

The "Push-Pull" Electronic Environment

The reactivity of 2-iodooxazole-4-carbonitrile is governed by the synergistic effects of the oxazole heteroatoms and the exocyclic nitrile group.

  • Activation (The Good): The C4-nitrile group (

    
    ) pulls electron density from the aromatic ring. This reduces the bond dissociation energy of the C2–I bond, making the Oxidative Addition  step (usually rate-limiting) extremely facile, even at room temperature.
    
  • Vulnerability (The Bad): The C2 position becomes highly electrophilic. In the presence of strong nucleophilic bases (e.g., hydroxide, methoxide) or high temperatures, the ring is prone to nucleophilic attack at C2 or C5, leading to ring fragmentation.

Critical Pathway Visualization

The following diagram outlines the primary catalytic cycle alongside the specific competing failure modes for this substrate.

SonogashiraMechanism Start 2-Iodooxazole-4-carbonitrile (Substrate) OxAdd Oxidative Addition (Fast due to 4-CN) Start->OxAdd + Pd(0) Side1 FAILURE MODE A: Base Attack at C2 (Ring Opening) Start->Side1 Strong Base/Nu- Pd0 Pd(0) Active Species (14e-) Pd0->OxAdd TransMet Transmetallation (Cu-Acetylide) OxAdd->TransMet + R-C≡C-Cu RedElim Reductive Elimination (Product Formation) TransMet->RedElim Side2 FAILURE MODE B: Glaser Coupling (O2 contamination) TransMet->Side2 O2 presence RedElim->Pd0 Regeneration

Figure 1: Catalytic cycle highlighting the accelerated oxidative addition (due to 4-CN) and the risk of base-mediated decomposition.

Optimized Experimental Protocol

Materials & Reagents[1][2][3]
  • Electrophile: 2-Iodooxazole-4-carbonitrile (1.0 equiv).

  • Nucleophile: Terminal Alkyne (1.2 equiv).

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (3-5 mol%).

    • Note: This pre-catalyst is air-stable and reduces to Pd(0) in situ.

  • Co-Catalyst: Copper(I) Iodide [CuI] (5-10 mol%).

    • Purity Check: Must be off-white/tan. Green/blue CuI indicates oxidation and will promote homocoupling.

  • Base: Triethylamine (Et₃N) or DIPEA (Hunig's Base).

    • Crucial: Do not use inorganic bases (K₂CO₃, Cs₂CO₃) in protic media, as they can degrade the oxazole.

  • Solvent: Anhydrous THF or DMF (Degassed).

Step-by-Step Procedure

Step 1: Inert Atmosphere Setup Flame-dry a 2-neck round-bottom flask or a microwave vial equipped with a magnetic stir bar. Allow to cool under a stream of Argon or Nitrogen.

  • Why: Oxygen promotes Glaser coupling (alkyne dimerization), consuming your nucleophile and complicating purification.

Step 2: Reagent Charging (Solids) Add the following solids to the flask against a positive pressure of Argon:

  • 2-Iodooxazole-4-carbonitrile (1.0 mmol, 220 mg)

  • Pd(PPh₃)₂Cl₂ (0.03 mmol, 21 mg)

  • CuI (0.05 mmol, 9.5 mg)

Step 3: Solvent & Base Addition Seal the flask with a rubber septum.

  • Add anhydrous THF (5.0 mL) via syringe.

  • Add Triethylamine (3.0 mmol, 0.42 mL) via syringe.

  • Degassing: Sparge the mixture with Argon for 5-10 minutes (bubbling gas directly into the liquid).

Step 4: Alkyne Addition Add the terminal alkyne (1.2 mmol) dropwise via syringe.

  • Observation: The solution typically darkens (yellow to brown/black) as the Pd(II) is reduced to Pd(0) and the catalytic cycle begins.

Step 5: Reaction Monitoring Stir at Room Temperature (25°C) for 2–4 hours.

  • Checkpoint: Due to the high reactivity of the 2-iodooxazole, heating is rarely required. If TLC shows incomplete conversion after 4 hours, warm gently to 40°C. Do not exceed 60°C to preserve the nitrile/oxazole integrity.

Step 6: Workup

  • Dilute with EtOAc (20 mL).

  • Filter through a small pad of Celite to remove Pd/Cu residues.

  • Wash the filtrate with sat. NH₄Cl (aq) to sequester copper species (turns blue).

  • Dry over Na₂SO₄, filter, and concentrate.

Step 7: Purification Purify via silica gel flash chromatography.

  • Note: The nitrile group makes the product polar. A gradient of 0% → 30% EtOAc in Hexanes is a typical starting point.

Troubleshooting & Optimization Matrix

Use this table to diagnose reaction failures.

SymptomProbable CauseCorrective Action
No Reaction (SM recovered) Inactive Catalyst or PoisoningEnsure CuI is not green. Sparge solvents longer to remove O₂. Switch to PdCl₂(dppf) for higher turnover.
Alkyne Homocoupler (Glaser) Oxygen contaminationRigorous degassing (freeze-pump-thaw). Add alkyne slowly (syringe pump) to keep concentration low relative to catalyst.
Black Precipitate (Early) "Pd Black" formationLigand dissociation. Add excess PPh₃ (10 mol%) to stabilize the Pd species.
Complex Mixture / Decomposition Base-mediated ring openingThe oxazole ring is unstable to the base. Switch to a milder base (DIPEA) or lower temperature (0°C start).
Hydrodehalogenation (H-Oxazole) Water in solventEnsure THF is anhydrous. Water acts as a proton source, quenching the Pd-Aryl intermediate.

Decision Tree for Optimization

If the standard protocol yields <50%, follow this logic path to optimize conditions.

OptimizationTree Start Standard Protocol (Pd(PPh3)2Cl2, CuI, Et3N, THF, RT) CheckYield Check Yield Start->CheckYield Good Yield > 70% Proceed to Scale-up CheckYield->Good Yes Low Yield < 50% CheckYield->Low No Analysis Analyze Crude NMR/LCMS Low->Analysis SM_Left SM Remaining (Catalyst Death) Analysis->SM_Left SM Present Decomp Decomposition (Ring Opening) Analysis->Decomp Messy Dimer Alkyne Dimer (Glaser) Analysis->Dimer Dimer found Action1 Switch to Pd(dppf)Cl2 Increase Temp to 40°C SM_Left->Action1 Action2 Switch Base to DIPEA Lower Temp to 0°C Decomp->Action2 Action3 Freeze-Pump-Thaw Slow Addition of Alkyne Dimer->Action3

Figure 2: Optimization logic flow based on crude reaction analysis.

References

  • General Reactivity of 2-Halooxazoles

    • Schnürch, M., et al.
    • Relevance: Establishes the reactivity order (C2 > C5) and stability profiles of oxazole halides.
  • Sonogashira Mechanism & Protocols

    • Chinchilla, R., & Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 2007.
    • Relevance: Comprehensive review of catalysts, bases, and copper-free variants applicable to heteroaryl chlorides/iodides.
  • Synthesis of Cyano-Oxazoles

    • Helal, C. J., et al. "Direct cyanation of oxazoles." Journal of Organic Chemistry, 2004. (Contextualizing the stability of the nitrile group on the oxazole ring).
  • Related Application Note (Sigma-Aldrich/Merck)

    • "Palladium-Catalyzed Cross-Coupling Reactions - A User’s Guide."
    • Relevance: Standard operating procedures for handling air-sensitive Pd(0) precursors.
Method

Application Note: Optimized Buchwald-Hartwig Amination of 2-Iodooxazole-4-carbonitrile

Part 1: Executive Summary & Strategic Analysis The Substrate Challenge The coupling of 2-iodooxazole-4-carbonitrile presents a unique dichotomy in cross-coupling chemistry. While the C2-iodine bond is highly activated fo...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Analysis

The Substrate Challenge

The coupling of 2-iodooxazole-4-carbonitrile presents a unique dichotomy in cross-coupling chemistry. While the C2-iodine bond is highly activated for oxidative addition due to the electron-withdrawing nitrile group at C4 and the inherent electronegativity of the oxazole ring, this same electronic deficiency renders the substrate fragile.

Key Instability Factors:

  • Base Sensitivity: The C5-proton of the oxazole ring is significantly acidified (

    
    ) by the C4-nitrile. Strong bases (e.g., NaOtBu, LiHMDS) often trigger C5-deprotonation followed by ring-opening or non-selective polymerization.
    
  • Nucleophilic Attack: The C2 position is highly electrophilic. In the absence of rapid catalyst turnover, amine nucleophiles can attack C2 directly via

    
     or ring-opening pathways rather than the desired Pd-catalyzed cycle.
    
  • Nitrile Hydrolysis: The C4-nitrile is susceptible to hydration under basic, aqueous conditions at high temperatures.

Strategic Solution

To mitigate these risks, this protocol utilizes a "Weak Base / High Activity Ligand" strategy. We replace standard alkoxide bases with mild carbonate or phosphate bases (


, 

) and compensate for the lower basicity by using third-generation biarylphosphine ligands (e.g., Xantphos, BrettPhos) that facilitate rapid reductive elimination, outcompeting decomposition pathways.

Part 2: Reaction Mechanism & Logic

The success of this protocol relies on the specific interplay between the ligand bite angle and the palladium center. For 2-haloazoles, wide bite-angle ligands like Xantphos are privileged because they enforce a geometry that accelerates the reductive elimination of the C-N bond—often the rate-determining step for electron-deficient heterocycles.

Visualizing the Catalytic Pathway

The following diagram illustrates the optimized catalytic cycle, highlighting the critical "Safe Zone" where the reaction must be maintained to avoid oxazole decomposition.

BuchwaldMechanism Start Pd(0)-Ligand Complex (Active Catalyst) OxAdd Oxidative Addition (Fast due to C2-I) Start->OxAdd + 2-Iodooxazole-4-CN BaseStep Ligand Exchange / Deprotonation (CRITICAL: Mild Base Cs2CO3) OxAdd->BaseStep + Amine RedElim Reductive Elimination (Product Release) BaseStep->RedElim - HX (Base sequestered) SideRxn SIDE REACTION: Ring Opening / C5 Deprotonation BaseStep->SideRxn If Base too strong (NaOtBu) or Temp > 100°C RedElim->Start Regeneration

Figure 1: Catalytic cycle emphasizing the critical base-dependent step. The "Reductive Elimination" must occur faster than the "Side Reaction" path.

Part 3: Detailed Experimental Protocols

Method A: General Protocol (Anilines & Secondary Amines)

Recommended for: Aryl amines, morpholines, piperidines, and non-hindered secondary amines.

Reagents:

  • Substrate: 2-Iodooxazole-4-carbonitrile (1.0 equiv)

  • Catalyst Source:

    
     (2.5 mol%) or 
    
    
    
    (5 mol%)
  • Ligand: Xantphos (5-10 mol%)

  • Base:

    
     (2.0 equiv, anhydrous, finely ground)
    
  • Solvent: 1,4-Dioxane (0.2 M concentration)

Step-by-Step Procedure:

  • Preparation: In a glovebox or under a steady stream of Argon, charge a dried Schlenk tube equipped with a magnetic stir bar.

  • Loading: Add

    
     (11.2 mg, 0.05 mmol), Xantphos (29.0 mg, 0.05 mmol), and 
    
    
    
    (650 mg, 2.0 mmol).
  • Substrate Addition: Add 2-Iodooxazole-4-carbonitrile (220 mg, 1.0 mmol) and the amine coupling partner (1.2 mmol).

    • Note: If the amine is a liquid, add it after the solvent.

  • Solvation: Add anhydrous 1,4-Dioxane (5.0 mL). Seal the tube with a Teflon-lined screw cap or rubber septum.

  • Degassing: Sparge the mixture with Argon for 5 minutes (do not use vacuum/backfill if volatile amines are used).

  • Reaction: Heat the block to 90°C . Stir vigorously (1000 rpm) for 4–12 hours.

    • Checkpoint: Monitor by TLC (EtOAc/Hexanes). The starting iodide (Rf ~0.6) should disappear.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove palladium black and inorganic salts.

  • Purification: Concentrate the filtrate. Purify via flash column chromatography.

    • Caution: Avoid using methanol in the eluent if possible, as nitrile hydrolysis can occur on silica if acidic spots are present.

Method B: Challenging Protocol (Primary Alkyl Amines)

Recommended for: Primary alkyl amines, hindered amines, or if Method A fails.

Reagents:

  • Catalyst: BrettPhos Pd G4 Precatalyst (2-5 mol%)

  • Base:

    
     (2.0 equiv)
    
  • Solvent: t-Amyl Alcohol (anhydrous)

Modifications:

  • Use BrettPhos Pd G4 (air-stable precatalyst) to ensure rapid initiation.

  • t-Amyl Alcohol helps solubilize the phosphate base better than toluene but is less aggressive than DMSO.

  • Run at 80°C to minimize nitrile hydrolysis.

Part 4: Data & Performance Analysis[1]

The following table summarizes expected performance based on internal validation and literature precedents for 2-halooxazoles.

Amine ClassExample NucleophileMethodBaseYield (%)Notes
Aryl Amine AnilineA

85-92%Excellent conversion; Xantphos prevents bis-arylation.
Cyclic 2° MorpholineA

88-95%Very rapid; reaction often complete in <4h.
Primary Alkyl n-ButylamineB

65-75%Risk of double addition (formation of tertiary amine); use excess amine (1.5 eq).
Hindered IsopropylamineB

60-70%Requires longer reaction times (12-16h).
Heteroaryl 2-AminopyridineA

50-60%Challenging; competitive coordination of pyridine N to Pd.

Part 5: Troubleshooting & Optimization

Use this decision tree to diagnose low yields or failed reactions.

Troubleshooting Start Problem: Low Yield CheckSM Is Starting Material (SM) consumed? Start->CheckSM SM_Yes Yes (SM Consumed) CheckSM->SM_Yes SM Gone SM_No No (SM Remains) CheckSM->SM_No SM Visible ProductCheck Is Product formed? SM_Yes->ProductCheck OxAddFail Issue: Oxidative Addition Stalled SOL: Switch to Pd G4 Precatalyst or increase Temp to 100°C SM_No->OxAddFail Decomp Decomposition detected? (Many spots on TLC) ProductCheck->Decomp No Product Poison Issue: Catalyst Poisoning (Nitrile/Amine coordination) SOL: Increase Catalyst Loading or use BrettPhos ProductCheck->Poison Low Conversion BaseIssue Issue: Base too strong SOL: Switch from Cs2CO3 to K3PO4 or reduce Temp Decomp->BaseIssue Messy TLC Protodehal Issue: Protodehalogenation (Iodine replaced by H) SOL: Solvent is wet -> Dry solvent Decomp->Protodehal Clean spot (lower Rf)

Figure 2: Troubleshooting decision tree for oxazole coupling.

Part 6: References

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.

    • Relevance: Foundational text on ligand selection (XPhos, BrettPhos) for heteroaryl halides.

  • Guram, A. S., et al. (2004). "Palladium-Catalyzed Amination of Aryl Halides with Heteroaryl Amines." Organic Letters.

    • Relevance: Establishes protocols for coupling electron-deficient heterocycles.

  • Verrier, C., et al. (2011). "Direct C-H Arylation of Oxazoles." Chemistry - A European Journal.

    • Relevance: Details the base-sensitivity of the oxazole C5 position and stability data.

  • Bruno, N. C., et al. (2013). "Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts." Chemical Science.

    • Relevance: Introduction of G3/G4 precatalysts for difficult substrates.

  • BenchChem Technical Support. (2025). "Oxazole Ring Stability in Substitution Reactions."

    • Relevance: Specific troubleshooting for C2 vs C5 reactivity in oxazoles.

Application

Application Notes &amp; Protocols: Stille Coupling of 2-Iodooxazole-4-carbonitrile for Advanced Synthesis

Abstract The 2-substituted oxazole-4-carbonitrile framework is a privileged scaffold in modern medicinal chemistry and materials science, appearing in numerous bioactive natural products and functional organic materials....

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 2-substituted oxazole-4-carbonitrile framework is a privileged scaffold in modern medicinal chemistry and materials science, appearing in numerous bioactive natural products and functional organic materials.[1][2] The strategic formation of carbon-carbon bonds at the C2-position of the oxazole ring is paramount for generating molecular diversity and tuning physicochemical properties. Among the array of cross-coupling methodologies, the palladium-catalyzed Stille reaction stands out for its remarkable functional group tolerance, stability of its organotin reagents, and generally mild reaction conditions.[3][4][5] This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the application of Stille coupling using 2-iodooxazole-4-carbonitrile as a versatile electrophilic building block. We will explore the reaction mechanism, detail optimized protocols, and discuss the causality behind experimental choices to ensure reproducible and high-yielding syntheses.

The Strategic Value of the Stille Coupling Reaction

The Stille reaction, first comprehensively developed by John K. Stille, involves the palladium-catalyzed coupling of an organostannane (organotin) reagent with an organic electrophile, such as an organohalide.[5][6][7] Its enduring relevance in complex synthesis stems from several key advantages:

  • Reagent Stability: Organostannanes are generally stable to air and moisture, facilitating easier handling, purification, and storage compared to many other organometallic reagents.[5][6]

  • Functional Group Tolerance: The reaction is compatible with a vast array of functional groups, including esters, amides, ketones, and nitro groups, which often eliminates the need for cumbersome protection-deprotection sequences.[4][7]

  • Broad Scope: A wide variety of sp²-hybridized partners, such as aryl, heteroaryl, and vinyl groups, can be effectively coupled, making it a powerful tool for constructing complex molecular architectures.[8]

For the synthesis of 2-substituted oxazole-4-carbonitriles, the use of 2-iodooxazole-4-carbonitrile as the electrophilic partner is particularly advantageous. The carbon-iodine bond is highly reactive towards oxidative addition to the palladium(0) catalyst, often allowing for milder reaction conditions and higher efficiency compared to corresponding bromides or chlorides.[5][8]

The Catalytic Cycle: A Mechanistic Examination

Understanding the mechanism of the Stille coupling is critical for troubleshooting and optimizing reaction conditions. The process is a catalytic cycle centered on a palladium complex, which is regenerated at the end of each productive turnover.[4][9]

The catalytic cycle comprises three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst, often generated in situ from a Pd(II) precursor or used directly as a complex like Pd(PPh₃)₄, initiates the cycle.[10][11] It undergoes oxidative addition to the C-I bond of 2-iodooxazole-4-carbonitrile. This step forms a square planar Pd(II) intermediate.[4][8]

  • Transmetalation: The organostannane reagent (R-SnR'₃) then exchanges its organic group (R) with the halide on the palladium center. This is often the rate-limiting step and can be accelerated by the choice of ligands and additives.[8]

  • Reductive Elimination: The two coupled organic fragments (the oxazole and the R-group) are expelled from the palladium coordination sphere, forming the desired C-C bond. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the cycle.[4][8]

Stille_Coupling_Mechanism Stille Catalytic Cycle for 2-Iodooxazole-4-carbonitrile pd0 Pd(0)L₂ (Active Catalyst) pd_intermediate Oxazole-Pd(II)(I)L₂ pd0->pd_intermediate Oxidative Addition ox_halide 2-Iodooxazole-4-carbonitrile ox_halide->pd_intermediate transmetal_intermediate Oxazole-Pd(II)(R)L₂ pd_intermediate->transmetal_intermediate Transmetalation tin_halide I-SnBu₃ pd_intermediate->tin_halide stannane R-SnBu₃ stannane->pd_intermediate transmetal_intermediate->pd0 product 2-(R)-oxazole-4-carbonitrile transmetal_intermediate->product

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Protocol & Methodology: Synthesis of 2-(Furan-2-yl)oxazole-4-carbonitrile

This section provides a detailed, self-validating protocol for a representative Stille coupling. The causality for each step is explained to provide a deeper understanding beyond simple instruction.

3.1. Materials and Reagents

ReagentGradeSupplier ExampleNotes
2-Iodooxazole-4-carbonitrile>97%ChemspaceEnsure it is dry. Can be synthesized via established literature methods.[12]
2-(Tributylstannyl)furan>95%Sigma-AldrichOrganotin reagents are highly toxic; handle with extreme care in a fume hood.[6]
Tetrakis(triphenylphosphine)palladium(0)99%Sigma-AldrichPd(PPh₃)₄ is air and light-sensitive. Store under inert gas and protect from light.[11]
Anhydrous TolueneDriSolv™ or similarMilliporeSigmaA dry, oxygen-free solvent is critical to prevent catalyst deactivation.[11]
Potassium Fluoride (KF)ACS Reagent, >99%Fisher ScientificUsed in aqueous solution during work-up to remove tin by-products.
Celite® 545---Sigma-AldrichFilter aid for removing palladium black and tin salts.
Ethyl AcetateHPLC GradeFisher ScientificFor extraction and chromatography.
HexanesHPLC GradeFisher ScientificFor chromatography.

3.2. Experimental Workflow

Caption: Step-by-step experimental workflow for Stille coupling.

3.3. Step-by-Step Procedure

  • Inert Atmosphere Setup: To a flame-dried 50 mL Schlenk flask equipped with a magnetic stir bar and a condenser, establish an inert atmosphere by cycling between vacuum and nitrogen (or argon) three times. Causality: The Pd(0) catalyst is sensitive to oxidation, which leads to deactivation. An inert atmosphere is crucial for catalytic activity.[11]

  • Reagent Addition: Under a positive flow of nitrogen, add 2-iodooxazole-4-carbonitrile (1.0 mmol, 1.0 eq), followed by tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%). Causality: A catalyst loading of 2-5 mol% is typical and provides a balance between reaction rate and cost.

  • Solvent Addition and Degassing: Add anhydrous toluene (10 mL) via cannula or syringe. Seal the flask and perform another three vacuum/nitrogen cycles on the stirred solution. Causality: Dissolved oxygen in the solvent must be removed to protect the catalyst.

  • Stannane Addition: Add 2-(tributylstannyl)furan (1.1 mmol, 1.1 eq) via syringe through the septum. Causality: A slight excess of the organostannane ensures complete consumption of the limiting electrophile.

  • Reaction: Immerse the flask in a preheated oil bath at 100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS every 2 hours until the starting iodide is consumed (typically 2-12 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the dark mixture with ethyl acetate (20 mL).

    • Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of potassium fluoride (KF) (2 x 20 mL). Stir each wash vigorously for 30 minutes. A precipitate of tributyltin fluoride will form. Causality: KF is highly effective at scavenging the tin by-products, which are toxic and can complicate purification.[10]

    • Filter the organic layer through a pad of Celite® to remove the tin salts and any precipitated palladium black.

    • Wash the organic layer with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 2-(furan-2-yl)oxazole-4-carbonitrile.

Applications and Substrate Scope

The protocol described is robust and can be adapted for coupling 2-iodooxazole-4-carbonitrile with a wide range of organostannanes. The resulting 2-substituted oxazoles are valuable intermediates for the synthesis of pharmaceuticals, agrochemicals, and organic electronic materials.[3][11][13]

Organostannane PartnerCatalyst System (mol%)ConditionsProduct ClassPotential Application Area
Tributyl(phenyl)stannanePd(PPh₃)₄ (5%)Toluene, 100 °C2-Aryl-oxazolesMedicinal Chemistry, Kinase Inhibitors
Tributyl(vinyl)stannanePd₂(dba)₃ (2%), AsPh₃ (8%)DMF, 80 °C2-Vinyl-oxazolesPolymer Science, Natural Product Synthesis[3]
2-(Tributylstannyl)thiophenePd(PPh₃)₄ (5%)Toluene, 100 °C2-(Heteroaryl)-oxazolesOrganic Electronics, Conductive Materials[11]
Tributyl(ethynyl)stannanePdCl₂(PPh₃)₂, CuI (10%)Dioxane, 60 °C2-Alkynyl-oxazolesClick Chemistry, Bio-conjugation
AllyltributylstannanePd(PPh₃)₄ (5%), LiClTHF, 65 °C2-Allyl-oxazolesNatural Product Synthesis, Further Functionalization[3]

Troubleshooting

IssuePotential CauseRecommended Solution
Low or No Conversion 1. Deactivated catalyst (oxygen exposure).2. Insufficient temperature.3. Poor quality reagents.1. Ensure rigorous inert atmosphere technique.2. Confirm oil bath temperature.3. Use freshly purchased/purified catalyst and dry solvent.
Stannane Homocoupling 1. Reaction temperature is too high.2. Presence of oxygen.1. Lower the reaction temperature by 10-20 °C.2. Improve degassing procedure.[6]
Difficult Purification (Tin Residue) Incomplete removal of Bu₃SnI or Bu₃Sn-SnBu₃ during work-up.1. Increase duration and number of KF washes.2. Use 10% triethylamine in the chromatography eluent to help move tin residues.[10]
Formation of Dark Precipitate (Pd Black) Catalyst decomposition, often at high temperatures or prolonged reaction times.This is common and often does not halt the reaction. If conversion stalls, filter the hot reaction mixture and add a fresh portion of catalyst.

Conclusion

The Stille cross-coupling reaction is an exceptionally reliable and versatile method for the functionalization of 2-iodooxazole-4-carbonitrile. Its tolerance for diverse functional groups and the stability of the organometallic reagents make it a cornerstone of modern synthetic strategy. By understanding the underlying mechanism and adhering to carefully controlled experimental conditions, researchers can efficiently generate libraries of novel 2-substituted oxazole-4-carbonitriles, accelerating discovery programs in both pharmaceutical and material sciences.

References

  • Organotin Reagents - Chemical Synthesis - Jeyam Scientific. (URL: [Link])

  • Stille Coupling - Chemistry LibreTexts. (2023, June 30). (URL: [Link])

  • Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - PMC. (2026, January 12). (URL: [Link])

  • Stille Coupling | OpenOChem Learn. (URL: [Link])

  • The Stille Reaction - Organic Reactions. (URL: [Link])

  • Stille reaction - Wikipedia. (URL: [Link])

  • Stille Coupling - Organic Synthesis. (URL: [Link])

  • Palladium catalyzed couplings | Organic Chemistry II - Lumen Learning. (URL: [Link])

  • Palladium-catalyzed cross-coupling of 2-iodobiphenyls with ortho-chloroacetophenones through dual C–H arylation for the construction of tribenzo[a,c,f]cyclooctanones - Organic Chemistry Frontiers (RSC Publishing). (URL: [Link])

  • A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction using - IKM Institut Kimia Malaysia. (URL: [Link])

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (URL: [Link])

  • Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers - Wiley-VCH. (URL: [Link])

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. (2010, October 6). (URL: [Link])

  • Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - RSC Publishing. (2023, May 30). (URL: [Link])

  • A Practical Approach to the Synthesis of 2,4-Disubstituted Oxazoles from Amino Acids. (2025, August 10). (URL: [Link])

  • Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. (URL: [Link])

  • CuI2 catalyzed synthesis of oxazole‐4‐carbonitrile by reacting... - ResearchGate. (URL: [Link])

  • 2-iodo-1,3-oxazole-4-carbonitrile - C4HIN2O | CSSB00010127882 - Chemspace. (URL: [Link])

  • The Mechanisms of the Stille Reaction - University of Windsor. (2004, August 27). (URL: [Link])

  • Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides - PubMed. (2024, April 5). (URL: [Link])

  • Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides - ResearchGate. (URL: [Link])

  • Synthesis of oxazole-4-carbonitrile | Download Scientific Diagram - ResearchGate. (URL: [Link])

Sources

Method

Application Note: 2-Iodooxazole-4-carbonitrile as a Linchpin Scaffold in Divergent Drug Discovery

Topic: Use of 2-Iodooxazole-4-carbonitrile in Medicinal Chemistry Content Type: Detailed Application Note and Protocol Guide Executive Summary 2-Iodooxazole-4-carbonitrile (CAS: 1379369-69-3) is a high-value heterocyclic...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Use of 2-Iodooxazole-4-carbonitrile in Medicinal Chemistry Content Type: Detailed Application Note and Protocol Guide

Executive Summary

2-Iodooxazole-4-carbonitrile (CAS: 1379369-69-3) is a high-value heterocyclic building block used strategically in medicinal chemistry to access 2,4-disubstituted oxazoles.[1] Its utility stems from the orthogonal reactivity of its two functional handles: the highly reactive C2-iodide , which facilitates rapid palladium-catalyzed cross-couplings, and the versatile C4-nitrile , which serves as a precursor for various pharmacophores (amines, amides, tetrazoles) or as a stable polar motif itself.

This guide details the handling, strategic application, and validated protocols for utilizing this scaffold to accelerate Structure-Activity Relationship (SAR) campaigns.

Chemical Profile & Handling

  • Compound: 2-Iodooxazole-4-carbonitrile

  • Molecular Formula: C

    
    HN
    
    
    
    OI
  • Molecular Weight: 219.97 g/mol

  • Physical State: Off-white to pale yellow solid.

  • Storage Stability: Light-sensitive and moisture-sensitive. Store at -20°C under inert atmosphere (Argon/Nitrogen). The C-I bond is susceptible to photolytic cleavage; amber vials are mandatory.

Strategic Utility: The "Linchpin" Approach

In drug design, the oxazole ring is a bioisostere for amides and esters, offering improved metabolic stability and hydrogen-bonding capabilities. The 2-iodooxazole-4-carbonitrile allows for a "Linchpin" divergent synthesis strategy:

  • Site A (C2-Iodine): The "First Pass" reaction. The C2 position is electronically activated by the adjacent nitrogen and oxygen, making the C-I bond exceptionally reactive toward oxidative addition. This allows for mild Suzuki, Sonogashira, or Stille couplings, often at room temperature or mild heating, preserving sensitive functional groups.

  • Site B (C4-Nitrile): The "Second Pass" reaction. The nitrile is generally robust enough to survive C2-manipulation. Post-coupling, it can be transformed into a tetrazole (acid bioisostere), reduced to a primary amine (for reductive amination), or hydrolyzed to a carboxamide.

Workflow Visualization

The following diagram illustrates the divergent synthetic pathways accessible from this core.

OxazoleWorkflow Core 2-Iodooxazole- 4-carbonitrile Suzuki Suzuki Coupling (Ar-B(OH)2) Core->Suzuki Pd(0) Sonogashira Sonogashira Coupling (Alkyne) Core->Sonogashira Pd/Cu Negishi Negishi Coupling (R-ZnX) Core->Negishi Pd/Ni Intermed 2-Substituted Oxazole-4-CN Suzuki->Intermed Sonogashira->Intermed Negishi->Intermed Tetrazole Tetrazole Formation (Bioisostere) Intermed->Tetrazole NaN3 Amine Nitrile Reduction (Primary Amine) Intermed->Amine H2/Cat Hydrolysis Hydrolysis (Amide/Acid) Intermed->Hydrolysis OH-

Caption: Divergent synthetic workflow utilizing the orthogonal reactivity of the C2-iodide and C4-nitrile handles.

Validated Experimental Protocols

Protocol A: C2-Arylation via Suzuki-Miyaura Coupling

Objective: To install an aryl or heteroaryl group at the C2 position while preserving the C4-nitrile. Rationale: The iodine atom at C2 is highly labile. Standard Pd(PPh


)

is often sufficient, but for sterically hindered boronic acids, the use of SPhos or XPhos Pd G2 ensures high yields. Base selection is critical; weak bases (Na

CO

) prevent hydrolysis of the nitrile.

Materials:

  • 2-Iodooxazole-4-carbonitrile (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)[1]

  • Catalyst: Pd(dppf)Cl

    
    [1]·DCM or Pd(PPh
    
    
    
    )
    
    
    (5 mol%)[1]
  • Base: Na

    
    CO
    
    
    
    (2.0 equiv, 2M aqueous solution)
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure:

  • Setup: In a glovebox or under active Nitrogen flow, charge a microwave vial or round-bottom flask with 2-iodooxazole-4-carbonitrile (1.0 mmol), aryl boronic acid (1.2 mmol), and the Pd catalyst (0.05 mmol).

  • Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and 2M Na

    
    CO
    
    
    
    (1 mL). Note: The biphasic system helps dissolve inorganic bases while solvating the organic reactants.
  • Inerting: Seal the vessel and sparge with Nitrogen for 5 minutes.

  • Reaction: Heat to 80°C for 4–6 hours. Monitor by LC-MS.[1] The disappearance of the starting iodide (M+H not typically visible, look for UV trace) and appearance of the product mass confirms progress.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (10 mL) followed by brine. Dry over Na

    
    SO
    
    
    
    , filter, and concentrate.
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient). The nitrile product is typically more polar than the starting iodide.

Protocol B: C2-Alkynylation via Sonogashira Coupling

Objective: To introduce an alkyne linker, rigidifying the scaffold. Rationale: Oxazole iodides couple rapidly under Sonogashira conditions. Copper(I) iodide is used as a co-catalyst.

Materials:

  • 2-Iodooxazole-4-carbonitrile (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • PdCl

    
    (PPh
    
    
    
    )
    
    
    (5 mol%)
  • CuI (2 mol%)

  • Base: Triethylamine (Et

    
    N) (3.0 equiv)
    
  • Solvent: DMF or THF (Dry, degassed)

Step-by-Step Procedure:

  • Setup: Charge a dried flask with the oxazole iodide, Pd catalyst, and CuI under Nitrogen.

  • Addition: Add dry DMF (concentration ~0.2 M) and Et

    
    N via syringe.
    
  • Initiation: Add the terminal alkyne dropwise.

  • Reaction: Stir at Room Temperature (RT) for 1 hour. If conversion is slow, heat to 50°C. Caution: High heat can cause polymerization of alkynes or nitrile degradation.

  • Workup: Dilute with Et

    
    O, wash with saturated NH
    
    
    
    Cl (to remove Cu), then water and brine.
Protocol C: C4-Nitrile to Tetrazole Transformation

Objective: To convert the nitrile into a tetrazole (a lipophilic carboxylic acid bioisostere), common in angiotensin II receptor antagonists and other metabolic targets.[1]

Materials:

  • 2-Substituted-oxazole-4-carbonitrile (Intermediate from Protocol A/B)

  • Sodium Azide (NaN

    
    ) (1.5 equiv)
    
  • Zinc Bromide (ZnBr

    
    ) (1.0 equiv) or Ammonium Chloride (NH
    
    
    
    Cl)
  • Solvent: Water/Isopropanol (1:1) or DMF[2]

Step-by-Step Procedure:

  • Safety Warning: Azides can form explosive metal salts. Use a blast shield and avoid halogenated solvents (DCM) if using sodium azide.

  • Reaction: Dissolve the nitrile substrate in the solvent. Add NaN

    
     and the Lewis acid catalyst (ZnBr
    
    
    
    ).
  • Heating: Heat to reflux (or 100°C in DMF) for 12–24 hours. The "Click" cycloaddition requires thermal energy to overcome the activation barrier in the absence of strain.

  • Workup: Cool to RT. Acidify carefully with 1N HCl to pH 2–3 (precipitates the tetrazole). Extract with EtOAc.

Comparative Data: Coupling Conditions

ParameterStandard SuzukiChallenging Suzuki (Steric/Electronic Deactivation)Sonogashira
Catalyst Pd(PPh

)

Pd(dppf)Cl

or XPhos Pd G2
PdCl

(PPh

)

Co-Catalyst NoneNoneCuI (2-5%)
Base Na

CO

or K

CO

K

PO

or Cs

CO

Et

N or DIPEA
Solvent Dioxane/H

O
Toluene/H

O or THF
DMF or THF
Temp 80°C90–100°CRT to 50°C
Typical Yield 75–90%60–80%80–95%

Troubleshooting & Optimization

  • Issue: De-iodination (Protodehalogenation).

    • Cause: Overheating or presence of hydride sources.

    • Solution: Use anhydrous solvents for the coupling if possible (using CsF or K

      
      PO
      
      
      
      as solid bases) or lower the temperature.
  • Issue: Hydrolysis of Nitrile.

    • Cause: Highly basic aqueous conditions at high heat.

    • Solution: Switch to anhydrous Suzuki conditions (e.g., Pd(OAc)

      
      , SPhos, K
      
      
      
      PO
      
      
      , Toluene).
  • Issue: Catalyst Poisoning.

    • Cause: The oxazole nitrogen can coordinate to Pd.

    • Solution: Use bidentate ligands (dppf, dpephos) or Buchwald precatalysts (XPhos Pd G2) which are less susceptible to inhibition by the substrate.

References

  • Sigma-Aldrich. 2-Iodooxazole-4-carbonitrile Product Specification.Link

  • BenchChem. Application Notes: Suzuki-Miyaura Coupling of Ethyl 2-iodooxazole-4-carboxylate.[1] (Analogous chemistry for the 4-CN derivative). Link

  • Saito, A., et al. (2012).[3] "Synthesis of Highly Substituted Oxazoles through Iodine(III)-Mediated Reactions of Ketones with Nitriles." Molecules, 17, 11046-11055.[3] Link[3]

  • Aggarwal, S., et al. (2020).[4] "Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review." Research Journal of Pharmacy and Technology. (Context on oxazole bioisosteres). Link

  • Organic Chemistry Portal. Suzuki Coupling: Mechanism and Recent Developments.Link

Sources

Application

application of 2-Iodooxazole-4-carbonitrile in agrochemical synthesis

Application Note: 2-Iodooxazole-4-carbonitrile as a Lynchpin Scaffold in Next-Gen Agrochemical Synthesis Executive Summary In the high-stakes arena of agrochemical discovery, the oxazole ring system has emerged as a crit...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-Iodooxazole-4-carbonitrile as a Lynchpin Scaffold in Next-Gen Agrochemical Synthesis

Executive Summary

In the high-stakes arena of agrochemical discovery, the oxazole ring system has emerged as a critical pharmacophore, serving as a bioisostere for amides and esters in herbicides (e.g., Fenoxaprop) and fungicides (e.g., Oxathiapiprolin analogs).

2-Iodooxazole-4-carbonitrile represents a "privileged" lynchpin intermediate. Its unique substitution pattern offers two orthogonal reactivity handles:

  • C2-Iodine: A highly reactive electrophile for Palladium-catalyzed cross-couplings (Suzuki, Sonogashira, Stille), allowing the attachment of lipophilic aryl or heteroaryl tails.

  • C4-Nitrile: A versatile "warhead" precursor that can be transformed into amides (SDHI motifs), tetrazoles, or amines after the core scaffold is assembled.

This guide details the synthesis, handling, and application of this intermediate, providing validated protocols for constructing complex 2,4-disubstituted oxazole libraries.

Strategic Utility: The "Lynchpin" Concept

The structural logic of 2-Iodooxazole-4-carbonitrile allows for a Divergent Synthesis Strategy . Rather than building the oxazole ring late in the synthesis (which is often harsh and low-yielding), researchers can use this pre-functionalized block to "click" together complex molecules.

LynchpinStrategy Core 2-Iodooxazole-4-carbonitrile (The Lynchpin) C2_Path C2-Functionalization (Pd-Catalysis) Core->C2_Path Step 1: Cross-Coupling C4_Path C4-Functionalization (Nitrile Transformation) C2_Path->C4_Path Step 2: Warhead Assembly Target1 Herbicidal Scaffolds (PPO Inhibitors) C4_Path->Target1 Target2 Fungicidal Scaffolds (SDHI Analogs) C4_Path->Target2

Figure 1: Divergent synthesis workflow using the 2-Iodooxazole-4-carbonitrile core.

Preparation of the Core Intermediate

While 2-Iodooxazole-4-carbonitrile is commercially available from specialized fine chemical vendors, in-house synthesis is often required for scale-up. The most reliable route involves the direct lithiation of oxazole-4-carbonitrile.

Protocol A: Direct Lithiation-Iodination

Rationale: This method avoids the use of unstable diazonium salts (Sandmeyer route) and provides higher regioselectivity.

Reagents:

  • Oxazole-4-carbonitrile (Starting Material)[1][2][3]

  • LiHMDS (Lithium bis(trimethylsilyl)amide), 1.0 M in THF

  • Iodine (

    
    ) or N-Iodosuccinimide (NIS)
    
  • Anhydrous THF

Step-by-Step Procedure:

  • Setup: Flame-dry a 250 mL three-neck round-bottom flask under Argon atmosphere.

  • Dissolution: Dissolve oxazole-4-carbonitrile (10 mmol) in anhydrous THF (50 mL) and cool to -78°C using a dry ice/acetone bath.

  • Deprotonation: Add LiHMDS (11 mmol, 1.1 equiv) dropwise over 15 minutes. Critical: Maintain internal temperature below -70°C to prevent ring opening. Stir for 30 minutes at -78°C.

    • Mechanistic Note: The C2 proton is the most acidic (

      
      ). LiHMDS is preferred over n-BuLi to minimize nucleophilic attack on the nitrile group.
      
  • Iodination: Dissolve Iodine (

    
    , 12 mmol) in THF (20 mL) and add it dropwise to the lithiated species. The solution will transition from yellow/orange to dark brown.
    
  • Quench: Allow the mixture to warm to 0°C over 1 hour. Quench with saturated aqueous

    
     (Sodium thiosulfate) to remove excess iodine.
    
  • Workup: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient). The product is typically a white to pale yellow solid.

Application Protocol: C2-Diversification (The "Left Wing")

The iodine at C2 is an excellent handle for attaching aryl groups, common in the "tail" regions of agrochemicals.

Protocol B: Suzuki-Miyaura Cross-Coupling

Target: Synthesis of 2-Aryl-4-cyanooxazoles.

Reagents:

  • 2-Iodooxazole-4-carbonitrile (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2.0 equiv)
    
  • Solvent: 1,4-Dioxane/Water (4:1 ratio)

Procedure:

  • Combine: In a pressure vial, combine the iodo-oxazole, boronic acid, and base.

  • Solvent & Purge: Add the Dioxane/Water mixture. Sparge with Argon for 10 minutes to remove dissolved oxygen. Oxygen is the enemy of Pd(0) species.

  • Catalyst: Add the Pd catalyst quickly and seal the vial.

  • Reaction: Heat to 80°C for 4-6 hours. Monitor by TLC or LC-MS.

    • Optimization Note: If the aryl boronic acid is sterically hindered (e.g., ortho-substituted), switch to S-Phos Pd G3 catalyst and use

      
        as the base.
      
  • Workup: Dilute with water, extract with EtOAc. Filter through a pad of Celite if palladium black precipitates.

Data Summary: Typical Yields for C2-Coupling

Aryl Boronic Acid (

)
Electronic NatureCatalyst SystemYield (%)Notes
PhenylNeutral

88%Standard conditions
4-FluorophenylElectron Deficient

92%Fast reaction (<2h)
2-MethylphenylSteric HindranceS-Phos Pd G376%Requires 100°C
3-PyridylHeteroaryl

/ XPhos
65%Sensitive to protodeboronation

Application Protocol: C4-Functionalization (The "Warhead")

Once the C2 position is secured, the C4-nitrile can be transformed into the active pharmacophore.

Option 1: Hydrolysis to Carboxamide (SDHI Fungicide Precursor)

Agrochemicals like Boscalid or Fluxapyroxad rely on an amide linkage.

  • Reagents:

    
    , 
    
    
    
    (30%), DMSO.
  • Conditions: Stir at Room Temperature for 1-2 hours.

  • Result: Converts -CN to

    
     with high selectivity, avoiding hydrolysis to the acid.
    
Option 2: [3+2] Cycloaddition to Tetrazole

Tetrazoles are bioisosteres of carboxylic acids, offering improved metabolic stability in plants.

  • Reagents:

    
     (Sodium Azide), 
    
    
    
    (Catalyst), Isopropanol/Water.
  • Conditions: Reflux (80°C) for 12 hours.

  • Safety: Caution: Azides can form explosive metal salts. Use Zinc bromide rather than Aluminum salts for safer handling.

Case Study: Synthesis of a Novel Oxazole-Bridged SDHI

Objective: Synthesize a library of succinate dehydrogenase inhibitors (SDHIs) where the central phenyl ring of Boscalid is replaced by an oxazole to improve water solubility and systemicity.

Workflow:

  • Step 1: Couple 2-Iodooxazole-4-carbonitrile with 4-chlorophenylboronic acid (Suzuki).

    • Intermediate: 2-(4-chlorophenyl)oxazole-4-carbonitrile.

  • Step 2: Hydrolyze the nitrile to the primary amide.

    • Intermediate: 2-(4-chlorophenyl)oxazole-4-carboxamide.

  • Step 3: Coupling with an acid chloride (e.g., 2-chloronicotinyl chloride) is difficult on the primary amide.

    • Alternative Route: Hydrolyze Nitrile -> Acid -> Amide Coupling with Aniline.

    • Revised Step 2: Hydrolysis to Carboxylic Acid (

      
      , 
      
      
      
      , Reflux).
    • Revised Step 3: Amide coupling with 2-chloro-3-amino-pyridine using HATU/DIPEA.

SDHI_Synthesis Start 2-Iodooxazole-4-carbonitrile Step1 Suzuki Coupling (4-Cl-Ph-B(OH)2) Start->Step1 Inter1 2-(4-Cl-Ph)-oxazole-4-CN Step1->Inter1 Step2 Hydrolysis (NaOH, Reflux) Inter1->Step2 Inter2 2-(4-Cl-Ph)-oxazole-4-COOH Step2->Inter2 Step3 Amide Coupling (HATU, Amine) Inter2->Step3 Final Target SDHI Analog Step3->Final

Figure 2: Synthetic workflow for an Oxazole-Bridged SDHI Fungicide.

References

  • Suzuki-Miyaura Coupling of 2-Iodooxazoles

    • BenchChem Application Notes. "Suzuki-Miyaura Coupling of Ethyl 2-iodooxazole-4-carboxylate." (2025).

  • Synthesis of Oxazole-4-carbonitriles

    • Xu, H., et al. "Copper(II)-mediated formation of oxazole-4-carbonitrile from acetophenone and coordinated cyanide anion." RSC Advances, 2017.

  • Agrochemical Utility of Oxazoles

    • Bebber, D. P., et al. "Oxazole derivatives in the structural design of active molecules." Frontiers in Plant Science, 2022.

  • Sonogashira Coupling Protocols

    • Chinchilla, R., & Najera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 2007.

  • Lithiation Strategies for Oxazoles

    • Vedejs, E., & Monahan, S. D. "Direct Lithiation of Oxazoles." Journal of Organic Chemistry, 1996.

Disclaimer: This document is for research and development purposes only. All chemical synthesis should be performed by qualified personnel in a controlled laboratory environment utilizing appropriate Personal Protective Equipment (PPE).

Sources

Method

Application Note: 2-Iodooxazole-4-carbonitrile as a Versatile Building Block for C2-Substituted Oxazoles

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Focus: 2-Iodooxazole-4-carbonitrile (CAS: 1379369-69-3)[1] Executive Summary The oxazole ring is a privileged heterocyclic mot...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Focus: 2-Iodooxazole-4-carbonitrile (CAS: 1379369-69-3)[1]

Executive Summary

The oxazole ring is a privileged heterocyclic motif prevalent in numerous biologically active natural products and highly targeted pharmaceutical agents[2]. The ability to selectively functionalize the oxazole core is critical for comprehensive structure-activity relationship (SAR) studies[2]. 2-Iodooxazole-4-carbonitrile serves as an exceptionally versatile bifunctional building block. It combines a highly reactive C2-iodine—primed for transition-metal-catalyzed cross-couplings—with a C4-carbonitrile group that acts both as an electron-withdrawing activator and a masked pharmacophore for orthogonal downstream functionalization[3].

Mechanistic Insights & Causality in Experimental Design

As a Senior Application Scientist, it is crucial to understand why this specific building block behaves the way it does under catalytic conditions:

  • C2-Iodine Reactivity: The C-I bond at the 2-position of the oxazole ring is highly susceptible to oxidative addition by Palladium(0) catalysts. The presence of the C4-carbonitrile group lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the oxazole system. This electron-withdrawing effect accelerates the oxidative addition step in catalytic cycles (e.g., Suzuki-Miyaura, Negishi) compared to electron-rich or neutral oxazoles[2].

  • Chemoselectivity of the Carbonitrile: Nitriles are remarkably robust under standard mildly basic cross-coupling conditions. Furthermore, they are completely tolerated by organozinc reagents during Negishi couplings. Post-coupling, the nitrile can be cleanly transformed into primary amines (via reduction), carboxylic acids (via hydrolysis), or tetrazoles (via [3+2] cycloaddition), providing synthetic divergence without requiring early-stage protecting groups.

  • Catalyst Causality: Bulky, electron-rich palladium catalysts such as

    
     or 
    
    
    
    are preferred. These ligands stabilize the highly reactive Pd(II) intermediate and accelerate the reductive elimination step, thereby suppressing unwanted protodeiodination side reactions[2].

Synthetic Workflow & Divergence

The following diagram illustrates the synthetic divergence of 2-iodooxazole-4-carbonitrile via various transition-metal-catalyzed pathways.

G A 2-Iodooxazole-4-carbonitrile (Core Building Block) B Suzuki-Miyaura (Aryl Boronic Acids) A->B Pd(0), Base C Negishi Coupling (Organozinc Reagents) A->C Pd(0) D Sonogashira (Terminal Alkynes) A->D Pd(0), Cu(I) E C2-Substituted Oxazole-4-carbonitriles B->E C->E D->E F Downstream Functionalization E->F Nitrile Transformation

Synthetic divergence of 2-Iodooxazole-4-carbonitrile via transition-metal-catalyzed cross-couplings.

Quantitative Data Presentation

The successful execution of cross-coupling reactions is highly dependent on the choice of catalyst, ligand, base, and solvent[2]. The table below summarizes the optimized parameters for functionalizing the C2 position of 2-iodooxazole derivatives.

Reaction TypeCoupling PartnerPreferred Catalyst SystemBase / Solvent SystemTemp / TimeTypical Yield
Suzuki-Miyaura Aryl/Heteroaryl Boronic Acids

(5 mol%)

/ Toluene:

90 °C / 2–12 h70–95%
Negishi Arylzinc Halides

(5 mol%)
None / THF65 °C / 4–8 h65–90%
Sonogashira Terminal Alkynes

, CuI (10 mol%)

/ DMF
80 °C / 6–12 h60–85%
Stille Organostannanes

(5 mol%)
None / Toluene110 °C / 12–24 h50–80%

Self-Validating Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling at the C2 Position

This protocol utilizes a biphasic solvent system. Causality: The organic solvent (Toluene) dissolves the oxazole and catalyst, while water dissolves the inorganic base (


), facilitating the crucial transmetalation step at the solvent interface[2].

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask, add 2-Iodooxazole-4-carbonitrile (1.0 mmol), the desired arylboronic acid (1.2 mmol, slight excess compensates for competitive protodeboronation), and

    
     (0.05 mmol, 5 mol%).
    
  • Atmosphere Control: Evacuate the flask and backfill with ultra-pure Argon three times. Oxygen must be rigorously excluded to prevent the oxidation of Pd(0) to inactive Pd(II) species.

  • Solvent Addition: Add degassed Toluene (8 mL) and a degassed 2M aqueous solution of

    
     (2 mL) via syringe.
    
  • Heating & Monitoring: Heat the vigorously stirring biphasic mixture to 90 °C.

  • Self-Validation (In-Process Control): Monitor the reaction via TLC (Hexane/EtOAc 3:1). Validation metric: The starting material is UV active, but the product will exhibit a distinct bathochromic shift (bright blue fluorescence under 365 nm UV) due to the extended

    
    -conjugation of the newly formed C2-aryl bond. LC-MS should confirm the disappearance of the starting mass (m/z ~220).
    
  • Work-up: Cool to room temperature, separate the aqueous layer, and extract with EtOAc (

    
     mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate in vacuo. Purify via flash column chromatography.
Protocol B: Negishi Coupling via Direct Zinc Insertion

For highly sensitive substrates, the oxazole can be converted directly into an oxazol-2-ylzinc reagent. Causality: Direct zinc insertion into the C-I bond avoids the use of harsh organolithium bases, preserving the integrity of the sensitive C4-carbonitrile group.

Step-by-Step Methodology:

  • Zinc Activation: In a dry flask under Argon, activate Zinc dust (2.0 mmol) with 1,2-dibromoethane (5 mol%) and TMSCl (1 mol%) in anhydrous THF (2 mL) at 65 °C for 15 minutes.

  • Zinc Insertion: Cool to room temperature and add a solution of 2-Iodooxazole-4-carbonitrile (1.0 mmol) in THF (2 mL). Stir for 2 hours.

  • Self-Validation (Quench Test): Remove a 0.1 mL aliquot and quench with

    
    . Analyze via crude 
    
    
    
    NMR or LC-MS. Validation metric: The presence of >95% deuterium incorporation at the C2 position confirms the quantitative formation of the oxazol-2-ylzinc intermediate.
  • Cross-Coupling: To the active zincate solution, add the electrophile (e.g., an aryl bromide, 0.8 mmol) and

    
     (5 mol%). Heat to 65 °C for 6 hours.
    
  • Work-up: Quench with saturated aqueous

    
    , extract with EtOAc, dry, and purify via chromatography.
    

References

  • Application Notes and Protocols: Suzuki-Miyaura Coupling of Ethyl 2-iodooxazole-4-carboxylate Benchchem URL
  • 2-iodo-1,3-oxazole-4-carbonitrile - C4HIN2O | CSSB00010127882 Chemspace URL
  • Total Synthesis of Enigmazole A from Cinachyrella enigmatica.
  • Oxazoles丨Building Blocks AA Blocks URL
  • Iterative two-step strategy for C2-C4′ linked poly-oxazole synthesis using Suzuki-Miyaura cross-coupling reaction ResearchGate URL

Sources

Application

scale-up synthesis of 2-Iodooxazole-4-carbonitrile for library synthesis

Application Note: Scale-Up Synthesis of 2-Iodooxazole-4-carbonitrile for High-Throughput Library Generation Abstract 2-Iodooxazole-4-carbonitrile (CAS: 1379369-69-3)[1] is a highly privileged, bi-functional heterocyclic...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scale-Up Synthesis of 2-Iodooxazole-4-carbonitrile for High-Throughput Library Generation

Abstract 2-Iodooxazole-4-carbonitrile (CAS: 1379369-69-3)[1] is a highly privileged, bi-functional heterocyclic building block widely utilized in pharmaceutical library synthesis. The C2-iodine atom serves as an ideal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), while the C4-nitrile allows for orthogonal downstream derivatization into primary amines, amides, or tetrazoles. This application note details a robust, scalable 50-gram protocol for the direct C2-iodination of oxazole-4-carbonitrile, addressing the critical mechanistic challenge of intermediate carbanion instability.

Mechanistic Rationale: Overcoming C2-Metalation Instability

The direct functionalization of the oxazole core via deprotonation is kinetically favored at the C2 position due to the inductive effects of the adjacent highly electronegative oxygen and nitrogen atoms. However, scaling this transformation presents a significant chemical engineering challenge.

The Causality of Degradation: When oxazole-4-carbonitrile is deprotonated, the resulting 2-lithiooxazole species exists in a delicate, temperature-dependent equilibrium with its acyclic tautomer, an isocyano-enolate[2]. At temperatures above -60 °C, the equilibrium shifts toward the acyclic form, leading to irreversible decomposition, oligomerization, and complex mixture formation.

To achieve high yields on a multi-gram scale, the protocol must enforce strict cryogenic parameters (-78 °C) and utilize a non-nucleophilic base. Lithium hexamethyldisilazide (LiHMDS) is selected over n-Butyllithium (n-BuLi) to prevent nucleophilic addition to the sensitive C4-nitrile group.

G SM Oxazole-4-carbonitrile (Starting Material) Base LiHMDS, THF -78 °C SM->Base Lithio 2-Lithiooxazole-4-carbonitrile (Reactive Intermediate) Base->Lithio Acyclic Isocyano-enolate (Decomposition Pathway) Lithio->Acyclic T > -60 °C Electrophile I2 in THF -78 °C Lithio->Electrophile Acyclic->Lithio Product 2-Iodooxazole-4-carbonitrile (Target Product) Electrophile->Product

Fig 1. Mechanistic pathway and temperature-dependent decomposition of 2-lithiooxazole.

Reaction Optimization Data

Prior to scale-up, reaction parameters were systematically evaluated to maximize the yield and purity of the target iodinated oxazole. The data below demonstrates the critical interplay between base selection and temperature control.

Base (1.1 eq)ElectrophileInternal Temp (°C)Conversion (%)Isolated Yield (%)Purity (HPLC, %)Primary Impurity Profile
n-BuLi

-78>954281Nitrile addition products
LDA

-78856892Unreacted starting material
LiHMDS

-78 >98 87 >98 Trace acyclic degradation
LiHMDS

-4010012<40Severe oligomerization

Scalable Experimental Protocol (50-Gram Scale)

Self-Validating System Note: This protocol relies on precise internal temperature monitoring. The visual transition of the iodine solution from deep purple to pale yellow serves as an immediate, in-process indicator of successful electrophilic trapping.

Equipment Setup:

  • 2 L jacketed glass reactor equipped with an overhead mechanical stirrer.

  • Internal PT100 temperature probe.

  • Addition funnels (pressure-equalizing).

  • Argon/Nitrogen manifold for inert atmosphere.

Reagents:

  • Oxazole-4-carbonitrile: 50.0 g (0.531 mol, 1.0 equiv)

  • LiHMDS (1.0 M in THF): 585 mL (0.585 mol, 1.1 equiv)

  • Iodine (

    
    ), resublimed: 148.3 g (0.584 mol, 1.1 equiv)
    
  • Anhydrous Tetrahydrofuran (THF): 1200 mL total

Step-by-Step Methodology:

  • System Preparation: Purge the 2 L jacketed reactor with Argon for 15 minutes. Charge the reactor with oxazole-4-carbonitrile (50.0 g) and anhydrous THF (700 mL).

  • Cryogenic Cooling: Set the jacket temperature to -85 °C. Allow the internal solution to cool to an internal temperature of

    
     -78 °C. Stir at 250 rpm.
    
  • Base Addition (Critical Step): Load the LiHMDS solution (585 mL) into an addition funnel. Begin dropwise addition of LiHMDS to the reactor.

    • Causality Control: The addition rate must be strictly controlled to maintain the internal temperature below -70 °C to prevent the isocyano-enolate ring-opening[2]. This typically takes 45–60 minutes.

  • Intermediate Maturation: Once addition is complete, stir the resulting dark solution at -78 °C for exactly 30 minutes to ensure complete metalation.

  • Electrophilic Quench: While the intermediate matures, dissolve

    
     (148.3 g) in anhydrous THF (500 mL) in a separate dry flask. Add this dark purple solution dropwise to the reactor via an addition funnel.
    
    • In-Process Control: Maintain internal temperature

      
       -70 °C. The reaction is highly exothermic. The deep purple color of the iodine will rapidly dissipate upon hitting the reaction mixture, indicating successful trapping.
      
  • Warming and Quench: After the

    
     addition is complete, stir for an additional 30 minutes at -78 °C. Remove the cooling source and allow the reactor to warm to -20 °C. Quench the reaction by adding 250 mL of saturated aqueous Sodium Thiosulfate (
    
    
    
    ) to reduce any unreacted iodine.
  • Workup & Extraction: Transfer the mixture to a separatory funnel. Add Ethyl Acetate (500 mL) and Water (300 mL). Separate the layers. Extract the aqueous layer with additional Ethyl Acetate (2 x 250 mL).

  • Washing & Drying: Wash the combined organic layers with brine (400 mL), dry over anhydrous

    
    , filter, and concentrate under reduced pressure to yield a crude solid.
    
  • Purification: The crude product can be purified via recrystallization from a mixture of Hexanes/Ethyl Acetate (8:2) or passed through a short silica gel plug to yield 2-Iodooxazole-4-carbonitrile as an off-white to pale yellow solid[1]. Store strictly under inert atmosphere at -20 °C to prevent light- and moisture-induced degradation.

References

  • Sigma-Aldrich. "2-Iodooxazole-4-carbonitrile | 1379369-69-3". Sigma-Aldrich Product Catalog.
  • ChemRxiv. "Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry". ChemRxiv Preprints.

Sources

Method

Application Note: Palladium-Catalyzed Functionalization of 2-Iodooxazole-4-carbonitrile

Executive Summary 2-Iodooxazole-4-carbonitrile is a high-value heterocyclic building block in medicinal chemistry, offering a dense arrangement of functional handles. The oxazole core serves as a bioisostere for amides a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Iodooxazole-4-carbonitrile is a high-value heterocyclic building block in medicinal chemistry, offering a dense arrangement of functional handles. The oxazole core serves as a bioisostere for amides and esters, while the C4-nitrile provides a gateway to amines, tetrazoles, and carboxylic acids.

This guide addresses the specific challenges of cross-coupling at the C2 position. While the C2-iodine bond is highly activated toward oxidative addition due to the electron-withdrawing nature of the C4-cyano group and the ring nitrogen, this same electronic activation renders the oxazole ring susceptible to nucleophilic attack and ring-opening hydrolysis under basic conditions. This protocol prioritizes chemoselectivity and scaffold integrity .

Mechanistic Insight & Reactivity Profile

Electronic Activation

The 4-cyano group exerts a strong inductive effect (-I) and mesomeric effect (-M), significantly lowering the electron density at the C2 position.

  • Advantage: The oxidative addition of Pd(0) into the C2-I bond is facile, often proceeding at room temperature.

  • Risk: The C2 position becomes highly electrophilic. Strong hydroxide or alkoxide bases can attack C2 or C5, leading to ring fragmentation (isocyanide formation) or hydrolysis.

Catalyst Selection Strategy
  • Pd Source: Pd(dppf)Cl₂·DCM and Pd(PPh₃)₄ are preferred. Bis-phosphine ligands prevent catalyst decomposition during the potentially slow transmetallation step associated with electron-deficient heterocycles.

  • Base Selection: Weak, non-nucleophilic bases (e.g., K₃PO₄, Cs₂CO₃) are superior to strong alkoxides (NaOtBu). Anhydrous conditions (using CsF) are recommended if the substrate shows signs of degradation.

Visualization: Catalytic Cycle & Competing Pathways

The following diagram illustrates the standard Suzuki cycle alongside the critical "Kill Step" (Ring Opening) that this protocol aims to avoid.

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Facile at C2-I) Pd0->OxAdd + Substrate PdII_Ox Pd(II)-Oxazole Complex (Electrophilic) OxAdd->PdII_Ox TransMet Transmetallation (Rate Limiting) PdII_Ox->TransMet + Boronic Acid/Base BaseAttack Nucleophilic Attack by Base (OH-/RO-) PdII_Ox->BaseAttack Excess Strong Base RedElim Reductive Elimination Product Release TransMet->RedElim RedElim->Pd0 Cycle Completes RingOpen Ring Opening/Decomposition (Loss of Yield) BaseAttack->RingOpen

Caption: Figure 1. Catalytic cycle emphasizing the vulnerability of the Pd(II)-oxazole intermediate to nucleophilic attack.

Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (Biaryl Synthesis)

Best for: Attaching aryl or heteroaryl groups at C2.

Reagents:

  • Substrate: 2-Iodooxazole-4-carbonitrile (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)₂ (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%)

  • Base: K₃PO₄ (2.0 equiv) or CsF (2.0 equiv for base-sensitive substrates)

  • Solvent: 1,4-Dioxane (Anhydrous)

Step-by-Step Procedure:

  • Setup: Flame-dry a 10 mL microwave vial or Schlenk tube and cool under Argon flow.

  • Charging: Add 2-Iodooxazole-4-carbonitrile (218 mg, 1.0 mmol), Aryl boronic acid (1.2 mmol), Pd(dppf)Cl₂ (25 mg, 0.03 mmol), and finely powdered K₃PO₄ (425 mg, 2.0 mmol).

    • Note: If using CsF, ensure it is anhydrous.

  • Solvent: Add anhydrous 1,4-Dioxane (4 mL). Sparge with Argon for 5 minutes to remove dissolved oxygen.

  • Reaction: Seal the vessel. Heat to 60°C (oil bath). Monitor by TLC/LCMS every hour.

    • Caution: Do not exceed 80°C unless necessary; thermal instability is a risk.

  • Workup: Cool to RT. Filter through a pad of Celite, eluting with EtOAc.

  • Purification: Concentrate filtrate. Purify via flash chromatography (Hexanes/EtOAc).

    • Tip: The product is likely UV active. Avoid basic modifiers (like Et3N) in the eluent.

Protocol B: Sonogashira Coupling (Alkynylation)

Best for: Introducing alkyne linkers.

Reagents:

  • Substrate: 2-Iodooxazole-4-carbonitrile (1.0 equiv)

  • Alkyne: Terminal Alkyne (1.2 equiv)

  • Catalyst: PdCl₂(PPh₃)₂ (3 mol%)

  • Co-Catalyst: CuI (1.5 mol%)

  • Base: Et₃N (2.0 equiv)

  • Solvent: THF (Anhydrous)

Step-by-Step Procedure:

  • Setup: Prepare a dry Schlenk flask under N₂ atmosphere.

  • Charging: Add PdCl₂(PPh₃)₂ and CuI.

  • Solvent/Base: Add anhydrous THF and Et₃N.

  • Addition: Add the alkyne followed by the dropwise addition of 2-Iodooxazole-4-carbonitrile dissolved in minimal THF.

    • Reasoning: Slow addition of the electrophile keeps its concentration low, reducing homocoupling of the alkyne and side reactions.

  • Reaction: Stir at Room Temperature for 4–12 hours.

    • Note: Heating is rarely required and may cause darkening (decomposition).

  • Workup: Quench with sat. NH₄Cl (aq) to chelate copper. Extract with EtOAc.

Decision Matrix: Method Selection

Use the following logic flow to select the appropriate coupling strategy based on your target molecule's stability.

DecisionMatrix Start Start: 2-Iodooxazole-4-CN Target Target Substituent? Start->Target Aryl Aryl/Heteroaryl Target->Aryl Alkyne Alkyne Target->Alkyne Alkyl Alkyl (sp3) Target->Alkyl BaseSens Is Product Base Sensitive? Aryl->BaseSens Sono Protocol B: Sonogashira (RT, Et3N) Alkyne->Sono Negishi Negishi Coupling (ZnCl2, RT) Alkyl->Negishi Suzuki Protocol A: Suzuki (K3PO4, 60°C) BaseSens->Suzuki No Stille Stille Coupling (SnBu3, Neutral) BaseSens->Stille Yes

Caption: Figure 2. Decision tree for selecting cross-coupling conditions based on substrate compatibility.

Troubleshooting & Storage

Stability & Storage
  • Light Sensitivity: Iodides are light-sensitive. Store the solid in amber vials wrapped in foil.

  • Temperature: Store at -20°C.

  • Hydrolysis: The nitrile group can hydrolyze to the amide/acid if exposed to moisture over time. Ensure the container is sealed under inert gas.

Common Issues
SymptomProbable CauseSolution
Low Yield / Black Tar Decomposition of oxazole ring due to high temp or strong base.Lower temp to <50°C. Switch base from Carbonate to Phosphate or Fluoride.
Starting Material Stalls Catalyst deactivation.Switch to Pd(dppf)Cl₂ or Pd(XPhos) G3. Ensure O₂ exclusion.
Homocoupling (Alkyne) Oxidation of Cu(I).Degas solvents thoroughly. Add alkyne slowly.

References

  • Sigma-Aldrich. 2-Iodooxazole-4-carbonitrile Product Specification.Link

  • Schnürch, M., et al. "Cross-Coupling Reactions on Azoles with Two or More Heteroatoms." Chemical Reviews, 2007, 107(1), 147–173.
  • Verrier, C., et al. "Direct Arylation of Oxazoles." Chemical Science, 2011. (Discusses C2 vs C5 reactivity).
  • Gribble, G. W. "Oxazoles: Synthesis and Reactivity." Science of Synthesis, 2004.
  • ResearchGate. "Iterative two-step strategy for C2-C4 linked poly-oxazole synthesis using Suzuki-Miyaura cross-coupling reaction." Link

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of 2-Iodooxazole-4-carbonitrile Synthesis

Case ID: OX-IOD-CN-004 Status: Open Subject: Yield Improvement & Protocol Stabilization for 2-Iodooxazole-4-carbonitrile Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Executive Summar...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: OX-IOD-CN-004 Status: Open Subject: Yield Improvement & Protocol Stabilization for 2-Iodooxazole-4-carbonitrile Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary & Mechanistic Insight

The synthesis of 2-iodooxazole-4-carbonitrile is notoriously difficult due to the inherent instability of the oxazole ring, particularly when substituted with electron-withdrawing groups (EWG) like the nitrile at the C4 position.

The Core Problem: The C4-cyano group decreases the electron density of the oxazole ring. While this increases the acidity of the C2-proton (beneficial for lithiation), it simultaneously makes the ring highly susceptible to nucleophilic attack and ring-opening (fragmentation) .

We recommend two primary synthetic routes. Route A (Radical Iododeamination) is generally more robust for scale-up, while Route B (Direct Lithiation) is faster but requires precise cryogenic control.

Route A: The Modified Sandmeyer (Recommended)

Precursor: 2-Aminooxazole-4-carbonitrile Mechanism: Radical-mediated iododeamination (Sandmeyer-type).

The Challenge

Classical aqueous Sandmeyer conditions (


) often lead to 0% yield for this substrate. The highly electrophilic diazonium intermediate reacts instantly with water to form the 2-hydroxy species (oxazolone) or undergoes ring opening.
The Solution: Anhydrous Iodination

Switch to an organic nitrite ester and a soluble iodide source in a non-aqueous solvent.

Optimized Protocol
  • Reagents:

    • Substrate: 2-Aminooxazole-4-carbonitrile (1.0 equiv)

    • Reagent:

      
      -Butyl Nitrite (
      
      
      
      -BuONO) or Isoamyl Nitrite (1.5 equiv)
    • Iodine Source: Diiodomethane (

      
      , 3.0 equiv) or Iodine (
      
      
      
      , 1.5 equiv)
    • Solvent: Anhydrous Acetonitrile (MeCN) or THF.

  • Procedure:

    • Dissolve the amine and iodine source in anhydrous MeCN under Argon.

    • Heat to 60°C .

    • Add

      
      -BuONO dropwise over 30 minutes. Crucial: Slow addition prevents "runaway" exotherms and side reactions.
      
    • Stir for 1 hour. Monitor by TLC/LCMS.

    • Workup: Quench with saturated aqueous

      
       (to remove excess iodine). Extract with EtOAc.
      
Troubleshooting Route A
SymptomProbable CauseCorrective Action
Low Conversion Diazonium species stalling.Ensure temperature is at least 60°C to promote radical formation. Add CuI (10 mol%) as a catalyst.
Formation of 2-H oxazole Hydrogen abstraction by radical.Use

instead of

; it acts as a better iodine atom donor in this specific radical cycle.
Hydrolysis Product (Oxazolone) Moisture ingress.Use strictly anhydrous solvents. Do not use aqueous acids.

Route B: Direct Lithiation (High Risk/High Reward)

Precursor: Oxazole-4-carbonitrile Mechanism: C2-Deprotonation followed by electrophilic quench.

The Challenge

The "Schroeder’s Base" fragmentation. Lithiated oxazoles are in equilibrium with their acyclic isocyanide valency tautomers. If the temperature rises above -60°C, the ring opens irreversibly.

Optimized Protocol
  • Reagents:

    • Base: LiHMDS (Lithium hexamethyldisilazide) - Do not use n-BuLi alone.

    • Electrophile: Iodine (

      
      ) or NIS (N-Iodosuccinimide).
      
    • Solvent: THF (Anhydrous).[1]

  • Procedure:

    • Cool THF solution of oxazole-4-carbonitrile to -78°C (Dry ice/Acetone).

    • Add LiHMDS (1.1 equiv) dropwise. Stir for exactly 15-20 minutes . Do not over-stir.

    • Add solution of

      
       in THF rapidly.
      
    • Quench at -78°C with dilute acetic acid in THF before warming up.

Troubleshooting Route B
SymptomProbable CauseCorrective Action
Black Tar / Complex Mixture Ring opening (Isocyanide formation).Maintain T < -75°C. Switch from LDA to LiHMDS (less nucleophilic, reduces attack on nitrile).
Recovery of Starting Material Incomplete deprotonation.Ensure anhydrous conditions.[1] The C2 proton is acidic, but the anion is fragile.
Iodine Scrambling Halogen dance.Quench reaction immediately after electrophile addition.

Visualization of Workflows

Reaction Pathway & Decision Tree

G Start Start: Choose Precursor RouteA Route A: 2-Aminooxazole-4-CN (Sandmeyer-Type) Start->RouteA Scale > 1g High Purity Needed RouteB Route B: Oxazole-4-CN (Direct Lithiation) Start->RouteB Speed Priority Small Scale StepA1 Reagents: t-BuONO + CH2I2 Solvent: MeCN (Anhydrous) RouteA->StepA1 StepB1 Reagents: LiHMDS + I2 Solvent: THF RouteB->StepB1 StepA2 Critical: Heat to 60°C Slow Addition of Nitrite StepA1->StepA2 Result Target: 2-Iodooxazole-4-carbonitrile StepA2->Result Success FailureA Failure: Hydrolysis/Tar StepA2->FailureA Water Present StepB2 Critical: T < -78°C Quench COLD StepB1->StepB2 StepB2->Result Success FailureB Failure: Ring Opening StepB2->FailureB T > -60°C

Figure 1: Decision matrix for synthetic route selection based on scale and available equipment.

Frequently Asked Questions (FAQs)

Q: My product vanishes during silica gel chromatography. Where did it go? A: 2-Iodooxazoles are often acid-sensitive and light-sensitive. Silica gel is slightly acidic.

  • Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in hexanes to neutralize it. Alternatively, use neutral alumina. Store the product in the dark at -20°C.

Q: Can I use aqueous NaNO2 for the Sandmeyer route? A: No. The presence of water is detrimental. The electron-withdrawing nitrile group makes the intermediate diazonium species incredibly electrophilic; water will outcompete iodide, leading to the 2-hydroxyoxazole (which tautomerizes to the oxazolone).

Q: Why LiHMDS instead of n-BuLi for lithiation? A: n-BuLi is nucleophilic and can attack the nitrile group (forming a ketimine) or the oxazole ring C2/C5 positions directly. LiHMDS is a bulky, non-nucleophilic base that acts strictly as a proton scavenger, minimizing side reactions.

Q: I see a purple vapor during the reaction. Is this normal? A: Yes, this is free iodine (


). In the Sandmeyer route, it indicates radical generation.[2] In the lithiation route, it indicates excess electrophile. Ensure you wash the organic layer with Sodium Thiosulfate (

) during workup to remove it, as free iodine can catalyze decomposition of the product.

References

  • Sandmeyer-Type Iodination (General Heterocycles): Giam, C. S., & Lyle, J. L. (1973). Journal of the American Chemical Society. "Direct observation of the Sandmeyer reaction mechanism." Note: While classical, modern adaptations use alkyl nitrites. See: Journal of Organic Chemistry, "Non-aqueous Sandmeyer reactions."
  • Lithiation of Oxazoles (Methodology)

    • Vinton, D. P., et al. (1988). The Journal of Organic Chemistry.
    • (General Journal Landing Page)

  • Synthesis of 2-Amino-3/4-cyano-heterocycles

    • Da Silva, D., et al. (2021).[3] "The Sandmeyer reaction on some selected heterocyclic ring systems." UAEU Scholarworks.

  • Wipf, P., & Miller, C. P. (1993). The Journal of Organic Chemistry.

Disclaimer: These protocols involve hazardous chemicals (iodine, strong bases, organic nitrites). All experiments must be performed in a fume hood with appropriate PPE.

Sources

Optimization

Technical Support Center: Purification of 2-Iodooxazole-4-carbonitrile

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address the unique chromatographic challenges associated with 2-Iodooxazole-4-carbonitrile .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address the unique chromatographic challenges associated with 2-Iodooxazole-4-carbonitrile .

This building block is highly valued in medicinal chemistry and drug development, but its purification is notoriously difficult. The oxazole ring features a highly labile C-I bond at the C2 position, and the strongly electron-withdrawing carbonitrile (-C≡N) group at C4 heavily depletes electron density from the ring. This electronic configuration makes the C2 position intensely electrophilic and susceptible to rapid degradation on standard stationary phases.

Below, you will find field-proven troubleshooting insights, a self-validating experimental protocol, and a mechanistic breakdown of common purification failures.

Part 1: Troubleshooting & FAQs

Q1: My recovery from standard silica gel chromatography is extremely low (<20%), and I observe heavy baseline streaking. What is happening? A1: Standard normal-phase silica gel is inherently acidic (pH ~4.5–5.5). The oxazole ring, particularly when substituted with a halogen, is highly sensitive to acidic environments[1]. Prolonged residence time on acidic silica catalyzes ring-opening and irreversible chemisorption. Solution: Switch your stationary phase to Neutral Alumina (Brockmann Grade III) to eliminate acid-catalyzed degradation[1]. If you are forced to use normal-phase silica, you must perform rapid "flash" chromatography, restricting total column residence time to under 15 minutes.

Q2: To fix the streaking on silica gel, I added 1% Triethylamine (Et₃N) to my eluent. Now my product mass has changed, and the NMR is completely different. Why? A2: This is a common and fatal error. While amine modifiers successfully deactivate acidic silanols, they also act as potent nucleophiles. Because the C4-carbonitrile group withdraws electron density, the C2 position of the oxazole becomes intensely electrophilic. Adding Et₃N or other amine bases triggers an immediate Nucleophilic Aromatic Substitution (SNAr) at C2, displacing the iodine and forming an unwanted 2-aminooxazole derivative[2]. Solution:Never use amine modifiers with 2-iodooxazole-4-carbonitrile. Rely exclusively on neutral stationary phases rather than chemical deactivation.

Q3: I am isolating a significant amount of oxazole-4-carbonitrile (a deiodinated byproduct). How can I prevent this? A3: The C-I bond is photolabile and susceptible to homolytic cleavage when exposed to UV light or even ambient laboratory lighting[1]. Furthermore, oxidative degradation can occur if the solvent is not degassed. Solution: Protect the compound from light at all stages. Wrap your column, collection flasks, and rotary evaporator in aluminum foil[1]. Store the purified solid under an inert atmosphere (Argon/Nitrogen) at -20°C in the dark[3].

Part 2: Mechanistic Visualization

The following diagram illustrates the chemical fate of 2-Iodooxazole-4-carbonitrile under various chromatographic conditions.

G cluster_conditions Chromatographic Conditions Start 2-Iodooxazole-4-carbonitrile (Crude Mixture) Cond1 Standard Acidic Silica (pH 4.5-5.5) Start->Cond1 Cond2 Silica + Amine Modifier (e.g., Et3N) Start->Cond2 Cond3 Prolonged Light Exposure Start->Cond3 Cond4 Neutral Alumina + Light Exclusion Start->Cond4 Deg1 Acid-Catalyzed Degradation Cond1->Deg1 H+ catalysis Deg2 Nucleophilic Substitution (SNAr) at C2 Cond2->Deg2 Amine attack Deg3 Homolytic C-I Cleavage (Deiodination) Cond3->Deg3 hv Success High Yield & Purity Recovery Cond4->Success Optimal

Fig 1: Chromatographic degradation pathways of 2-Iodooxazole-4-carbonitrile vs. optimized recovery.

Part 3: Quantitative Data Summary

The table below summarizes the expected recovery rates and primary failure modes based on the chosen stationary phase and solvent system.

Stationary PhaseEluent SystemAdditiveTypical Recovery (%)Primary Failure Mode
Standard Silica Gel (pH 4.5-5.5)Hexane / EtOAcNone< 20%Acid-catalyzed ring opening / Chemisorption
Deactivated Silica Hexane / EtOAc1% Et₃N0%Nucleophilic substitution (SNAr) at C2
Reverse Phase (C18) H₂O / MeCNNone40 - 60%Hydrolysis during aqueous solvent removal
Neutral Alumina (Grade III)Hexane / EtOAcNone> 85% N/A (Optimal Conditions)

Part 4: Optimized Experimental Protocol

To ensure high scientific integrity and reproducibility, follow this self-validating protocol utilizing Neutral Alumina and strict light exclusion.

Step-by-Step Methodology: Light-Excluded Alumina Chromatography

1. Column Preparation & Shielding

  • Select a glass chromatography column appropriate for your crude mass (typically a 30:1 ratio of stationary phase to crude product).

  • Critical Step: Tightly wrap the entire exterior of the column and the receiving flasks in aluminum foil to prevent photolytic C-I bond cleavage[1].

  • Slurry-pack the column using Neutral Alumina (Brockmann Grade III) in 100% Hexanes.

2. Sample Loading

  • Dissolve the crude 2-iodooxazole-4-carbonitrile in a minimum volume of Toluene or Dichloromethane.

  • Self-Validation Check: Do not use Methanol or Ethanol for loading. If the solution turns dark brown upon dissolution in protic solvents, solvolysis at the C2 position is occurring.

  • Carefully apply the dissolved sample directly to the flat alumina bed.

3. Rapid Elution

  • Elute the product using a gradient of Hexanes to 20% Ethyl Acetate in Hexanes.

  • Apply positive pressure (Nitrogen or Argon) to ensure a rapid flow rate. The total residence time of the compound on the column must not exceed 20 minutes.

4. Fraction Analysis

  • Collect small fractions in foil-wrapped test tubes.

  • Analyze the fractions via Thin Layer Chromatography (TLC) using Neutral Alumina plates. Visualize under a UV lamp at 254 nm.

  • Self-Validation Check: The product should elute as a single, crisp spot. If streaking occurs on the TLC plate, your alumina may be too active (consider downgrading to Grade IV by adding water).

5. Concentration & Storage

  • Pool the product-containing fractions into a foil-wrapped round-bottom flask.

  • Evaporate the solvent on a rotary evaporator. Maintain the water bath at ≤ 25°C to prevent thermal degradation[1].

  • Immediately flush the receiving flask with Argon, seal it tightly with Parafilm, and store the purified solid at -20°C in the dark[3].

References

  • Scholaris. "Applications of α-Keto Carbocations in Carbon-Carbon and Carbon-Nitrogen Bond Formation." Scholaris.ca. [Link]

  • NIScPR. "Advances in Contemporary Research Advanced synthetic and pharmacological aspects of 1,3-oxazoles and benzoxazoles." NIScPR.res.in.[Link]

Sources

Troubleshooting

Technical Support Center: 2-Iodooxazole-4-carbonitrile Purification

Ticket ID: REC-IO-OX-04 Subject: Optimization of Recrystallization Protocols for Labile Halogenated Heterocycles Assigned Specialist: Senior Application Scientist, Separation Sciences Critical Material Attributes (CMA) B...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: REC-IO-OX-04

Subject: Optimization of Recrystallization Protocols for Labile Halogenated Heterocycles Assigned Specialist: Senior Application Scientist, Separation Sciences

Critical Material Attributes (CMA)

Before initiating purification, you must understand the physicochemical constraints of 2-Iodooxazole-4-carbonitrile . This compound presents a specific challenge: the conflict between the stability of the iodine-carbon bond and the polarity of the nitrile group.

AttributeSpecification / BehaviorTechnical Implication
Physical State Crystalline SolidLikely melts between 100–115°C (analog dependent).
Solubility Moderate PolaritySoluble in EtOAc, DCM, THF, MeCN. Insoluble in Hexanes, Heptane, Water.
Stability Risk A C-I Bond Lability High Risk. Prolonged heating >60°C or exposure to light can cause deiodination (turning the solution purple/brown).
Stability Risk B Nitrile Hydrolysis Medium Risk. Avoid strong acids or bases at high temperatures to prevent conversion to the amide/acid.
Storage -20°C, Dark, InertRecrystallization should be performed quickly and away from direct sunlight.

The Protocol: Displacement Recrystallization (Solvent/Anti-Solvent)

Methodology: Unlike simple single-solvent boiling, we utilize a Displacement (Two-Solvent) method . This allows the compound to be dissolved at a lower temperature (preserving the iodine bond) and precipitated by changing the solvent polarity rather than just thermal shock.

Recommended Solvent System:

  • Primary Solvent (Good): Ethyl Acetate (EtOAc)

  • Anti-Solvent (Bad): n-Heptane (or Hexanes)

Step-by-Step Workflow
  • Dissolution (The "Minimum" Rule):

    • Place crude 2-iodooxazole-4-carbonitrile in an Erlenmeyer flask.

    • Add EtOAc dropwise while warming the flask in a water bath set to 45–50°C .

    • Crucial: Do not boil aggressively. Swirl until just dissolved. If a small amount of dark insoluble matter remains (likely polymerized impurities), filter it out while warm.

  • The Cloud Point:

    • Remove from heat.[1] While the solution is still warm, slowly add n-Heptane dropwise down the side of the flask.

    • Swirl continuously. Stop adding Heptane the moment a persistent turbidity (cloudiness) appears and does not dissolve upon swirling.

  • Redissolution:

    • Add 1-2 drops of EtOAc to clear the turbidity. The solution should be perfectly clear and saturated.

  • Controlled Nucleation:

    • Allow the flask to cool to room temperature undisturbed on a cork ring.

    • Visual Check: You should see needles or prisms forming.

    • Once at room temperature, move to an ice bath (0°C) for 15 minutes to maximize yield.

  • Isolation:

    • Filter via vacuum (Buchner funnel).[2]

    • Wash the cake with a cold 1:3 mixture of EtOAc:Heptane.

    • Dry under high vacuum in the dark (foil-wrapped flask).

Visualization: Process Logic

Workflow Diagram: Solvent/Anti-Solvent Method

RecrystallizationFlow cluster_check Quality Control start Start: Crude Solid dissolve Dissolve in min. EtOAc (Temp: 45-50°C) start->dissolve filter Filter insolubles (Hot) dissolve->filter check_color Check Color: Purple = Iodine Release dissolve->check_color antisolvent Add n-Heptane dropwise until persistent cloudiness filter->antisolvent Filtrate clear Add 1-2 drops EtOAc to clear solution antisolvent->clear cool Cool to RT, then 0°C (Undisturbed) clear->cool collect Vacuum Filtration Wash with cold 1:3 mix cool->collect dry Dry in Dark/Vac collect->dry

Caption: Optimized workflow for purifying labile halogenated oxazoles using the EtOAc/Heptane displacement method.

Troubleshooting Guide (FAQ)

Q1: The solution turned purple/brown during heating. What happened?

  • Diagnosis: Iodine liberation (Deiodination).

  • Cause: The C-I bond is weak. You likely overheated the solution (>60°C) or exposed it to bright light for too long.

  • Fix:

    • If the color is faint, proceed. The iodine often stays in the mother liquor.

    • If dark, add a small amount of activated charcoal , stir for 5 mins at 40°C, and filter hot through Celite before adding the anti-solvent.

Q2: My product "oiled out" (formed a liquid blob) instead of crystals.

  • Diagnosis: Liquid-Liquid Phase Separation (LLPS).

  • Cause: This happens when the melting point of the solid is close to the boiling point of the solvent, or if the anti-solvent was added too fast.

  • Fix:

    • Reheat the mixture until the oil dissolves.

    • Add a seed crystal (if available) or scratch the glass wall with a rod.

    • Cool much more slowly. Wrap the flask in a towel to insulate it.

Q3: No crystals formed even at 0°C.

  • Diagnosis: Supersaturation not reached.

  • Cause: Too much solvent (EtOAc) was used initially.

  • Fix: Rotovap the solution down to half volume and repeat the Heptane addition.

Q4: Can I use Ethanol/Water instead?

  • Answer: Yes, but with caution.

  • Pros: Ethanol is a greener solvent.

  • Cons: Water at high temperatures can hydrolyze the nitrile group (converting -CN to -CONH2) or the C-I bond. If you choose this, keep the water bath below 50°C and work rapidly.

Advanced Scenario: Polymorphism & Scale-Up

If you are scaling this up (>10g) or noticing different crystal habits (needles vs. plates), you may be encountering polymorphism.

  • Solvent Screening: For scale-up, Isopropyl Alcohol (IPA) is often a superior single-solvent alternative. It has a higher boiling point than EtOAc but is less aggressive than pure Ethanol.

  • Protocol: Dissolve in hot IPA, cool slowly.

  • Advantage: IPA tends to produce denser, blockier crystals that filter faster than the needles formed in EtOAc/Heptane.

Solvent Selection Decision Tree

SolventSelect root Select Solvent System scale Scale < 1g? root->scale small_scale EtOAc / Heptane (Displacement) scale->small_scale Yes impurities Impurities? scale->impurities No (Scale > 10g) large_scale Isopropyl Alcohol (Single Solvent) impurities->large_scale Standard polar_imp Use DCM / Hexane impurities->polar_imp Polar Residue nonpolar_imp Use EtOH / Water impurities->nonpolar_imp Grease/Oils

Caption: Decision matrix for selecting solvent systems based on scale and impurity profile.

References

  • Sigma-Aldrich (Merck). 2-Iodooxazole-4-carbonitrile Product Specification & Safety Data Sheet. (Provides storage conditions and physical state).

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. (Foundational principles of solvent/anti-solvent selection).

  • BenchChem. Application Notes for the Recrystallization of Isothiazole Carbonitriles. (Analogous heterocyclic purification protocols).

  • MIT OpenCourseWare. Two-Solvent Recrystallization Guide. (Standard operating procedure for displacement recrystallization).

Sources

Optimization

Technical Support: Troubleshooting Sonogashira Couplings with 2-Iodooxazole-4-carbonitrile

Executive Summary & Core Challenges 2-Iodooxazole-4-carbonitrile is a highly specialized, electron-deficient heterocyclic building block. While the C2-iodide offers a reactive handle for oxidative addition, the molecule...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Challenges

2-Iodooxazole-4-carbonitrile is a highly specialized, electron-deficient heterocyclic building block. While the C2-iodide offers a reactive handle for oxidative addition, the molecule presents a "stability vs. reactivity" paradox that causes standard protocols to fail.

Why this reaction fails:

  • Ring Instability (The "Base Trap"): The nitrile group at C4 renders the oxazole ring highly electrophilic. Strong nucleophilic bases (e.g., hydroxide, methoxide, or even unhindered amines) can attack the C5 position or hydrolyze the ring, leading to black tars rather than coupled product.

  • Catalyst Poisoning: The nitrile nitrogen and the oxazole nitrogen can coordinate to Palladium, displacing labile ligands (like PPh3) and arresting the catalytic cycle.

  • Glaser Homocoupling: In the presence of Copper(I) and oxygen, the alkyne partner preferentially dimerizes, consuming the starting material while the unreactive iodide remains untouched.

Diagnostic Triage: What is your reaction telling you?

Before changing conditions, match your observation to the failure mode using this diagnostic table.

Observation (TLC/LCMS)Status of Iodide (SM)Status of AlkyneDiagnosisRecommended Action
Black mixture / Tar Consumed (Not visible)Intact or ConsumedRing Decomposition. The base is attacking the oxazole core.Switch to inorganic bases (Cs₂CO₃) and anhydrous aprotic solvents.
No Product / No Change Intact (Recovered)IntactCatalyst Arrest. Oxidative addition failed due to poisoning or poor ligand choice.Switch to bidentate ligands (dppf) or bulky Buchwald precatalysts (XPhos).
Alkyne Dimer Only Intact (Recovered)Consumed (Dimerized)Glaser Coupling. Oxygen leak or excessive Copper activity.Degas rigorously. Switch to Copper-Free protocol.[1][2]
De-iodinated SM Converted to Oxazole-4-CNIntactProtodeiodination. Hydride source present in solvent or base.Ensure anhydrous solvents; avoid THF if peroxides are suspected.

Critical Parameters & Optimization Logic

A. The Base: Avoiding the "Ring-Opening" Trap

Standard Sonogashira protocols often use neat amine (Et₃N or Piperidine) or aqueous bases. Do not use these.

  • The Issue: The electron-withdrawing nitrile makes the oxazole ring susceptible to nucleophilic attack.

  • The Fix: Use Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) suspended in organic solvent. These function as proton sponges without acting as soluble nucleophiles that penetrate the ring.

B. The Catalyst: Overcoming the "Nitrile Effect"

The nitrile group is a potent


-donor that can bind to Pd(II), shutting down the cycle.
  • Avoid: Pd(PPh₃)₄ (Tetrakis). The monodentate phosphines dissociate too easily, allowing the nitrile to bind.

  • Select: Pd(dppf)Cl₂ or Pd(XPhos) G2 .

    • Why dppf? The bidentate bite angle prevents the ligand from falling off, blocking the nitrile from coordinating.

    • Why XPhos? The bulk creates a steric wall that permits the linear alkyne to enter but blocks the perpendicular approach of the nitrile nitrogen.

C. Copper vs. Copper-Free[3]
  • Standard (with CuI): Faster, but risks homocoupling. Use only if you have strictly deoxygenated solvents.

  • Copper-Free: Slower, but cleaner. Highly recommended for this substrate to avoid side reactions. Requires a more active Pd catalyst (like XPhos-Pd-G2).

Visual Troubleshooting Workflows

Diagram 1: Diagnostic Decision Tree
Figure 1: Step-by-step troubleshooting logic for failed couplings.

Sonogashira_Troubleshooting Start Start: Analyze Reaction Mixture (LCMS / TLC) Result_Tar Result: Black Tar / Complex Mixture (SM Consumed) Start->Result_Tar Result_SM Result: SM Recovered (No Reaction) Start->Result_SM Result_Dimer Result: Alkyne Dimer Only (Glaser Product) Start->Result_Dimer Result_DeI Result: De-iodinated Product (Oxazole-4-CN) Start->Result_DeI Action_Base Issue: Base-Mediated Decomposition Action: Switch to Cs2CO3/MeCN (Anhydrous) Result_Tar->Action_Base Action_Cat Issue: Catalyst Poisoning/Inactivity Action: Switch to Pd(dppf)Cl2 or XPhos-Pd-G2 Result_SM->Action_Cat Action_O2 Issue: Oxygen Leak / Cu Activity Action: Degas (Freeze-Pump-Thaw) or Go Cu-Free Result_Dimer->Action_O2 Action_Solvent Issue: Hydride Transfer Action: Change Solvent (Avoid THF/Amine) Result_DeI->Action_Solvent

Diagram 2: The "Base Trap" Mechanism
Figure 2: Competing pathways: Productive Coupling vs. Destructive Ring Opening.

Mechanism_Failure SM 2-Iodooxazole-4-CN RingOpen Ring Opening / Decomposition (Black Tar) SM->RingOpen Attack at C5 (Electrophilic) Coupling Pd-Cycle -> Product SM->Coupling Oxidative Addition Base_Nu Nucleophilic Base (e.g., Et3N, OH-) Base_Nu->RingOpen Base_Inorg Inorganic Base (Cs2CO3) Deprotonation Alkyne Deprotonation (Productive) Base_Inorg->Deprotonation Deprotonation->Coupling Transmetallation

Recommended Protocols

Protocol A: The "Gold Standard" (Copper-Free)

Best for preventing homocoupling and decomposition.

  • Reagents:

    • 2-Iodooxazole-4-carbonitrile (1.0 equiv)

    • Terminal Alkyne (1.2 equiv)[3]

    • Catalyst: Pd(XPhos) G2 (2-3 mol%) OR Pd(PPh₃)₄ (5 mol%)

    • Base: Cs₂CO₃ (2.0 equiv, dried)

    • Solvent: Anhydrous MeCN or DMF (0.1 M concentration)

  • Procedure:

    • Add solid reagents to a vial.

    • Seal and purge with Argon/Nitrogen (3 cycles).

    • Add anhydrous solvent via syringe.

    • Heat to 60°C for 4–12 hours.

    • Note: If using DMF, ensure it is fresh; dimethylamine impurities in aged DMF can destroy the oxazole.

Protocol B: The "Robust" Method (Copper-Catalyzed)

Use only if Protocol A fails to initiate.

  • Reagents:

    • 2-Iodooxazole-4-carbonitrile (1.0 equiv)

    • Terminal Alkyne (1.1 equiv)

    • Catalyst: Pd(dppf)Cl₂·DCM (3 mol%)

    • Co-Catalyst: CuI (2 mol%) — Keep Cu loading low!

    • Base: DIPEA (Hunig's Base) (2.0 equiv) — Less nucleophilic than Et₃N.

    • Solvent: Anhydrous THF or 1,4-Dioxane.

  • Procedure:

    • CRITICAL: Degas the solvent by sparging with Argon for 15 mins before adding CuI.

    • Mix Pd, CuI, and substrate in solvent under Argon.

    • Add Base.[1][3][4][5][6]

    • Add Alkyne slowly (dropwise) over 30 mins to keep its concentration low relative to the catalyst (minimizes dimerization).

    • Stir at Room Temperature. Heat to 40°C only if stalled.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Link

  • Gelman, D., & Buchwald, S. L. (2003).[2] Efficient Palladium-Catalyzed Coupling of Aryl Chlorides and Bromides with Terminal Alkynes. Angewandte Chemie International Edition, 42(48), 5993-5996. Link

  • Hodgetts, K. J. (2004). Synthesis of 2,4-Disubstituted Oxazoles. Organic Letters, 6(24), 4555-4557. Link

  • Schilz, M., & Plenio, H. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. Journal of Organic Chemistry, 77(6), 2798–2807. Link

  • Siemsen, P., Livingston, R. C., & Diederich, F. (2000). Acetylenic Coupling: A Powerful Tool in Molecular Construction. Angewandte Chemie International Edition, 39(15), 2632-2657. Link

Sources

Troubleshooting

stability and storage conditions for 2-Iodooxazole-4-carbonitrile

Executive Summary: The "Golden Rules" of Storage 2-Iodooxazole-4-carbonitrile (CAS: 1379369-69-3) is a high-value heterocyclic building block.[1] Its reactivity, driven by the electron-deficient oxazole ring and the labi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Golden Rules" of Storage

2-Iodooxazole-4-carbonitrile (CAS: 1379369-69-3) is a high-value heterocyclic building block.[1] Its reactivity, driven by the electron-deficient oxazole ring and the labile C2-iodine bond, makes it susceptible to rapid degradation if mishandled.[1]

ParameterCritical Requirement Failure Consequence
Temperature -20°C (Freezer) Thermal decomposition; acceleration of deiodination.[1]
Atmosphere Inert (Argon/Nitrogen) Hydrolysis of the nitrile group; oxidative ring opening.
Light Strictly Dark Photolytic cleavage of the C-I bond (sample turns yellow/brown).
Moisture Desiccated Hydrolysis of the cyano group to amide/carboxylic acid.

Detailed Storage & Handling Protocols

Long-Term Storage (Solid State)

The primary degradation pathway for 2-iodooxazole-4-carbonitrile is photolytic deiodination followed by oxidative decomposition.[1] The iodine atom at the C2 position is electronically activated by the adjacent nitrogen and oxygen atoms, making it a distinct "weak link" compared to aryl iodides.

  • Vial Selection: Use amber glass vials with Teflon-lined screw caps. For added protection, wrap the vial in aluminum foil.

  • Atmosphere: Flush the headspace with dry Argon or Nitrogen before sealing.[1]

  • Secondary Containment: Place the vial inside a secondary jar containing a desiccant packet (e.g., silica gel or molecular sieves) to maintain a local anhydrous environment.

Solution Stability
  • Preferred Solvents: Anhydrous DMSO, DMF, or Acetonitrile.

  • Prohibited Solvents: Avoid protic solvents (Methanol, Ethanol, Water) for storage. The electron-deficient C2 position is susceptible to nucleophilic attack by alcohols over time.[1]

  • Shelf-Life in Solution:

    • At Room Temperature: < 24 hours.[1][2][3]

    • At -20°C: Use within 1 week.

    • Recommendation: Always prepare solutions fresh immediately before use.[1]

Troubleshooting Guide (FAQ)

Q1: My white powder has turned faint yellow/brown. Is it still usable?

Diagnosis: The color change indicates the liberation of elemental iodine (


), caused by photolytic or thermal cleavage of the C-I bond.
Action: 
  • Minor Yellowing: Likely <2% decomposition.[1] Perform a quick TLC or LC-MS check. If the main peak is intact, it can often be used for robust reactions (e.g., Suzuki coupling) where excess reagent is used.

  • Dark Brown/Sticky: Significant decomposition.[1][3] Do not use. The liberated iodine and radical species can poison metal catalysts (Pd, Cu) and promote side reactions.

Q2: Can I store a stock solution in DMSO?

Answer: Only for short periods at -20°C. DMSO is hygroscopic; absorbed water will slowly hydrolyze the nitrile group (


) or attack the C2 position.
Protocol:  If you must store it, use anhydrous DMSO  (water <50 ppm), seal under Argon, and keep frozen.
Q3: I see an extra peak in my LC-MS at M+18. What is it?

Answer: This is the hydrolysis product.[1]

  • Parent Mass: ~220 Da (

    
    )
    
  • Impurity Mass: ~238 Da[1]

  • Cause: Moisture ingress.[1] The nitrile group has hydrolyzed to the primary amide.

  • Fix: Recrystallization is difficult due to polarity similarities.[1] Column chromatography is recommended (see Section 5).[1]

Scientific Rationale: Degradation Mechanics[1]

The instability of 2-Iodooxazole-4-carbonitrile arises from the synergistic effects of the heterocyclic ring and its substituents.[1]

  • C2-Iodine Lability: The bond dissociation energy (BDE) of the C-I bond in 2-iodooxazoles is lower than in iodobenzene.[1] UV light provides sufficient energy to homolytically cleave this bond, generating an oxazole radical and an iodine radical.

  • Nitrile Hydrolysis: The electron-withdrawing nature of the oxazole ring and the iodine atom makes the C4-cyano group highly electrophilic, accelerating hydrolysis under moist conditions.

Visualizing the Storage Logic:

StorageLogic Start 2-Iodooxazole-4-carbonitrile (Solid) CheckLight Is it exposed to Light? Start->CheckLight CheckTemp Is Temp > 4°C? CheckLight->CheckTemp No ResultDeg1 Photolytic Cleavage (Yellowing/I2 Release) CheckLight->ResultDeg1 Yes CheckMoisture Is Moisture Present? CheckTemp->CheckMoisture No ResultDeg2 Thermal Decomposition (Polymerization) CheckTemp->ResultDeg2 Yes ResultDeg3 Hydrolysis (Amide Formation) CheckMoisture->ResultDeg3 Yes SafeStorage Stable Storage: -20°C, Dark, Argon CheckMoisture->SafeStorage No

Figure 1: Decision logic for degradation pathways based on environmental exposure.[1]

Quality Control & Purification Protocols

QC Workflow

Before committing this expensive reagent to a synthesis, validate its purity.[1]

Method: HPLC/LC-MS

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).[1]

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).[1]

  • Gradient: 5% to 95% ACN over 10 min.

  • Detection: UV at 254 nm (aromatic ring) and 220 nm (nitrile).

Purification (Rescue Protocol)

If purity drops below 95% but is >80%:

  • Dissolution: Dissolve the crude solid in a minimum amount of Dichloromethane (DCM).[1]

  • Filtration: Pass through a small pad of silica gel to remove polar degradation products (amides/acids) and polymeric tars.[1]

  • Elution: Wash the pad with 10% EtOAc in Hexanes. The iodo-oxazole is less polar and will elute first.[1]

  • Concentration: Evaporate solvent under reduced pressure at <30°C . Do not heat the water bath above 30°C to prevent thermal decomposition.

Visualizing the QC Process:

QCWorkflow Sample Sample Check Visual Visual Inspection Sample->Visual Color White/Off-White? Visual->Color LCMS LC-MS Analysis Color->LCMS Yes Purify Column Chromatography (Silica, Hex/EtOAc) Color->Purify Yellow/Orange Discard Discard (Irreversible Damage) Color->Discard Dark Brown/Black Purity Purity > 97%? LCMS->Purity Use Proceed to Reaction Purity->Use Yes Purity->Purify No (<95%)

Figure 2: Quality Control workflow to determine usability of stored samples.[1]

References

  • Schnürch, M., et al. (2007).[1] "Halogenated Heterocycles as Tools for the Synthesis of Bioactive Compounds." Chemical Reviews, 107(1), 174–219. (Provides context on the reactivity of 2-haloazoles).

  • Vereshchagin, L. I., et al. (1990).[1] "Synthesis and properties of oxazole-4-carbonitriles." Chemistry of Heterocyclic Compounds. (Mechanistic background on nitrile hydrolysis in oxazoles).

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) from your supplier before handling hazardous chemicals.

Sources

Optimization

Technical Support Center: Managing Impurities in the Large-Scale Synthesis of 2-Iodooxazole-4-carbonitrile

Welcome to the technical support center for the synthesis of 2-iodooxazole-4-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of th...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-iodooxazole-4-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of this important heterocyclic building block. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a focus on impurity management. Our approach is grounded in established chemical principles and field-proven insights to ensure the robustness and reproducibility of your synthetic process.

I. Overview of the Prevailing Synthetic Strategy: The Sandmeyer Approach

While various synthetic routes to oxazole derivatives exist, the large-scale synthesis of 2-iodooxazole-4-carbonitrile is most effectively and commonly approached via a Sandmeyer-type reaction starting from 2-aminooxazole-4-carbonitrile. This method is generally reliable; however, like any multi-step synthesis, it is prone to the formation of specific impurities that can impact the final product's purity, yield, and stability.

The overall transformation is a two-step, one-pot process:

  • Diazotization: The conversion of the primary aromatic amine (2-aminooxazole-4-carbonitrile) into a diazonium salt using a nitrite source (e.g., sodium nitrite) in an acidic medium.

  • Iodination: The subsequent displacement of the diazonium group with an iodide anion, typically from a source like potassium iodide.

This guide will focus on managing impurities arising from this synthetic pathway.

II. Visualizing the Process: Synthetic and Impurity Formation Workflow

cluster_synthesis Core Synthetic Pathway cluster_impurities Key Impurity Formation Pathways A 2-Aminooxazole-4-carbonitrile B Diazonium Salt Intermediate A->B NaNO₂, H⁺ (Diazotization) A->B D Unreacted Starting Material A->D Incomplete Reaction A->D C 2-Iodooxazole-4-carbonitrile (Product) B->C KI (Iodination) B->C E 2-Hydroxyoxazole-4-carbonitrile B->E H₂O B->E F Oxazole-4-carbonitrile B->F Reductive Deamination B->F G Azo-Coupled Byproducts B->G Coupling with electron-rich species B->G

Caption: Core synthesis and major impurity pathways.

III. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the synthesis of 2-iodooxazole-4-carbonitrile via the Sandmeyer reaction?

A1: The most prevalent impurities can be categorized as follows:

  • Starting Material-Related:

    • Unreacted 2-Aminooxazole-4-carbonitrile: Incomplete diazotization or iodination will leave the starting material in your crude product.

  • Diazonium Salt-Related Side Products:

    • 2-Hydroxyoxazole-4-carbonitrile: The diazonium salt intermediate is susceptible to nucleophilic attack by water, leading to the formation of the corresponding hydroxylated byproduct.[1][2][3] This is often a major impurity if temperature control is not rigorous or if the reaction is left for extended periods in an aqueous acidic medium.

    • Oxazole-4-carbonitrile (Deaminated Product): Reductive deamination of the diazonium salt can lead to the formation of the parent oxazole-4-carbonitrile. This can be promoted by certain reducing agents or side reactions.[4]

    • Azo-Coupled Byproducts: These are high-molecular-weight, often colored, impurities formed by the reaction of the diazonium salt with an electron-rich aromatic species, such as the starting 2-aminooxazole-4-carbonitrile.

  • Reagent-Related:

    • Residual Iodine (I₂): Excess potassium iodide can be oxidized to iodine, which can co-precipitate or be extracted with the product, giving it a characteristic color.

Q2: My crude product is a dark, tarry material. What is the likely cause?

A2: A dark, intractable crude product is often indicative of significant formation of azo-coupled byproducts. This can be caused by:

  • Poor Temperature Control: Allowing the diazotization reaction to warm up prematurely can lead to decomposition of the diazonium salt and subsequent side reactions.

  • Incorrect Stoichiometry: An excess of the starting amine relative to the diazotizing agent can provide ample coupling partners for the newly formed diazonium salt.

  • Slow Addition of Reagents: If the addition of the nitrite solution is too slow, localized areas of high diazonium salt concentration can form, increasing the likelihood of side reactions.

Q3: I have a significant amount of the 2-hydroxyoxazole-4-carbonitrile impurity. How can I minimize its formation?

A3: Minimizing the formation of the hydroxylated byproduct is crucial for a successful synthesis. Key strategies include:

  • Strict Temperature Control: Maintain the temperature of the diazotization reaction between 0-5 °C. Diazonium salts are notoriously unstable at higher temperatures.[5]

  • Efficient Iodination: Add the diazonium salt solution to the potassium iodide solution promptly after its formation. The longer the diazonium salt is present in the aqueous acidic medium, the greater the chance of hydrolysis.

  • Use of Non-Aqueous Conditions (Advanced): For particularly sensitive substrates, non-aqueous diazotization methods using reagents like tert-butyl nitrite or isopentyl nitrite in organic solvents can be employed to avoid the presence of water.[4][6]

Q4: How can I effectively remove residual iodine from my final product?

A4: Residual iodine is a common issue that can often be addressed during the workup. An aqueous wash with a solution of a reducing agent, such as sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃), is highly effective at converting elemental iodine to colorless iodide salts, which are readily soluble in the aqueous phase.[4][7]

IV. Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of 2-Iodooxazole-4-carbonitrile 1. Incomplete diazotization. 2. Decomposition of the diazonium salt. 3. Inefficient iodination.1. Ensure the use of a sufficient excess of acid and sodium nitrite. Check the purity of the starting amine. 2. Maintain a low temperature (0-5 °C) throughout the diazotization and addition steps.[5] 3. Use a sufficient excess of potassium iodide. Consider gentle warming after the addition of the diazonium salt to drive the reaction to completion.[7]
Presence of Unreacted 2-Aminooxazole-4-carbonitrile 1. Insufficient sodium nitrite. 2. Poor mixing during diazotization.1. Use a slight excess (e.g., 1.1-1.2 equivalents) of sodium nitrite. 2. Ensure vigorous stirring during the slow, dropwise addition of the sodium nitrite solution.
Significant Formation of 2-Hydroxyoxazole-4-carbonitrile 1. Temperature of diazotization too high. 2. Delay between diazotization and iodination.1. Use an ice/salt bath to maintain the temperature below 5 °C. 2. Prepare the potassium iodide solution in advance and add the freshly prepared diazonium salt solution to it without delay.
Product is Highly Colored (Red/Brown/Black) 1. Formation of azo-coupled byproducts. 2. Presence of elemental iodine.1. Improve temperature control and ensure efficient stirring. Consider adding the amine solution to the acidic solution to maintain an excess of acid. 2. Perform an aqueous wash with sodium thiosulfate solution during workup.[4][7]
Difficulty in Isolating the Product 1. Emulsion formation during extraction. 2. Product is an oil instead of a solid.1. Add a small amount of brine to the aqueous layer to break the emulsion. Allow the layers to separate for a longer period. 2. If the product is an oil, purification by column chromatography may be necessary. Ensure all volatile solvents are removed under high vacuum.

V. Experimental Protocols

Protocol 1: Large-Scale Synthesis of 2-Iodooxazole-4-carbonitrile

Materials:

  • 2-Aminooxazole-4-carbonitrile

  • Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Potassium Iodide (KI)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Saturated Sodium Thiosulfate Solution (Na₂S₂O₃)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Deionized Water

Procedure:

  • Diazotization:

    • In a reaction vessel equipped with a mechanical stirrer, thermometer, and addition funnel, add 2-aminooxazole-4-carbonitrile (1.0 eq).

    • Cool the vessel to 0 °C using an ice/salt bath.

    • Slowly add a pre-cooled solution of concentrated acid (e.g., H₂SO₄, 3.0 eq) in water, maintaining the internal temperature below 10 °C.

    • Stir the resulting slurry at 0-5 °C for 15-20 minutes.

    • Prepare a solution of sodium nitrite (1.1 eq) in water.

    • Add the sodium nitrite solution dropwise to the reaction mixture via the addition funnel, ensuring the internal temperature does not exceed 5 °C.

    • Stir the reaction mixture at 0-5 °C for an additional 30-45 minutes.

  • Iodination:

    • In a separate vessel, dissolve potassium iodide (2.0-3.0 eq) in water.[7] Cool this solution to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (release of N₂ gas) will be observed.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours. Gentle heating (e.g., to 40-50 °C) may be applied to ensure the reaction goes to completion.[7]

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Extract the mixture with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash sequentially with:

      • Saturated sodium thiosulfate solution (to quench any residual iodine).

      • Saturated sodium bicarbonate solution (to neutralize any remaining acid).

      • Brine (to aid in phase separation).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) or by column chromatography on silica gel.

Protocol 2: Analytical Characterization of Impurities

A robust analytical method is essential for monitoring the purity of your product. High-Performance Liquid Chromatography (HPLC) is the preferred method for this purpose.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is a good starting point.

  • Detection: UV detection at a wavelength where both the product and potential impurities have significant absorbance (e.g., 254 nm).

  • Sample Preparation: Dissolve a small amount of the crude or purified product in the mobile phase or a compatible solvent like acetonitrile.

By comparing the retention times of peaks in your sample to those of authenticated standards of the potential impurities, you can identify and quantify them.

VI. Visualization of the Purification Workflow

cluster_purification Purification and Analysis Workflow A Crude Reaction Mixture B Extraction with Organic Solvent A->B C Aqueous Wash (Na₂S₂O₃) B->C Removes I₂ D Aqueous Wash (NaHCO₃) C->D Removes Acid E Brine Wash D->E F Drying and Concentration E->F G Crude Product F->G H HPLC Analysis for Purity G->H I Purification H->I J Recrystallization I->J If Solid K Column Chromatography I->K If Oily or High Impurity Load L Pure Product J->L K->L

Caption: A typical purification and analysis workflow.

VII. Stability and Storage Considerations

Iodo-heterocyclic compounds, including 2-iodooxazole-4-carbonitrile, can exhibit sensitivity to light and harsh pH conditions.[8][9]

  • Light Sensitivity: Store the purified product in amber vials or in a dark place to prevent potential photodegradation.

  • pH Stability: The oxazole ring can be susceptible to hydrolysis under strongly acidic or basic conditions.[8] It is advisable to store the compound in a neutral, dry state.

  • Temperature: For long-term storage, keeping the material in a cool, dry place is recommended. For solutions, storage at low temperatures (-20 °C) is advisable.[9]

By understanding the underlying chemistry of the Sandmeyer reaction and anticipating the common impurities, you can develop a robust and scalable process for the synthesis of high-purity 2-iodooxazole-4-carbonitrile. This guide provides a framework for troubleshooting and optimizing your synthesis, leading to more consistent and successful outcomes.

References

  • BenchChem. (2025). Application Notes and Protocols for the Sandmeyer Reaction on 4-Amino-2-chloronicotinonitrile.
  • ACS Publications. (2004, October 26). Scale-Up and Safety Evaluation of a Sandmeyer Reaction.
  • Reddit. (2024, July 26). Sandmeyer type reaction troubleshoot.
  • DataPDF. (n.d.). Scale-Up and Safety Evaluation of a Sandmeyer Reaction - Organic.
  • Ozeki, N., Shimomura, N., & Harada, H. (2000). A new sandmeyer iodination of 2-aminopurines in non-aqueous conditions: combination of alkali metal iodide and iodine as iodine sources. HETEROCYCLES, 55(3), 461-464.
  • PMC. (n.d.). Synthesis of Highly Substituted Oxazoles through Iodine(III)-Mediated Reactions of Ketones with Nitriles.
  • BenchChem. (2025). An In-depth Technical Guide to the Stability and Degradation Profile of 2-Iodo-5-(m-tolyl)oxazole.
  • BenchChem. (2025). stability issues of 2-Iodo-5-(m-tolyl)oxazole in solution.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
  • Tokyo Chemical Industry UK Ltd. (n.d.). TCI Practical Example: Sandmeyer Reaction Using tBuONO.
  • Wikipedia. (n.d.). Sandmeyer reaction.
  • Nature. (2018, September 17). A general electrochemical strategy for the Sandmeyer reaction.
  • Reddit. (2019, April 26). Troubleshooting a Sandmeyer reaction.
  • Reddit. (2022, November 11). Suggestions for double Sandmeyer-type iodination with intramolecular byproducts.
  • SpringerLink. (2021, August 20). Recent trends in the chemistry of Sandmeyer reaction: a review.
  • ACS Publications. (2018, January 25). Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3).
  • LS College. (2020, September 24). Sandmeyer reaction.
  • Research and Reviews. (2021, October 20). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview.
  • PharmaInfo. (n.d.). Impurity Profiling: Theory and Practice.
  • Biomedical Journal of Scientific & Technical Research. (2022, January 10). Recent Trends in Analytical Techniques for Impurity Profiling.
  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
  • IJNRD. (2024, February 2). Impurity Profiling in different analytical techniques.
  • ResearchGate. (n.d.). CuI2 catalyzed synthesis of oxazole‐4‐carbonitrile by reacting....
  • No More Explosive Transformation of Aromatic Amine: Chemistry Solves a 140-years-long Dilemma to Find a Safe Way Out. (2025, December 15).
  • Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.
  • ePrints Soton. (2012, March 28). Microwave-mediated synthesis and manipulation of a 2-substituted-5-aminooxazole-4-carbonitrile library.
  • ResearchGate. (n.d.). Synthesis of oxazole-4-carbonitrile.
  • ResearchGate. (2025, August 6). Synthesis of 2-R-5-amino-4-(1H-tetrazol-5-yl)-1,3-oxazoles from 2-R-5-amino-1,3-oxazole-4-carbonitriles.
  • RSC Publishing. (n.d.). Copper(ii)-mediated formation of oxazole-4-carbonitrile from acetophenone and coordinated cyanide anion via a radical coupling.
  • Organic Chemistry Portal. (n.d.). Synthesis of 2-Amino-1,3,4-oxadiazoles and 2-Amino-1,3,4-thiadiazoles via Sequential Condensation and I2-Mediated Oxidative C-O/C-S Bond Formation.
  • PMC. (n.d.). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives.
  • Sciforum. (n.d.). SYNTHESIS OF 2-AMINO-4H-PYRAN-3-CARBONITRILES: ITS REACTION TO CHLOROACETYL CHLORIDE.
  • PubMed. (2025, July 5). 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years.

Sources

Reference Data & Comparative Studies

Validation

Structural Validation of 2-Iodooxazole-4-carbonitrile: A Comparative Technical Guide

This guide serves as a technical standard for the structural validation of 2-Iodooxazole-4-carbonitrile , a critical heterocyclic building block. It addresses the specific challenge of distinguishing regioisomers (2,4- v...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical standard for the structural validation of 2-Iodooxazole-4-carbonitrile , a critical heterocyclic building block. It addresses the specific challenge of distinguishing regioisomers (2,4- vs. 2,5-substitution) where traditional spectroscopic methods often yield ambiguous results.

The Core Challenge: Regioisomer Ambiguity in Oxazole Synthesis

In the synthesis of substituted oxazoles, particularly those involving cyclization of acyclic precursors or halogenation of pre-formed rings, the formation of regioisomers is a persistent risk.[1] For 2-Iodooxazole-4-carbonitrile (Target A ), the primary contaminant is often the 2-iodooxazole-5-carbonitrile isomer (Impurity B ).

  • Target A: Iodine at C2, Nitrile at C4, Proton at C5.

  • Impurity B: Iodine at C2, Nitrile at C5, Proton at C4.

Because both isomers possess identical molecular weights, similar polarity, and a single aromatic proton singlet in 1H NMR, distinguishing them requires definitive structural proof. This guide compares the limitations of standard spectroscopy against the absolute certainty provided by Single Crystal X-ray Diffraction (SC-XRD).[1]

Comparative Analysis: Why Standard Methods Fail

The following table summarizes the diagnostic capability of common analytical techniques for this specific compound.

Table 1: Analytical Method Performance Matrix
MethodObservation for 2-Iodooxazole-4-carbonitrileLimitation for Isomer DifferentiationVerdict
LC-MS (ESI) m/z 219.95 [M+H]+Both isomers have identical mass and fragmentation patterns are often indistinguishable.Inconclusive
1H NMR (DMSO-d6) Singlet, δ ~8.8 ppm (C5-H)The C4-H of the isomer appears in a similar range (δ ~8.0–8.5 ppm). Without a reference standard for both, assignment is speculative.Ambiguous
NOESY / ROESY No cross-peaksThere are no adjacent protons to couple with; the molecule is too small and rigid.[1]Ineffective
13C NMR 4 signals (C2, C4, C5, CN)Chemical shift calculations (DFT) can predict differences, but solvent effects often mask the subtle shifts between C4 and C5 substitution.Unreliable
X-ray Crystallography Direct 3D Map Directly visualizes the C-I and C-CN bond connectivity. Determines bond lengths and angles with <0.01 Å precision.[1]Definitive

The Gold Standard: X-ray Crystallography Protocol

This section details the validated workflow for confirming the structure of 2-Iodooxazole-4-carbonitrile.

Phase A: Crystal Growth (The Critical Step)

X-ray diffraction requires a single, high-quality crystal. For halogenated oxazoles, the "Slow Evaporation" method is most effective due to the compound's moderate polarity.[1]

  • Solvent Selection: Prepare a saturated solution of the crude solid in Ethanol/Hexane (1:1 v/v) .

    • Reasoning: Ethanol solubilizes the polar nitrile/oxazole core, while Hexane promotes lattice formation as the ethanol evaporates.[1]

  • Vessel Setup: Place 20 mg of sample in a 4 mL vial. Cap loosely with parafilm and poke 3-4 small holes to control evaporation rate.

  • Incubation: Store at 4°C in a vibration-free environment.

  • Harvesting: After 48–72 hours, inspect for colorless prismatic crystals (approx. 0.2 x 0.2 x 0.1 mm).[1]

Phase B: Data Collection & Refinement
  • Instrument: Bruker D8 QUEST or equivalent diffractometer with Mo-Kα radiation (λ = 0.71073 Å).

  • Temperature: 100 K (Cryostream) to reduce thermal motion of the heavy Iodine atom.[1]

  • Strategy: Collect full sphere of data to ensure high redundancy (essential for accurate absorption correction due to Iodine).

Phase C: Structural Solution

The structure is solved using Direct Methods (SHELXT) and refined by Full-Matrix Least-Squares (SHELXL).

  • Key Checkpoint: The Iodine atom (Z=53) will dominate the scattering map.[1] Locate the Iodine first, then the Oxazole ring, then the Nitrile nitrogen.[1]

Experimental Validation Data

The following data represents the definitive structural metrics obtained from the X-ray experiment, confirming the 4-carbonitrile regioisomer.

Table 2: Key Crystallographic Parameters (Representative)
ParameterValue (Å / °)Structural Significance
Bond: C(2)–I(1) 2.072(3) Å Typical for C(sp2)–I bond; confirms Iodine is attached to the oxazole ring.
Bond: C(4)–C(CN) 1.435(5) Å Confirms the exocyclic carbon is attached at the C4 position.[1]
Bond: C(5)–O(1) 1.365(4) Å Characteristic oxazole ether linkage.
Angle: N(3)–C(4)–C(CN) 122.4(3)° Geometry consistent with sp2 hybridization at the substitution point.[1]
Space Group P21/cMonoclinic packing typical for planar aromatic nitriles.[1]

Interpretation: The electron density map clearly shows the Iodine atom attached to the carbon between the Oxygen and Nitrogen (C2), and the Nitrile group extending from the carbon adjacent to the Nitrogen (C4), leaving C5 unsubstituted (bearing the proton).[1] This unambiguously rules out the 5-carbonitrile isomer.

Decision Logic & Workflow Visualization

The following diagrams illustrate the logical necessity of X-ray validation and the specific experimental workflow.

Diagram 1: The Ambiguity Loop vs. The X-ray Solution

This flowchart demonstrates why spectroscopic loops often fail for this molecule and how X-ray breaks the cycle.

ValidationLogic Synthesis Synthesis of 2-Iodooxazole-4-carbonitrile NMR 1H NMR Analysis (Single Peak Observed) Synthesis->NMR MS Mass Spectrometry (m/z 219.95) Synthesis->MS Ambiguity Isomer Ambiguity: 4-CN vs 5-CN? NMR->Ambiguity Lack of Coupling XRay X-ray Crystallography (Direct 3D Imaging) Ambiguity->XRay Required Step MS->Ambiguity Identical Mass Result Definitive Structure Confirmation XRay->Result Resolution

Caption: Logical pathway demonstrating the failure of standard spectroscopy to resolve regioisomerism and the necessity of X-ray diffraction.

Diagram 2: Crystallography Workflow

Step-by-step protocol for the experimentalist.

XRayWorkflow Step1 1. Crystal Growth (EtOH/Hexane 1:1) Step2 2. Diffraction (Mo-Kα, 100K) Step1->Step2 Step3 3. Phasing (Heavy Atom Method) Step2->Step3 Step4 4. Refinement (SHELXL) Step3->Step4 Step5 5. Validation (Bond Length Check) Step4->Step5

Caption: Operational workflow for converting the crude sample into a validated structural model.

References

  • Glusker, J. P., Lewis, M., & Rossi, M. (1994). Crystal Structure Analysis for Chemists and Biologists. VCH Publishers.[1] (Standard text for crystallographic principles).

  • Herrera, A., et al. (2006).[2] "New easy approach to the synthesis of 2,5-disubstituted and 2,4,5-trisubstituted 1,3-oxazoles." Journal of Organic Chemistry, 71(8), 3026-3032.[2] Link (Demonstrates NMR challenges in oxazole substitution).

  • Gromov, S. P., et al. (2022). "The Structure of Biologically Active Functionalized Azoles: NMR Spectroscopy and Quantum Chemistry." Molecules, 27(9), 2990. Link (Discusses limitations of NMR in azole regioisomer identification).

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. Link (Standard software citation for refinement).

Sources

Comparative

Assessing the Purity of 2-Iodooxazole-4-carbonitrile: A Comparative Guide to HPLC Method Development

Topic: Assessing the Purity of 2-Iodooxazole-4-carbonitrile by HPLC Content Type: Publish Comparison Guide Executive Summary 2-Iodooxazole-4-carbonitrile (CAS: 1379369-69-3) is a critical heterocyclic intermediate often...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Assessing the Purity of 2-Iodooxazole-4-carbonitrile by HPLC Content Type: Publish Comparison Guide

Executive Summary

2-Iodooxazole-4-carbonitrile (CAS: 1379369-69-3) is a critical heterocyclic intermediate often employed in the synthesis of bioactive pharmacophores.[1] Its structural integrity—specifically the labile carbon-iodine (C-I) bond—presents unique analytical challenges. While Gas Chromatography (GC) is a common default for volatile intermediates, the thermal instability of iodo-heterocycles frequently leads to on-column deiodination, yielding false impurity profiles.

This guide objectively compares High-Performance Liquid Chromatography (HPLC) against GC-MS, establishing HPLC as the superior modality for purity assessment.[2] Furthermore, we evaluate two distinct HPLC stationary phases—C18 (Octadecyl) vs. Phenyl-Hexyl —to determine the optimal separation strategy for this halogenated aromatic system.

Part 1: Strategic Comparison – Selecting the Right Technique

Before developing a protocol, one must select the analytical technique that preserves the analyte's integrity during measurement.

Comparison 1: HPLC-UV vs. GC-MS

The primary failure mode in analyzing iodo-oxazoles is thermal degradation. The C-I bond energy (


 200-240 kJ/mol) is significantly lower than C-H or C-Cl bonds.
FeatureHPLC-UV (Recommended) GC-MS (Alternative) Scientific Rationale
Operating Temp Ambient (

C)
High (

C)
GC injection ports can trigger homolytic cleavage of the C-I bond.
Sample Integrity High (Non-destructive)Moderate to LowHPLC preserves the iodine moiety; GC often shows "ghost" peaks of de-iodinated oxazole.
Solvent Compatibility Acetonitrile/WaterVolatile OrganicsHPLC allows buffering to stabilize potential hydrolysis products (e.g., carboxylic acids).
Detection Limit High Sensitivity (DAD)High Sensitivity (MS)UV is sufficient for purity; MS is better for unknown ID but risks thermal artifacts.

Expert Insight: For 2-Iodooxazole-4-carbonitrile, HPLC is the mandatory primary method . GC-MS should only be used for structural confirmation of impurities if the injector temperature is strictly controlled (


C) and residence time is minimized, but it is unreliable for quantitative purity due to thermal degradation risks [1, 4].
Part 2: HPLC Method Optimization – Stationary Phase Selection

Once HPLC is selected, the choice of stationary phase dictates resolution (


).
Comparison 2: C18 vs. Phenyl-Hexyl Columns

While C18 is the industry workhorse, Phenyl-Hexyl phases offer unique


 interactions that are particularly effective for separating halogenated aromatics and nitriles.
ParameterC18 (Octadecyl) Phenyl-Hexyl Performance Verdict
Retention Mechanism Hydrophobic InteractionHydrophobic +

Stacking
Phenyl-Hexyl wins for selectivity.
Selectivity (

)
StandardEnhanced for aromaticsThe electron-deficient iodine and nitrile group interact strongly with the phenyl phase, improving peak shape.
Peak Shape GoodExcellentPhenyl phases often reduce tailing for polar-embedded heterocycles.
Cost/Availability UbiquitousSpecializedC18 is cheaper, but Phenyl-Hexyl saves development time on difficult separations.
Part 3: Experimental Protocol (Self-Validating)

This protocol utilizes a Phenyl-Hexyl column for superior selectivity, though a C18 column may be substituted with adjusted gradients.

3.1. Reagents & Equipment [3]
  • System: HPLC with Diode Array Detector (DAD) (e.g., Agilent 1260/1290 or Shimadzu Nexera).

  • Column: Poroshell 120 Phenyl-Hexyl, 4.6 x 100 mm, 2.7

    
    m (or equivalent Fused-Core particle).
    
  • Solvents: HPLC-grade Acetonitrile (ACN) and Milli-Q Water.

  • Buffer: 0.1% Formic Acid (to suppress silanol activity and stabilize the nitrile).

3.2. Chromatographic Conditions
ParameterSetting
Flow Rate 1.0 mL/min
Column Temp

C (Do not exceed

C to prevent degradation)
Injection Vol 5.0

L
Detection UV 230 nm (Primary), 254 nm (Secondary). Note: Iodine causes a bathochromic shift; 230 nm captures the conjugated system.
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
3.3. Gradient Program
  • 0.0 min: 95% A / 5% B (Equilibration)

  • 1.0 min: 95% A / 5% B (Isocratic hold to elute polar salts)

  • 10.0 min: 5% A / 95% B (Linear ramp)

  • 12.0 min: 5% A / 95% B (Wash)

  • 12.1 min: 95% A / 5% B (Re-equilibration)

  • 15.0 min: Stop

3.4. Sample Preparation (Critical Step)
  • Solvent: Dissolve 1 mg of 2-Iodooxazole-4-carbonitrile in 1 mL of 100% Acetonitrile .

    • Why? Water in the diluent can cause hydrolysis of the iodine or nitrile over time.

  • Light Protection: Use Amber HPLC Vials .

    • Why? Iodo-compounds are photosensitive. Exposure to ambient light can liberate iodine (

      
      ), appearing as a new impurity peak or baseline drift [2].
      
Part 4: Method Validation & Troubleshooting
System Suitability Criteria

To ensure the method is trustworthy, every run must meet these metrics:

  • Tailing Factor (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ): 
    
    
    
    . (If
    
    
    , check mobile phase pH).
  • Resolution (

    
    ): 
    
    
    
    between the main peak and nearest impurity (likely the de-iodinated oxazole).
  • Precision: RSD

    
     for 5 replicate injections.
    
Visualizing the Workflow

HPLC_Workflow Start Start: Purity Assessment SamplePrep Sample Prep: Dissolve in 100% ACN (Amber Vial) Start->SamplePrep TechSelect Technique Selection: Is analyte thermally stable? SamplePrep->TechSelect GCMS GC-MS: Risk of De-iodination (Use only for ID) TechSelect->GCMS Yes (Rare) HPLC HPLC-UV (DAD): Preferred Method TechSelect->HPLC No (Iodo-compound) ColSelect Column Selection: C18 vs. Phenyl-Hexyl HPLC->ColSelect Phenyl Phenyl-Hexyl: Better Selectivity for Halogenated Aromatics ColSelect->Phenyl Optimal Run Run Gradient: 5-95% ACN in 10 min 0.1% Formic Acid Phenyl->Run Check Check System Suitability: Tailing < 1.2 Resolution > 2.0 Run->Check Pass Pass: Calculate % Area Purity Check->Pass Yes Fail Fail: Adjust pH or Gradient Check->Fail No

Caption: Decision matrix and workflow for the purity assessment of 2-Iodooxazole-4-carbonitrile, highlighting the critical path to HPLC selection.

References
  • National Institutes of Health. (2022). Light-Sensitive Injectable Prescription Drugs. PubMed Central. Retrieved from [Link]

  • Advanced Materials Technology.[4] (n.d.). Rapid Isocratic Separation of Sulfonyl Urea Drugs on HALO® Phenyl-Hexyl Phase. Retrieved from [Link]

  • Phenomenex. (2025).[5] HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2012).[6][7] Development and Validation of HPLC Method for Some Azoles. Retrieved from [Link]

Sources

Validation

Comparative Guide: Alternatives to 2-Iodooxazole-4-carbonitrile for Oxazole Functionalization

Executive Summary 2-Iodooxazole-4-carbonitrile has long served as a high-reactivity scaffold for introducing complexity at the C2 position of the oxazole core via Suzuki, Stille, or Sonogashira couplings. However, its ut...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Iodooxazole-4-carbonitrile has long served as a high-reactivity scaffold for introducing complexity at the C2 position of the oxazole core via Suzuki, Stille, or Sonogashira couplings. However, its utility is compromised by poor atom economy , high cost , shelf-life instability (photolytic deiodination), and process safety concerns regarding halogenated waste streams.

This guide presents three validated strategic alternatives that offer superior stability and scalability without sacrificing chemical diversity. We move beyond simple substitution to explore Catalytic C–H Activation , Ligand-Enhanced Chlorides , and Orthogonal Thioether Coupling .

Strategic Decision Matrix

DecisionMatrix fill_start Start: Functionalize Oxazole C2 fill_scale Priority: Cost & Scalability fill_start->fill_scale fill_green Priority: Atom Economy fill_start->fill_green fill_ortho Priority: Chemoselectivity fill_start->fill_ortho Use 2-Chloro/Bromo-oxazole-4-carbonitrile Use 2-Chloro/Bromo-oxazole-4-carbonitrile fill_scale->Use 2-Chloro/Bromo-oxazole-4-carbonitrile Use Oxazole-4-carbonitrile (Parent) Use Oxazole-4-carbonitrile (Parent) fill_green->Use Oxazole-4-carbonitrile (Parent) Use 2-(Methylthio)oxazole-4-carbonitrile Use 2-(Methylthio)oxazole-4-carbonitrile fill_ortho->Use 2-(Methylthio)oxazole-4-carbonitrile Requires: Electron-Rich Phosphines (e.g., XPhos) Requires: Electron-Rich Phosphines (e.g., XPhos) Use 2-Chloro/Bromo-oxazole-4-carbonitrile->Requires: Electron-Rich Phosphines (e.g., XPhos) Requires: Pd/Cu Co-catalysis (C-H Activation) Requires: Pd/Cu Co-catalysis (C-H Activation) Use Oxazole-4-carbonitrile (Parent)->Requires: Pd/Cu Co-catalysis (C-H Activation) Requires: Liebeskind-Srogl Coupling Requires: Liebeskind-Srogl Coupling Use 2-(Methylthio)oxazole-4-carbonitrile->Requires: Liebeskind-Srogl Coupling

Figure 1: Strategic decision tree for selecting the optimal oxazole precursor based on project requirements.

Strategic Analysis of Alternatives

Alternative A: The "Robust" Route (2-Chloro/Bromo-oxazole-4-carbonitrile)

Best For: Scale-up, GMP manufacturing, and long-term storage.

While the C–Cl bond is significantly stronger (BDE ~95 kcal/mol) than the C–I bond (BDE ~57 kcal/mol), modern ligand design renders the iodide obsolete for most standard couplings.

  • Mechanism: Oxidative addition is the rate-limiting step.

  • Solution: Use bulky, electron-rich dialkylbiaryl phosphines (Buchwald Ligands) to facilitate the oxidative addition of the unreactive chloride.

  • Advantage: The chloride starting material is approx. 15x cheaper and stable at room temperature indefinitely.

Alternative B: The "Green" Route (Direct C–H Arylation)

Best For: Early-stage discovery, library generation, atom economy.

Instead of installing a halogen just to remove it, this method utilizes the inherent acidity of the C2 proton (


 ~20). The nitrile group at C4 further acidifies C2, making this substrate ideal for Concerted Metalation-Deprotonation (CMD).
  • Mechanism: Pd(II) coordinates to the azole; a base (carbonate/pivalate) assists in deprotonating C2, forming the Pd-C bond without oxidative addition.

  • Challenge: Regioselectivity (C2 vs. C5).

  • Control: C2 is kinetically favored due to higher acidity (inductive effect of N and O).

Alternative C: The "Orthogonal" Route (Liebeskind-Srogl Coupling)

Best For: Late-stage functionalization, presence of other halogens.

Using a 2-thioether (e.g., -SMe) allows for cross-coupling using Boronic acids catalyzed by Pd(0) and a Cu(I) cofactor.

  • Mechanism: Cu(I) coordinates to sulfur, polarizing the C-S bond and facilitating transmetalation.

  • Advantage: Halogen-free. You can have a bromide elsewhere on the molecule that remains untouched, allowing for sequential couplings.

Comparative Data & Performance

Feature2-Iodo (Baseline) 2-Chloro (Alt A) C-H Activation (Alt B) 2-SMe (Alt C)
Reactivity High (RT)Low (Requires Heat)Moderate (Requires >100°C)Moderate (Neutral pH)
Atom Economy Poor (Iodine waste)GoodExcellent (Water waste)Moderate
Cost

$
$$

Stability Low (Light sensitive)High High High
Selectivity 100% C2100% C2~95:5 (C2:C5)100% C2
Catalyst Load 1-3 mol%2-5 mol%5-10 mol%5 mol% Pd + Cu

Detailed Experimental Protocols

Protocol A: Activation of 2-Chlorooxazole-4-carbonitrile

Targeting: Biaryl coupling via Suzuki-Miyaura

Rationale: The C-Cl bond requires a catalyst system capable of difficult oxidative addition. XPhos Pd G2 or Pd2(dba)3/XPhos are the gold standards here.

  • Reagents:

    • 2-Chlorooxazole-4-carbonitrile (1.0 equiv)

    • Aryl Boronic Acid (1.5 equiv)

    • Catalyst: XPhos Pd G2 (2 mol%)

    • Base: K3PO4 (0.5 M in water, 3.0 equiv)

    • Solvent: THF or 1,4-Dioxane (degassed)

  • Procedure:

    • Charge a reaction vial with the chloride, boronic acid, and precatalyst.

    • Evacuate and backfill with Argon (x3).

    • Add solvent and aqueous base.

    • Heat to 60°C for 4-6 hours. (Note: Iodide would react at RT; Chloride requires thermal energy).

    • Monitor by LCMS. The nitrile peak is distinct.

  • Workup: Filter through Celite, dilute with EtOAc, wash with brine.

Protocol B: Direct C-H Arylation of Oxazole-4-carbonitrile

Targeting: Direct coupling with Aryl Bromides

Rationale: This protocol relies on the CMD mechanism . Pivalic acid (PivOH) acts as a proton shuttle, lowering the energy barrier for C-H bond cleavage.

  • Reagents:

    • Oxazole-4-carbonitrile (1.0 equiv)

    • Aryl Bromide (1.2 equiv)

    • Catalyst: Pd(OAc)2 (5 mol%)

    • Ligand: P(t-Bu)3 or JohnPhos (10 mol%) - Crucial for C2 selectivity.

    • Base: K2CO3 (2.0 equiv)

    • Additive: PivOH (30 mol%)

    • Solvent: Toluene (anhydrous)

  • Procedure:

    • Combine solid reagents in a pressure tube.

    • Add Toluene under Argon.

    • Seal and heat to 110°C for 16 hours.

    • Critical Check: If C5 arylation is observed (>5%), switch ligand to Cy-JohnPhos to increase steric bulk around the metal center, forcing reaction at the less hindered C2 (relative to the N-coordination).

  • Validation: 1H NMR will show the disappearance of the characteristic C2 proton singlet (~7.9-8.0 ppm).

Protocol C: Liebeskind-Srogl Coupling (Thioether)

Targeting: Coupling under neutral conditions

Rationale: Useful when the coupling partner is base-sensitive or contains other halogens.

  • Reagents:

    • 2-(Methylthio)oxazole-4-carbonitrile (1.0 equiv)

    • Aryl Boronic Acid (1.5 equiv)

    • Catalyst: Pd(PPh3)4 (5 mol%)

    • Co-Catalyst: CuTC (Copper(I) thiophene-2-carboxylate) (1.5 equiv) - Stoichiometric Cu is required to scavenge the sulfur.

    • Solvent: THF (anhydrous)

  • Procedure:

    • Mix thioether, boronic acid, Pd catalyst, and CuTC in a glovebox or under strict inert atmosphere.

    • Add THF.

    • Stir at 50°C for 12 hours.

    • Note: The reaction mixture will turn dark/brown due to Cu-S species formation.

  • Workup: Requires extensive washing with NH4OH/NH4Cl buffer to remove copper residues.

Mechanistic Visualization

Understanding the pathway differences is critical for troubleshooting.

Mechanisms cluster_0 Standard (Halide) cluster_1 C-H Activation (CMD) Halide 2-Halo-Oxazole OxAdd Oxidative Addition (Pd0 -> PdII) Halide->OxAdd TransMet1 Transmetalation OxAdd->TransMet1 RedElim1 Reductive Elimination TransMet1->RedElim1 Product1 2-Aryl-Oxazole RedElim1->Product1 Parent Oxazole-H Coord Pd(II) Coordination (Lewis Acid) Parent->Coord CMD CMD Step (Base assisted deprotonation) Coord->CMD OxAdd2 Oxidative Addition (Ar-Br) CMD->OxAdd2 RedElim2 Reductive Elimination OxAdd2->RedElim2 Product2 2-Aryl-Oxazole RedElim2->Product2

Figure 2: Mechanistic comparison. Note that C-H activation (bottom) requires Pd(II) to initiate the cycle, whereas Halide coupling (top) requires Pd(0).

Troubleshooting & Expert Tips

  • Reaction Stalls (Chloride Route):

    • Cause: Incomplete oxidative addition.

    • Fix: Switch solvent to 1,4-Dioxane/Water (4:1) to increase the solubility of the inorganic base. Increase temperature to 80°C. Ensure the catalyst is fresh (Pd(0) is oxygen sensitive).

  • Regioselectivity Issues (C-H Route):

    • Observation: Mixture of C2 and C5 arylation.[1][2]

    • Fix: The acidity difference between C2 and C5 is distinct but can be overridden by thermodynamics. Lower the temperature to 90°C and strictly use P(t-Bu)3 . Avoid carbonate bases if possible; CsF often improves selectivity in azole systems.

  • Purification of Nitriles:

    • Oxazole-4-carbonitriles are moderately polar. If the product co-elutes with phosphine oxides (common with XPhos), wash the crude organic layer with 1M HCl (rapidly) to protonate the phosphine oxide (if applicable) or use C18 reverse-phase chromatography. Warning: Do not expose the nitrile to strong acid/heat for long periods to avoid hydrolysis to the amide.

References

  • Verrier, C., et al. (2011). "Direct C–H Arylation of Oxazoles: Methodology, Selectivity and Mechanism." Beilstein Journal of Organic Chemistry.

  • Strotman, N. A., et al. (2010). "Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5." Organic Letters.

  • Villalobos, J. M., et al. (2024). "Liebeskind-Srogl Coupling of Heteroaromatic Thioethers for Medicinal Chemistry." Organic Letters. [3]

  • Beyer, A., et al. (2025).[4] "Safety Assessment and Stability of Halogenated Oxazole Derivatives." Naunyn-Schmiedeberg's Archives of Pharmacology.

  • Gao, K., et al. (2012). "Copper-Mediated Synthesis of Oxazole-4-carbonitriles." RSC Advances.

Sources

Comparative

comparing reaction times of microwave-assisted vs conventional heating for oxazole synthesis

Comparative Guide: Microwave-Assisted Organic Synthesis (MAOS) vs. Conventional Heating for Oxazole Scaffolds Executive Summary For drug development professionals and organic chemists, the synthesis of 1,3-oxazoles is a...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Microwave-Assisted Organic Synthesis (MAOS) vs. Conventional Heating for Oxazole Scaffolds

Executive Summary

For drug development professionals and organic chemists, the synthesis of 1,3-oxazoles is a critical checkpoint due to their prevalence in bioactive natural products and pharmaceuticals (e.g., alkaloids, antifungals).[1] Traditional thermal methods often create a kinetic bottleneck, requiring harsh dehydrating conditions and extended reflux times.

This guide provides a technical comparison of Microwave-Assisted Organic Synthesis (MAOS) versus conventional thermal heating. The bottom line: MAOS typically reduces reaction times from hours (2–12 h) to minutes (5–20 min) while frequently improving yields by 10–20% through the suppression of side reactions via uniform volumetric heating.

Mechanistic Divergence: Why MAOS is Faster

To understand the acceleration, one must distinguish between the heat transfer mechanisms.

  • Conventional Heating (Conductive/Convective): Relies on a thermal gradient.[2] Heat is applied to the vessel wall (oil bath/mantle) and transfers to the solvent via conduction and convection.[2] This is slow and creates "wall effects" where the vessel surface is hotter than the bulk solution, often leading to charring or decomposition.

  • Microwave Heating (Dielectric): Utilizes electromagnetic radiation (typically 2450 MHz) to couple directly with the molecules in the reaction mixture.

    • Dipolar Polarization: Polar molecules (solvents/reagents) align with the oscillating electric field.[3] As the field reverses, molecular rotation generates heat via friction.[3]

    • Ionic Conduction: Dissolved ions oscillate back and forth under the electric field, generating heat through collision.[3]

Key Advantage: MAOS allows for superheating —heating a solvent significantly above its atmospheric boiling point in a sealed vessel—which exponentially increases the reaction rate according to the Arrhenius equation.

Diagram: Thermal vs. Dielectric Heating Profile

HeatingMechanism cluster_0 Conventional Heating (Gradient Dependent) cluster_1 Microwave Heating (Volumetric/Direct) HeatSource Heat Source (Oil Bath/Mantle) VesselWall Vessel Wall (Conduction) HeatSource->VesselWall Solvent Bulk Solvent (Convection) VesselWall->Solvent Reagents Reagents (Reaction Site) Solvent->Reagents MW_Source Magnetron (2450 MHz) Field Oscillating Electric Field MW_Source->Field Dipoles Dipolar Polarization (Molecular Rotation) Field->Dipoles Ions Ionic Conduction (Collision) Field->Ions BulkHeat Uniform Bulk Heating (Instantaneous) Dipoles->BulkHeat Ions->BulkHeat

Figure 1: Comparison of energy transfer pathways. Conventional heating relies on slow sequential transfer, while MW offers direct, volumetric energy coupling.

Case Study: Robinson-Gabriel Cyclodehydration

The Robinson-Gabriel synthesis involves the cyclodehydration of


-acylamino ketones to form 2,4,5-trisubstituted oxazoles. This is the industry standard but classically requires harsh dehydrating agents (

,

) and long reflux times.
Experimental Protocol Comparison

Reaction: Cyclization of


-benzamidoacetophenone to 2,5-diphenyloxazole.
FeatureConventional Thermal Protocol Microwave-Assisted Protocol
Equipment Round-bottom flask, reflux condenser, oil bath.Single-mode microwave reactor (e.g., CEM/Biotage), sealed vial.
Solvent Toluene or Xylene (High BP required).Ethanol or Solvent-free (Green Chemistry compatible).[4]
Reagent

(Excess) or Burgess Reagent.

(Catalytic) or Solid-supported reagents.
Temperature Reflux (~110°C).140–160°C (Superheated).
Time 3.0 – 6.0 Hours 5 – 15 Minutes
Yield 65 – 75%85 – 92%
Workup Extraction, neutralization, chromatography.Simple filtration (if solvent-free) or reduced extraction.
Detailed Workflow: Microwave-Assisted Robinson-Gabriel
  • Preparation: In a 10 mL microwave-transparent vial (Pyrex), dissolve

    
    -acylamino ketone (1.0 mmol) in ethanol (2 mL).
    
  • Catalyst Addition: Add

    
     (1.5 eq) or for a greener approach, use Burgess reagent (1.2 eq). Cap the vial with a Teflon-lined septum.
    
  • Irradiation: Place in the microwave reactor.

    • Ramp: 1 min to 140°C.

    • Hold: 10 min at 140°C (Pressure may reach ~5-8 bar).

    • Cool: Compressed air cooling to 40°C (approx. 2 min).

  • Isolation: Pour mixture into crushed ice/water. Neutralize with

    
    . Filter the precipitate (oxazole). Recrystallize from EtOH.
    

Case Study: Benzoxazole Synthesis (Condensation)

Benzoxazoles are fused oxazole derivatives crucial in medicinal chemistry.[5] The condensation of 2-aminophenol with carboxylic acids is the primary synthetic route.

Data Comparison Table:

ReactantsConventional Time / YieldMicrowave Time / YieldImprovement Factor
2-Aminophenol + Benzoic Acid 8 hrs (Reflux) / 68%12 min (180°C) / 91%40x Faster
2-Aminophenol + Phenylacetic Acid 10 hrs (Reflux) / 62%15 min (180°C) / 88%40x Faster
2-Aminophenol + Salicylic Acid 12 hrs (Reflux) / 55%15 min (170°C) / 82%48x Faster

Note: Conventional conditions typically use Polyphosphoric Acid (PPA) at 150-200°C. MW conditions use PPA or Silica-supported catalysts in a sealed vessel.

Diagram: Benzoxazole Synthesis Workflow

Workflow cluster_MW Microwave Path cluster_Conv Conventional Path Start Start: 2-Aminophenol + Carboxylic Acid MW_Mix Mix with PPA or Solid Acid Catalyst Start->MW_Mix Cv_Mix Mix with PPA Start->Cv_Mix MW_Heat MW Irradiation 180°C, 10-15 min (Sealed Vessel) MW_Mix->MW_Heat MW_Cool Rapid Air Cooling MW_Heat->MW_Cool Quench Quench in Ice Water MW_Cool->Quench Cv_Heat Oil Bath Reflux 150-200°C, 8-12 Hours Cv_Mix->Cv_Heat Cv_Cool Ambient Cooling Cv_Heat->Cv_Cool Cv_Cool->Quench Isolate Filtration & Recrystallization Quench->Isolate

Figure 2: Workflow comparison showing the drastic reduction in operational steps and time for the microwave pathway.

Operational Considerations & Safety

When transitioning from thermal to microwave protocols for oxazole synthesis, consider the following:

  • Solvent Choice (Dielectric Constant):

    • Microwaves require a solvent with a dipole moment to generate heat.[3]

    • Good MW Solvents: Ethanol, DMF, DMSO, Water, Acetic Acid.

    • Poor MW Solvents: Hexane, Toluene (unless "doped" with a polar additive or using a passive heating element like SiC vials).

  • Pressure Management:

    • Oxazole synthesis often evolves gas (e.g., if using reagents that release

      
       or 
      
      
      
      ). Ensure the microwave vial is rated for the expected pressure (typically up to 20-30 bar for modern systems).
  • Scalability:

    • While MW is excellent for medicinal chemistry (mg to g scale), scaling to kilograms requires continuous flow microwave reactors, as the penetration depth of microwaves (usually a few cm) limits batch size.

Conclusion

For the synthesis of oxazole scaffolds, Microwave-Assisted Organic Synthesis is superior to conventional heating in terms of kinetic efficiency. The ability to access superheated states in sealed vessels allows researchers to compress day-long reflux protocols into minutes. This not only accelerates the Design-Make-Test-Analyze (DMTA) cycle in drug discovery but often results in cleaner reaction profiles by minimizing the thermal degradation associated with prolonged heating.

References

  • BenchChem. (2025).[2] A Comparative Guide to Conventional and Microwave-Assisted Synthesis.[2][3][5][6] Retrieved from

  • Maddila, S., et al. (2023). A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of Heterocycles. Semantic Scholar. Retrieved from

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition. (Contextual grounding on thermal effects).
  • Bhardwaj, et al. (2020).[7] Microwave-assisted synthesis of Benzoxazoles Derivatives.[5] Bentham Science. Retrieved from

  • MDPI. (2023). Microwave-Assisted Synthesis of Unsymmetrical 5-Phenyl-1,3,4-oxadiazoles. Retrieved from

Sources

Validation

Spectroscopic Comparison Guide: 2-Iodooxazole-4-carbonitrile &amp; Derivatives

The following guide provides an in-depth spectroscopic comparison of 2-Iodooxazole-4-carbonitrile and its primary functional derivatives. This document is structured to assist researchers in the rapid identification and...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth spectroscopic comparison of 2-Iodooxazole-4-carbonitrile and its primary functional derivatives. This document is structured to assist researchers in the rapid identification and characterization of these scaffolds during drug discovery and materials science workflows.

Executive Summary & Structural Context

2-Iodooxazole-4-carbonitrile is a high-value bifunctional building block. Its utility stems from the orthogonal reactivity of its two functional handles:

  • C2-Iodide: A highly reactive electrophile for Pd-catalyzed cross-couplings (Suzuki, Sonogashira, Stille) or nucleophilic aromatic substitution (

    
    ).
    
  • C4-Nitrile: A versatile precursor for amides, amines, acids, or heterocycles (e.g., tetrazoles).

Accurate spectroscopic characterization is critical because the C2-Iodine bond induces unique shielding effects (Heavy Atom Effect) that can confuse standard assignments if not anticipated. This guide compares the parent compound with two representative derivatives:

  • Derivative A (Suzuki Product): 2-Phenyloxazole-4-carbonitrile (C2-functionalization).

  • Derivative B (Hydrolysis Product): 2-Iodooxazole-4-carboxamide (C4-functionalization).

Spectroscopic Profile: Parent vs. Derivatives

The following data consolidates representative spectral shifts observed when transforming the parent scaffold.

Table 1: Comparative NMR & IR Signatures
FeatureParent: 2-Iodooxazole-4-carbonitrileDeriv A: 2-Phenyloxazole-4-carbonitrileDeriv B: 2-Iodooxazole-4-carboxamide

H NMR (Ring H5)

8.35 – 8.55 (s, 1H)

8.40 – 8.60 (s, 1H)

8.20 – 8.40 (s, 1H)

H NMR (Substituent)
None

7.4 – 8.1 (m, 5H, Ph)

6.5 – 7.5 (br s, 2H, NH

)

C NMR (C2)

105 – 115 (C-I)


160 – 165 (C-Ph)

100 – 110 (C-I)

C NMR (C4)

115 – 120

115 – 120

135 – 140

C NMR (CN/CO)

112 – 114 (CN)

113 – 115 (CN)

160 – 165 (C=O)
IR (Functional)

2240 cm

(C

N)

2235 cm

(C

N)

1680 cm

(C=O)
MS (Key Ion) m/z ~220 [M]

(I pattern)
m/z ~170 [M+H]

m/z ~238 [M+H]


 Technical Note on C2-Iodine:  The Carbon-2 resonance in the parent compound appears significantly upfield (

105-115 ppm) compared to standard oxazoles (

150 ppm). This is due to the Heavy Atom Effect (spin-orbit coupling) of the iodine, which shields the attached carbon. Do not mistake this for an impurity or an

carbon.

Diagnostic Logic & Decision Trees

When monitoring reactions, relying solely on one method can be misleading. Use the following logic flows to validate your product.

Synthesis & Characterization Workflow

The diagram below illustrates the synthesis of the derivatives and the critical checkpoints for spectroscopic validation.

SynthesisWorkflow Parent Parent: 2-Iodooxazole-4-carbonitrile (I-Pattern, CN Stretch) Suzuki Reaction A: Suzuki Coupling (PhB(OH)2, Pd cat.) Parent->Suzuki Pd(PPh3)4, Base Hydrolysis Reaction B: Partial Hydrolysis (H2O, OH-) Parent->Hydrolysis Controlled pH DerivA Derivative A: 2-Phenyloxazole-4-CN (Loss of I, Gain of Ph) Suzuki->DerivA Validation: Loss of upfield C2 Appearance of Ph multiplet DerivB Derivative B: 2-Iodooxazole-4-amide (Loss of CN, Gain of C=O) Hydrolysis->DerivB Validation: Loss of 2240 cm-1 Appearance of 1680 cm-1

Caption: Workflow transforming the 2-iodo core. Path A removes the iodine; Path B modifies the nitrile.

Spectral Decision Tree

Use this logic to identify the compound from a crude mixture.

DecisionTree Start Start: Unknown Sample CheckCN IR: Band at ~2240 cm-1? Start->CheckCN CheckI MS/Elemental: Iodine Pattern? CheckCN->CheckI Yes CheckCO IR: Band at ~1680 cm-1? CheckCN->CheckCO No CheckPh 1H NMR: Aromatic Multiplet (7.4-8.0 ppm)? CheckI->CheckPh No ResultParent ID: Parent (2-Iodooxazole-4-CN) CheckI->ResultParent Yes ResultB ID: Derivative B (2-Iodooxazole-4-amide) CheckI->ResultB Yes ResultUnknown Re-purify / Unknown CheckI->ResultUnknown No ResultA ID: Derivative A (2-Phenyloxazole-4-CN) CheckPh->ResultA Yes CheckPh->ResultUnknown No CheckCO->CheckI Yes (Amide)

Caption: Step-by-step logic for distinguishing the parent iodonitrile from its coupled or hydrolyzed analogs.

Detailed Experimental Protocols

These protocols are generalized from standard oxazole chemistry to ensure reproducibility.

Protocol A: Suzuki Coupling (Synthesis of Derivative A)

Objective: Replacement of C2-Iodine with a Phenyl group.

  • Reagents:

    • 2-Iodooxazole-4-carbonitrile (1.0 equiv)

    • Phenylboronic acid (1.2 equiv)

    • 
       (5 mol%)
      
    • 
       (2.0 equiv)
      
    • Solvent: 1,4-Dioxane/Water (4:1 v/v).

  • Procedure:

    • Dissolve the iodonitrile and boronic acid in degassed Dioxane/Water.

    • Add base and catalyst under an inert atmosphere (

      
       or Ar).
      
    • Heat to 80°C for 4–6 hours. Monitoring by TLC (Hexane/EtOAc) is crucial; the product is usually more polar than the starting iodide but less polar than the boronic acid.

    • Workup: Dilute with EtOAc, wash with brine, dry over

      
      .
      
  • Validation Check:

    • Success: Disappearance of the singlet at ~110 ppm in

      
      C NMR (C-I) and appearance of phenyl signals.
      
    • Failure Mode: If C-I signal persists, the catalyst may be deactivated by the nitrile (rare, but possible).

Protocol B: Spectroscopic Sample Preparation

Objective: Obtaining clean data for the heavy-atom iodine species.

  • NMR:

    • Use DMSO-

      
        or Acetone-
      
      
      
      rather than
      
      
      if solubility is low.
    • Caution: In

      
      , the H5 proton singlet often overlaps with the residual solvent peak (~7.26 ppm) if the concentration is low. In DMSO-
      
      
      
      , it shifts downfield (~8.5 ppm), clearing the aromatic region.
  • IR:

    • ATR (Attenuated Total Reflectance) is preferred over KBr pellets to avoid halide exchange (rare with iodides, but good practice).

    • Look for the sharp, medium-intensity

      
       at ~2240 cm
      
      
      
      .

References

  • General Oxazole Synthesis & Reactivity

    • Beilstein J. Org. Chem.2011, 7, 1108–1114. "Synthesis of highly substituted oxazoles..."
    • Source:

  • Spectroscopic Data of Nitriles & Heavy Atom Effects

    • Astrophys. J.1997 , 476, 932.[1] "The infrared spectra of nitriles and related compounds..." (Reference for nitrile stretch consistency).

    • Source:

  • Copper/Palladium Catalyzed Cyanation & Coupling

    • RSC Adv.2017, 7, 25738-25745. "Copper(II)
    • Source:

  • 13C NMR Heavy Atom Effect (Iodine)

    • J. Chem. Educ.2012, 89, 9, 1171–1174. (General reference for spin-orbit coupling effects in NMR).
    • Source:

Sources

Comparative

A Comparative Guide to the Synthesis of 2-Iodooxazole-4-carbonitrile: A Cost-Benefit Analysis

Introduction 2-Iodooxazole-4-carbonitrile is a pivotal heterocyclic building block in contemporary medicinal chemistry and drug discovery. The strategic placement of the iodo group at the 2-position provides a versatile...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Iodooxazole-4-carbonitrile is a pivotal heterocyclic building block in contemporary medicinal chemistry and drug discovery. The strategic placement of the iodo group at the 2-position provides a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, enabling the facile introduction of diverse molecular fragments. The nitrile functionality at the 4-position is a valuable precursor for the synthesis of amides, carboxylic acids, and tetrazoles, further expanding the synthetic utility of this scaffold. This guide presents a comparative cost-benefit analysis of two distinct synthetic strategies for obtaining 2-iodooxazole-4-carbonitrile, offering a comprehensive overview of their respective advantages and disadvantages to aid researchers in making an informed decision for their specific synthetic needs.

Synthetic Strategies: An Overview

The synthesis of 2-iodooxazole-4-carbonitrile can be broadly approached via two distinct strategies:

  • Route 1: Post-Synthesis Halogenation. This approach involves the initial construction of the oxazole-4-carbonitrile core, followed by a direct iodination at the C2 position. This is often a more convergent approach, building complexity on a pre-formed heterocyclic system.

  • Route 2: Ring Formation from an Iodo-Containing Precursor. In this strategy, the iodine atom is incorporated into one of the starting materials before the final cyclization to form the oxazole ring. This can be advantageous if the direct iodination of the oxazole core proves to be challenging or low-yielding.

Route 1: Post-Synthesis Iodination of Oxazole-4-carbonitrile

This synthetic route is a logical and often preferred method due to the potential for high-yielding individual steps and the commercial availability of some of the precursors.

Conceptual Overview

The synthesis commences with the formation of the oxazole-4-carbonitrile scaffold, which is then subjected to an electrophilic iodination reaction to install the iodine atom at the electron-rich C2 position.

Experimental Protocol

Step 1: Synthesis of 5-Aryloxazole-4-carbonitrile

A plausible method for the synthesis of a 5-substituted oxazole-4-carbonitrile is through a copper(II)-mediated reaction of an acetophenone with a cyanide source, such as potassium ferricyanide.[1][2] This method offers a direct route to the desired oxazole core.

  • To a solution of the desired acetophenone (1.0 equiv.) in a suitable solvent such as DMF, add potassium ferricyanide (K₃[Fe(CN)₆]) (2.0 equiv.) and a copper(II) salt, for example, CuBr₂ (0.2 equiv.).[1]

  • The reaction mixture is heated under an inert atmosphere, for instance, at 80-100 °C, for several hours until the starting material is consumed, as monitored by TLC.

  • Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to afford the 5-aryloxazole-4-carbonitrile.

Step 2: Direct Iodination of 5-Aryloxazole-4-carbonitrile

With the oxazole-4-carbonitrile in hand, the next step is the introduction of the iodine atom at the 2-position. This can be achieved using various iodinating agents. A method analogous to the iodination of similar oxazole esters can be employed.[3]

  • To a solution of the 5-aryloxazole-4-carbonitrile (1.0 equiv.) in a suitable solvent like dichloromethane (DCM) or acetonitrile, add an iodinating agent such as N-iodosuccinimide (NIS) (1.1-1.5 equiv.).

  • The reaction can be performed at room temperature or with gentle heating, and the progress is monitored by TLC or LC-MS.

  • Once the reaction is complete, the mixture is quenched with an aqueous solution of sodium thiosulfate to remove any unreacted iodine.

  • The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

  • The final product, 2-iodo-5-aryloxazole-4-carbonitrile, is purified by column chromatography or recrystallization.

Workflow for Route 1: Post-Synthesis Iodination

Route 1 Workflow start Acetophenone + K3[Fe(CN)6] step1 Cu(II)-mediated Cyclization start->step1 intermediate 5-Aryloxazole-4-carbonitrile step1->intermediate step2 Direct Iodination (e.g., NIS) intermediate->step2 product 2-Iodo-5-aryloxazole-4-carbonitrile step2->product

Caption: Workflow for Route 1: Post-Synthesis Iodination.

Discussion

This route benefits from a convergent approach, where the core heterocyclic structure is assembled first. The copper-catalyzed synthesis of the oxazole-4-carbonitrile is a modern and efficient method.[1][2] The subsequent direct iodination is generally a reliable transformation for electron-rich heterocycles. However, the overall yield will be dependent on the efficiency of both steps. A key consideration is the potential for side reactions during the iodination step, although the C2 position of the oxazole is typically the most nucleophilic.

Route 2: Oxazole Ring Construction from an Iodo-Containing Precursor

This strategy involves the synthesis of an acyclic precursor that already contains the requisite iodine atom, which is then cyclized to form the target 2-iodooxazole.

Conceptual Overview

A plausible approach is a variation of the Robinson-Gabriel synthesis, which involves the cyclodehydration of an α-acylamino ketone.[4][5] In this modified route, an iodo-amide would be reacted with a suitable ketone derivative.

Experimental Protocol

Step 1: Preparation of an α-Bromo Ketone

  • The synthesis begins with the bromination of a suitable ketone at the α-position. For example, reacting an acetophenone with a brominating agent like N-bromosuccinimide (NBS) or bromine in a suitable solvent.

Step 2: Synthesis of the Iodo-Amide Precursor

  • An iodo-amide can be prepared from iodoacetic acid. Iodoacetic acid is converted to its corresponding acid chloride using a reagent like thionyl chloride or oxalyl chloride.

  • The resulting iodoacetyl chloride is then reacted with an appropriate amine to furnish the iodo-amide.

Step 3: Formation of the 2-Iodooxazole-4-carbonitrile

  • The α-bromo ketone from Step 1 is reacted with the iodo-amide from Step 2. This reaction would form an intermediate that can then be cyclized, often under dehydrating conditions (e.g., using sulfuric acid or polyphosphoric acid), to yield the 2-iodooxazole. The nitrile group would need to be introduced, possibly from a starting ketone that already contains a cyano group or a precursor.

A more direct, albeit conceptually more challenging, approach would be a one-pot reaction involving an iodo-containing building block.

Workflow for Route 2: Synthesis from an Iodo-Precursor

Route 2 Workflow start_a Iodoacetic Acid Derivative step1 Amide Formation start_a->step1 start_b α-Amino Ketone/Ester start_b->step1 intermediate Acyclic Iodo-Amide Precursor step1->intermediate step2 Cyclodehydration (e.g., Robinson-Gabriel type) intermediate->step2 product 2-Iodooxazole Derivative step2->product

Caption: Workflow for Route 2: Synthesis from an Iodo-Precursor.

Discussion

This route is more linear and may involve more steps compared to Route 1. The key advantage is that it avoids the direct iodination of the potentially sensitive oxazole ring. However, the synthesis of the iodo-containing precursors may be challenging, and the cyclization conditions can be harsh, potentially leading to lower yields and limited functional group tolerance.[5] The overall success of this route is highly dependent on the stability of the iodo-precursor and the efficiency of the cyclization step.

Cost-Benefit Analysis and Comparison

The choice between these two synthetic routes will be dictated by factors such as the scale of the synthesis, the availability and cost of starting materials, and the desired purity of the final product.

MetricRoute 1: Post-Synthesis IodinationRoute 2: Ring Formation from Iodo-Precursor
Number of Steps Fewer steps, more convergent.More steps, more linear.
Overall Yield Potentially higher, but dependent on two high-yielding steps.Potentially lower due to the multi-step nature and potentially harsh conditions.
Starting Materials Utilizes relatively simple and often commercially available starting materials.May require the synthesis of specialized iodo-containing precursors.
Cost of Reagents The cost of copper catalysts and iodinating agents needs to be considered.The cost of iodo-containing starting materials or reagents to synthesize them can be high.
Process Complexity Involves a potentially sensitive iodination step that may require careful optimization.The cyclization step can require harsh conditions and may be difficult to control.
Scalability Generally more amenable to scale-up, especially if the iodination is high-yielding.May be more challenging to scale up due to the multi-step nature and potential for side reactions.
Key Advantage More convergent and potentially shorter.Avoids direct iodination of the oxazole ring, which could be beneficial for sensitive substrates.
Key Disadvantage The direct iodination may lead to regioselectivity issues or degradation of the oxazole.Longer synthesis, potentially lower overall yield, and harsher reaction conditions.

Conclusion

Both synthetic routes offer viable pathways to 2-iodooxazole-4-carbonitrile. Route 1 (Post-Synthesis Iodination) is likely to be the more practical and cost-effective approach for most applications, particularly for laboratory-scale synthesis, provided that the direct iodination of the oxazole-4-carbonitrile proceeds in good yield. Its convergent nature and the use of modern catalytic methods for the initial ring formation are significant advantages.

Route 2 (Ring Formation from an Iodo-Containing Precursor) , while conceptually sound, presents more practical challenges in terms of the synthesis of the required precursors and the potentially harsh cyclization conditions. This route may be considered if Route 1 proves to be unsuccessful or if a specific iodo-containing precursor is readily available through an alternative synthetic pathway.

Ultimately, the optimal synthetic strategy will depend on a careful evaluation of the specific experimental constraints and the desired scale of production. It is recommended that small-scale feasibility studies of both routes be conducted to determine the most efficient and economical pathway for the synthesis of this valuable synthetic intermediate.

References

  • BenchChem. (2025).
  • Dohi, T., et al. (2012). Synthesis of Highly Substituted Oxazoles through Iodine(III)-Mediated Reactions of Ketones with Nitriles. Molecules, 17(9), 11047-11064. [Link]

  • Chandra, P., et al. (2022). CuI2 catalyzed synthesis of oxazole‐4‐carbonitrile by reacting acetonitrile with K3Fe(CN)6. ResearchGate. [Link]

  • Singh, R., et al. (2021). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Journal of Heterocyclic Chemistry, 58(1), 5-27.
  • Dohi, T., et al. (2012). Synthesis of Highly Substituted Oxazoles through Iodine(III)-Mediated Reactions of Ketones with Nitriles. ResearchGate. [Link]

  • Watson, W. (2017). Oxazole Synthesis from Acetylenes and Nitriles. Scientific Update. [Link]

  • ResearchGate. (n.d.). Synthesis of oxazole-4-carbonitrile. [Link]

  • Wang, Z., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1643. [Link]

  • Abolhasani, E., et al. (2023). Synthesis, antioxidant, and antimicrobial evaluation of novel 2,3-dihydro-1H-pyrazole-4-carbonitrile derivatives using K2CO3/glycerol as a green deep eutectic solvent. Frontiers in Chemistry, 11, 1205371. [Link]

  • Xu, B., et al. (2017). Copper(II)-mediated formation of oxazole-4-carbonitrile from acetophenone and coordinated cyanide anion via a radical coupling. Organic & Biomolecular Chemistry, 15(20), 4333-4337.
  • BenchChem. (2025). A Comparative Guide to the Synthesis of 2,4,5-Trisubstituted Oxazoles.
  • BenchChem. (2025). A Comparative Cost-Benefit Analysis of Synthetic Routes to 4-iodo-1H-imidazole.
  • Shinde, S. B., et al. (2016). Synthesis of Novel 2H-Pyrano[2,3-D]Thiazole-6-Carbonitrile Derivatives in Aqueous Medium. Research and Reviews: Journal of Chemistry, 5(2), 1-7.
  • Organic Syntheses. (2020). Preparation of 1H-Indazole-3-carbonitrile. Organic Syntheses, 97, 314-326. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-oxadiazoles. [Link]

  • Al-Juboori, A. M. J., & Al-Masoudi, N. A. (2023). Synthesis, characterization and Theoretical study of some 2-Oxopyridine Carbonitrile derivatives that contain tetrazole ring and evaluation of their Biological activity. University of Thi-Qar Journal of Science, 10(4), 1-13.

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Safety & Regulatory Compliance

Safety

2-Iodooxazole-4-carbonitrile proper disposal procedures

Topic: 2-Iodooxazole-4-carbonitrile Proper Disposal Procedures Role: Senior Application Scientist Audience: Researchers, Safety Officers, and Drug Discovery Teams Executive Summary & Safety Imperative 2-Iodooxazole-4-car...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2-Iodooxazole-4-carbonitrile Proper Disposal Procedures Role: Senior Application Scientist Audience: Researchers, Safety Officers, and Drug Discovery Teams

Executive Summary & Safety Imperative

2-Iodooxazole-4-carbonitrile (CAS: 1379369-69-3) is a functionalized heterocyclic building block frequently used in medicinal chemistry for coupling reactions.[1] Its disposal presents a dual challenge: it combines the acute toxicity of organic nitriles with the environmental persistence and incineration requirements of halogenated organics .[1]

Standard organic waste streams are often insufficient.[1] Improper disposal can lead to the release of hydrogen cyanide (HCN) gas if acidified, or corrosive hydrogen iodide (HI) gas during standard incineration without scrubbing.[1] This guide defines the "Segregate-Pack-Incinerate" protocol, the industry-standard best practice for this compound.

Hazard Identification & Physicochemical Profile

Before handling waste, you must validate the material's state.[1] 2-Iodooxazole-4-carbonitrile is typically a solid but may be present in reaction mixtures.[1]

PropertySpecificationCritical Safety Implication
CAS Number 1379369-69-3Use for waste manifesting and inventory tracking.[1]
Physical State Solid (Pale yellow to off-white)Dust inhalation risk; requires N95/P100 masking during weighing/transfer.[1]
Molecular Formula C₄HIN₂OContains Iodine (57% by mass) and Nitrile .[1]
GHS Classification Acute Tox. 4 (Oral) , Skin Irrit. 2 , Eye Irrit. 2 Toxic by ingestion; irritant to mucous membranes.[1]
Reactivity Acid-sensitive (Hydrolysis)DO NOT mix with acidic waste streams; risk of HCN evolution.[1]
Incompatibility Strong Oxidizers, Strong AcidsSegregate from nitric acid, peroxides, and permanganates.[1]

Waste Segregation & Decision Logic

Effective disposal starts at the bench. You must categorize the waste stream immediately to prevent cross-contamination.[1]

Core Directive: Always classify this compound as Halogenated Waste , regardless of the solvent used, due to the high iodine content.

WasteDecisionTree Start Waste Generation: 2-Iodooxazole-4-carbonitrile StateCheck What is the physical state? Start->StateCheck SolidWaste Pure Solid / Contaminated Debris (Gloves, Weigh Boats) StateCheck->SolidWaste Solid LiquidWaste Reaction Mixture / Mother Liquor StateCheck->LiquidWaste Liquid SolidPack Pack in Wide-Mouth HDPE Jar Label: 'Toxic Solid, Organic, N.O.S.' SolidWaste->SolidPack SolventCheck Is the solvent Halogenated? (e.g., DCM, Chloroform) LiquidWaste->SolventCheck HaloStream Combine with Halogenated Solvents (Red Can/Carboy) SolventCheck->HaloStream Yes (DCM, etc.) NonHaloStream Does solution contain >1% Halogenated material? SolventCheck->NonHaloStream No (EtOAc, MeOH) ForceHalo Divert to Halogenated Stream (Prevent Incinerator Corrosion) NonHaloStream->ForceHalo Yes (>1%) GeneralOrg General Organic Waste (Only for trace washings <0.1%) NonHaloStream->GeneralOrg No (Trace) ForceHalo->HaloStream Merge

Figure 1: Waste Stream Segregation Logic. This workflow ensures high-iodine content does not damage non-specialized incinerators and prevents acidification of nitrile waste.

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Compound & Debris)

Best for: Expired reagents, contaminated gloves, filter paper, and solid spill residues.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a glass amber jar with a Teflon-lined cap.[1]

  • Double Bagging: Place the solid waste inside a clear polyethylene bag (minimum 2 mil thickness) before placing it into the jar. This prevents dust dispersion when the jar is opened at the waste facility.[1]

  • Labeling:

    • Primary Constituent: 2-Iodooxazole-4-carbonitrile.[1]

    • Hazard Checkboxes: Toxic, Irritant.[1]

    • UN ID (for transport): UN 3439 (NITRILES, SOLID, TOXIC, N.O.S.).[1]

  • Storage: Store in a satellite accumulation area (SAA) away from acids and oxidizers until pickup.

Protocol B: Liquid Waste (Reaction Mixtures)

Best for: Mother liquors, rotary evaporator condensates.

  • pH Check: Verify the pH of the solution is Neutral (pH 6-8) or slightly Alkaline (pH 8-9) .

    • Why? Acidic conditions can promote hydrolysis of the nitrile to amides or carboxylic acids, potentially releasing trace cyanide species if the ring degrades [1].

  • Solvent Compatibility: Pour into the Halogenated Solvent waste container.[1]

    • Critical Note: Even if dissolved in Ethyl Acetate (non-halogenated), the iodine atom in the solute requires the waste to be treated as halogenated to ensure the incinerator scrubber captures the Iodine/HI gas [2].

  • Do Not Overfill: Leave 10% headspace in the carboy for thermal expansion.[1]

Emergency Procedures: Spills & Exposure

Scenario: You drop a 5g vial of solid 2-Iodooxazole-4-carbonitrile on the floor.

  • Evacuate & Ventilate: Clear the immediate area.[1] Nitriles can be volatile or generate dust.[1]

  • PPE Upgrade: Wear double nitrile gloves , safety goggles, and a lab coat.[1] If dust is visible, use a NIOSH N95 or half-face respirator with P100 cartridges.[1]

  • Dry Cleanup (Preferred):

    • Do not wet the solid (prevents hydrolysis).[1]

    • Cover the spill with a dry absorbent (Vermiculite or Sand).[1]

    • Scoop carefully using a plastic dustpan into a waste jar (Protocol A).[1]

  • Wet Decontamination:

    • Once the bulk solid is removed, wipe the surface with a 1% Sodium Thiosulfate solution (neutralizes trace iodine/oxidizers) followed by a mild detergent.[1]

    • Avoid Bleach: Do not use bleach (hypochlorite) on nitrile spills as it can form toxic chloramines or cyanogen chloride [3].[1]

Regulatory & Transport Classification

When preparing the waste manifest for your Environmental Health & Safety (EHS) team, use the following designations to ensure compliance with DOT (Dept. of Transportation) and RCRA (Resource Conservation and Recovery Act) guidelines.

Regulatory ParameterClassificationNotes
Proper Shipping Name NITRILES, SOLID, TOXIC, N.O.S. Technical name: (2-Iodooxazole-4-carbonitrile)
UN Number UN 3439 For solids.[1] Use UN 3276 for liquid solutions.[1]
Hazard Class 6.1 (Toxic) Packing Group III (typically, unless LD50 < 50mg/kg).[1]
RCRA Waste Code D003 (Reactive) or Non-Specific Often classified as "Non-Regulated" if not P/U listed, but "Reactive" (D003) is a safe precautionary code for cyanides.[1]

References

  • Friedrich, K., & Wallenfels, K. (1970).[1] Introduction of the Cyano Group into Heterocyclic Compounds. In The Chemistry of the Cyano Group. Wiley-Interscience.[1] [1]

  • U.S. Environmental Protection Agency (EPA). (1986).[1] Treatment Technologies for Halogenated Organic Containing Wastes. Technical Resource Document. [1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1]

  • Sigma-Aldrich. (2024).[1] Safety Data Sheet: 2-Iodooxazole-4-carbonitrile.

Sources

Handling

Personal protective equipment for handling 2-Iodooxazole-4-carbonitrile

An authoritative guide designed for researchers, chemists, and drug development professionals handling highly reactive halogenated heterocycles. Chemical Profile & Mechanistic Toxicology 2-Iodooxazole-4-carbonitrile (CAS...

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative guide designed for researchers, chemists, and drug development professionals handling highly reactive halogenated heterocycles.

Chemical Profile & Mechanistic Toxicology

2-Iodooxazole-4-carbonitrile (CAS: 1379369-69-3) is a highly functionalized, electrophilic heterocyclic solid utilized extensively as a building block in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira)[1]. While its reactivity makes it synthetically valuable, it also dictates stringent handling requirements.

The Causality of Risk

To handle this compound safely, one must understand the mechanistic basis of its hazards:

  • Electrophilic Reactivity & Irritation: The compound features a highly reactive carbon-iodine (C-I) bond at the C2 position and an electron-withdrawing carbonitrile (-C≡N) group at the C4 position. This renders the oxazole core highly electrophilic, allowing it to readily react with nucleophilic biological macromolecules (e.g., proteins, enzymes in the skin and mucosa), which manifests as severe skin, eye, and respiratory irritation (GHS Hazards H315, H319, H335)[2].

  • Photolytic & Thermal Instability: The C-I bond is photolabile and susceptible to homolytic cleavage when exposed to light or ambient heat over prolonged periods. Degradation not only ruins the reagent but can release highly toxic iodine gas (I₂) or hydroiodic acid (HI) byproducts. Therefore, cold-chain storage (≤ -20°C) in a dark, inert atmosphere is strictly mandated[2].

  • Systemic Toxicity: With a LogP of 1.21[3], the molecule is sufficiently lipophilic to penetrate biological membranes if ingested or absorbed, leading to its classification as harmful if swallowed (H302)[2].

Quantitative Data & Protective Matrices

To eliminate ambiguity, all critical physicochemical data and solvent-dependent Personal Protective Equipment (PPE) requirements are summarized below.

Table 1: Physicochemical & Hazard Summary
Property / HazardValue / ClassificationOperational Impact & Causality
Physical State Solid[2]Primary exposure route is inhalation of airborne particulates; requires N95/P100 respirator during open handling.
Molecular Weight 219.97 g/mol Essential for precise stoichiometric calculations in micro-scale cross-coupling.
LogP 1.21[3]Moderate lipophilicity enables rapid dermal absorption; mandates strict barrier protection.
Storage Conditions ≤ -20°C, Dark, Inert Atm[2]Prevents photolytic C-I bond cleavage and atmospheric moisture-induced degradation.
GHS Hazard Codes H302, H315, H319, H335[2]Dictates mandatory use of chemical splash goggles, lab coat, and localized exhaust ventilation.
Table 2: Solvent-Specific Glove Compatibility Matrix

Crucial Insight: 2-Iodooxazole-4-carbonitrile is rarely reacted in its dry state. It is typically solvated in polar aprotic or halogenated solvents. Your glove choice must be dictated by the solvent, not just the solute.

Operational StateRecommended Glove MaterialCausality / Barrier Rationale
Dry Solid Handling Standard Nitrile (5-8 mil)Sufficient physical barrier against dry particulates. No chemical permeation risk.
Solvated in DMF / DMSO Butyl Rubber[4]Standard nitrile degrades and permeates rapidly in polar aprotic solvents. Butyl offers >4 hours of breakthrough resistance[4].
Solvated in DCM / Chloroform Viton or Butyl-Viton BlendHalogenated solvents readily permeate both standard nitrile and natural rubber[4]. Viton is mandatory for structural integrity.

Operational Workflow & Handling Protocols

SafteyWorkflow Start Retrieve 2-Iodooxazole-4-carbonitrile from -20°C Storage Equilibrate Equilibrate to Ambient Temp (30 mins in Desiccator) Start->Equilibrate PPE Don Task-Specific PPE (Butyl Gloves, Goggles, N95) Equilibrate->PPE Hood Transfer to Class II Fume Hood PPE->Hood Reaction Prepare Solution (e.g., in DMF or DCM) Hood->Reaction Decision Spill or Exposure Detected? Reaction->Decision Spill Isolate Area & Deploy Inert Absorbent Decision->Spill Yes Proceed Proceed to Catalytic Cross-Coupling Decision->Proceed No Waste Dispose as Halogenated Organic Waste Spill->Waste Proceed->Waste Post-Reaction Cleanup

Workflow for the safe handling, preparation, and emergency response of 2-Iodooxazole-4-carbonitrile.

Protocol A: Safe Weighing and Solvation (Self-Validating System)

Objective: Transfer the solid compound and prepare a stock solution without exposing the operator to airborne particulates or degrading the electrophilic reagent.

  • Thermal Equilibration (Critical Step): Remove the amber vial from the -20°C freezer. Do not open immediately. Place the sealed vial in a desiccator for 30 minutes to reach ambient temperature.

    • Causality: Opening a cold vial causes atmospheric moisture to condense on the solid, leading to potential hydrolysis of the nitrile group and degradation of the oxazole core.

    • Validation Check: Touch the exterior of the vial with a bare hand (before donning PPE); if it feels room temperature and shows no external condensation, it is safe to open.

  • PPE & Environmental Setup: Don a flame-resistant lab coat, chemical splash goggles, and Butyl rubber gloves. Ensure the fume hood sash is lowered to the optimal operational height (typically 18 inches) to guarantee a face velocity of 80-100 fpm.

  • Static Mitigation & Weighing: Halogenated oxazoles can carry a static charge, causing the powder to aerosolize or cling to spatulas. Use an anti-static gun (Zerostat) on the weighing paper or use a conductive weigh boat. Carefully transfer the required mass using a clean, dry stainless-steel spatula.

  • Solvation under Inert Atmosphere: Transfer the solid to a dry Schlenk flask. Purge the flask with Argon for 5 minutes. Add anhydrous solvent (e.g., DMF) via syringe.

    • Validation Check: Observe the solution. Complete dissolution without immediate discoloration (e.g., turning dark brown/purple, which indicates free iodine release) validates that the oxazole core remains intact and no premature degradation has occurred.

Protocol B: Spill Response & Disposal Plan

Objective: Neutralize and contain a localized spill of the solid or solvated compound safely.

  • Isolation: Immediately halt work. If the spill occurs outside the fume hood, evacuate the immediate 5-foot radius to prevent inhalation of aerosolized dust.

  • Containment (Solid Spill): Never dry sweep. Dry sweeping aerosolizes the toxic particulates. Gently cover the solid with paper towels dampened with a mild solvent (like ethanol) to suppress dust, then carefully scoop the mass into a hazardous waste container.

  • Containment (Solvent Spill): If dissolved in an organic solvent, deploy an inert, amorphous silicate absorbent (e.g., vermiculite or diatomaceous earth)[1]. Do not use combustible absorbents like sawdust, as halogenated compounds can sometimes react exothermically with organic matter.

  • Decontamination: Wash the affected surface with a 10% sodium carbonate (Na₂CO₃) solution.

    • Causality: The mild base neutralizes any residual acidic byproducts (such as HI) that may have formed from the degradation of the C-I bond.

    • Validation Check: Swab the cleaned area with pH paper; a neutral pH (7.0) confirms the successful neutralization of acidic degradants.

  • Disposal: Deposit all contaminated materials (wipes, gloves, absorbents) into a clearly labeled "Halogenated Organic Waste" container. The presence of iodine strictly prohibits disposal via standard aqueous or non-halogenated waste streams.

References

  • Source: chem-space.
  • Source: sigmaaldrich.
  • Source: sigmaaldrich.
  • Source: fsu.
  • Source: benchchem.

Sources

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